molecular formula C6H11NO2 B141522 4-Hydroxypiperidine-1-carbaldehyde CAS No. 141047-46-3

4-Hydroxypiperidine-1-carbaldehyde

Número de catálogo: B141522
Número CAS: 141047-46-3
Peso molecular: 129.16 g/mol
Clave InChI: OXCVNPHTSWKTBC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Hydroxypiperidine-1-carbaldehyde, also known as 4-Hydroxypiperidine-1-carbaldehyde, is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxypiperidine-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxypiperidine-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-hydroxypiperidine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-5-7-3-1-6(9)2-4-7/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCVNPHTSWKTBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569530
Record name 4-Hydroxypiperidine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141047-46-3
Record name 4-Hydroxypiperidine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

4-Hydroxypiperidine-1-Carbaldehyde: A Comprehensive Technical Guide to Physical Properties, Chemical Reactivity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxypiperidine-1-carbaldehyde (CAS: 141047-46-3) is a highly versatile, N-formyl protected functionalized piperidine[1]. It serves as a critical building block in advanced organic synthesis, particularly in the development of pharmaceutical agents such as poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors[2]. This whitepaper details its physicochemical properties, structural dynamics, and field-validated experimental workflows for its synthesis and downstream functionalization.

Chemical Identity & Core Physical Properties

As an N-formylated secondary amine, 4-hydroxypiperidine-1-carbaldehyde possesses unique solubility and stability profiles. The formyl group acts not only as a robust protecting group against harsh basic conditions but also modulates the lipophilicity and hydrogen-bonding capacity of the piperidine scaffold[2].

Table 1: Physicochemical Properties Summary
PropertyValue
Chemical Name 4-Hydroxypiperidine-1-carbaldehyde
CAS Number 141047-46-3[1]
Molecular Formula C6H11NO2[1]
Molecular Weight 129.16 g/mol [1]
Appearance Viscous yellow oil[3]
Functional Groups Secondary alcohol (C4), N-formyl amide (N1)

Spectroscopic Signatures & Structural Dynamics

From a spectroscopic standpoint, 4-hydroxypiperidine-1-carbaldehyde exhibits characteristic signals that require careful interpretation to ensure scientific accuracy during quality control.

  • Infrared (IR) Spectroscopy: The neat compound displays a distinct broad O-H stretching band at 3392 cm⁻¹, alongside aliphatic C-H stretches between 2948 and 2870 cm⁻¹[3]. The N-formyl carbonyl typically appears as a strong amide I band (around 1650–1670 cm⁻¹).

  • NMR Dynamics (Expert Insight): A critical phenomenon in the ¹H and ¹³C NMR spectra of N-formyl piperidines is the presence of rotamers. Due to the partial double-bond character of the N-C(O) bond, rotation is restricted at room temperature. This results in two distinct conformational isomers (syn and anti relative to the formyl proton), which manifest as doubled or significantly broadened peaks in the NMR spectrum. Researchers must account for this dynamic behavior to avoid misidentifying rotameric signals as impurities.

Synthetic Applications: PARP-1 Inhibitor Development

The primary industrial and academic utility of 4-hydroxypiperidine-1-carbaldehyde lies in its role as a precursor for targeted therapeutics. Specifically, it is utilized in the synthesis of phthalazinone derivatives, which act as potent PARP-1 inhibitors[2]. PARP-1 is an enzyme crucial for DNA single-strand break repair; its inhibition is a validated therapeutic strategy for cancers deficient in homologous recombination (HR) repair, such as those harboring BRCA mutations[2].

The secondary hydroxyl group at the C4 position provides an ideal handle for O-alkylation. In the synthesis of these inhibitors, the hydroxyl group is often converted into a difluoromethoxy ether, a bioisostere that enhances metabolic stability and cellular membrane permeability[2].

Experimental Methodologies & Workflows

Protocol 1: Synthesis via Continuous Flow Photochemistry

Recent advancements in green chemistry have demonstrated the synthesis of 4-hydroxypiperidine-1-carbaldehyde using continuous flow photochemistry[3]. This method utilizes a photocatalyst (e.g., DCAS) and visible light to drive the reaction efficiently, avoiding the need for harsh thermal conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve the piperidine precursor and the photocatalyst (DCAS, 5 mol%) in anhydrous acetonitrile (MeCN)[3].

  • Flow Setup: Introduce the mixture into a continuous flow photoreactor equipped with 420 nm LEDs, maintained at 25 °C[3].

  • Irradiation: Circulate the reaction mixture through the reactor for 2 passes (approximately 3 hours of residence time)[3].

  • Workup: Collect the crude reaction mixture and concentrate it in vacuo[3].

  • Purification: Purify the residue via silica-gel column chromatography using a gradient of 1:1 EtOAc/pentane to 100% EtOAc[3].

  • Yield: The process affords 4-hydroxypiperidine-1-carbaldehyde as a viscous yellow oil (~30% isolated yield)[3].

Flow_Photochemistry A Piperidine Precursor in MeCN B Photocatalyst (DCAS) + LiClO4 C Continuous Flow Photoreactor (420 nm LEDs, 25 °C) D Crude Reaction Mixture C->D 2 passes E Concentration in vacuo D->E F Silica-gel Chromatography (EtOAc / Pentane) E->F G 4-Hydroxypiperidine-1-carbaldehyde (Viscous Yellow Oil) F->G Purified Product AB AB AB->C Mixed in flow

Continuous flow photochemical synthesis of 4-hydroxypiperidine-1-carbaldehyde.

Protocol 2: O-Difluoromethylation (PARP Inhibitor Intermediate)

This protocol details the conversion of 4-hydroxypiperidine-1-carbaldehyde to 4-(difluoromethoxy)piperidine-1-carbaldehyde, a critical step in synthesizing PARP-1 inhibitors[2].

Causality & Expert Insight: The use of Sodium Hydride (NaH) deprotonates the alcohol. However, the resulting sodium alkoxide is often tightly paired. The addition of 15-crown-5 is a strategic, self-validating choice; this crown ether specifically chelates the Na⁺ cation, breaking the ion pair and generating a "naked," highly nucleophilic alkoxide[2]. This is essential for the subsequent nucleophilic attack on the relatively unreactive chlorodifluoromethane gas, ensuring O-alkylation outcompetes potential side reactions.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 4-hydroxypiperidine-1-carbaldehyde (10.8 g, 83.62 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) under an inert atmosphere[2].

  • Base Addition: Carefully add Sodium Hydride (NaH, 5.22 g, 108.70 mmol) in portions. Stir the reaction at room temperature for 30 minutes until hydrogen gas evolution ceases[2].

  • Chelation: Add 15-crown-5 (9.21 g, 41.81 mmol) to the mixture to chelate the sodium ions. Stir for an additional 30 minutes[2].

  • Alkylation: Slowly bubble chlorodifluoromethane (8.68 g, 100.34 mmol) into the reaction mixture[2].

  • Completion: Monitor the reaction via TLC or LC-MS until the starting material is consumed, then quench carefully with water and extract with an organic solvent (e.g., EtOAc).

O_Alkylation N1 4-Hydroxypiperidine-1-carbaldehyde (83.62 mmol in THF) N2 Sodium Hydride (NaH) (108.70 mmol) N1->N2 Addition N3 Alkoxide Intermediate N2->N3 Stir 30 min (Deprotonation) N4 15-Crown-5 (41.81 mmol) N3->N4 Addition N5 Highly Nucleophilic Alkoxide Complex N4->N5 Stir 30 min (Na+ Chelation) N6 Chlorodifluoromethane (100.34 mmol) N5->N6 Slow Gas Addition N7 4-(Difluoromethoxy)piperidine-1-carbaldehyde N6->N7 Nucleophilic Substitution

O-Difluoromethylation workflow utilizing 15-crown-5 for alkoxide activation.

Handling, Storage, and Safety

  • Storage: As a viscous oil containing an N-formyl group, it should be stored in a cool, dry environment (typically 2–8 °C) under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation and maintain purity over time.

  • Handling: Standard laboratory PPE (gloves, lab coat, safety goggles) is mandatory. Reactions involving NaH and chlorodifluoromethane must be conducted in a well-ventilated fume hood due to the generation of highly flammable hydrogen gas and the use of pressurized halogenated gases[2].

References

  • Royal Society of Chemistry (Chemical Science) - Electronic Supplementary Material (ESI) for Chemical Science (2021). Retrieved from: [Link]

  • Google Patents - WO2009093032A1 - Phthalazinone derivatives (PARP Inhibitor Synthesis).

Sources

The Strategic Role and Mechanism of Action of 4-Hydroxypiperidine-1-carbaldehyde in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis, the strategic selection of bifunctional building blocks is critical for maximizing atom economy and minimizing step counts. 4-Hydroxypiperidine-1-carbaldehyde (CAS 141047-46-3) represents a highly versatile, orthogonally protected scaffold[1]. By masking the secondary amine of piperidine with a robust formyl group, chemists can selectively exploit the reactivity of the C4-hydroxyl group to construct complex pharmacophores, such as PARP inhibitors and antihistamines, before executing targeted deprotection or reduction strategies.

This technical guide dissects the mechanistic pathways, structural profiling, and self-validating experimental protocols associated with 4-hydroxypiperidine-1-carbaldehyde, providing drug development professionals with a field-proven framework for its application.

Structural Profiling and Chemical Bifunctionality

The utility of 4-hydroxypiperidine-1-carbaldehyde stems from its dual-functional nature, which allows for divergent synthetic trajectories:

  • The N-Formyl Protecting Group: Unlike bulky Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) groups, the N-formyl group is highly atom-economical. It is stable under strongly basic (e.g., NaH, organolithiums) and oxidative conditions. Furthermore, the N-formyl group exhibits amide rotational isomerism. The restricted rotation around the C-N partial double bond creates distinct rotamers that can subtly influence the stereochemical trajectory of incoming nucleophiles at the C4 position via dipole-dipole interactions.

  • The C4-Hydroxyl Group: Acting as the primary site of diversification, this secondary alcohol can act as a nucleophile (in O-alkylation or esterification), an electrophile (post-activation via mesylation/tosylation or Mitsunobu conditions), or be oxidized to a highly reactive ketone (1-formylpiperidin-4-one).

Core Mechanistic Pathways in Synthesis

Oxidation to 1-Formylpiperidin-4-one

The oxidation of the C4-hydroxyl group yields 1-formylpiperidin-4-one, a linchpin intermediate for reductive aminations, Wittig olefinations, and Grignard additions. While traditional Swern or Jones oxidations are viable, they often require cryogenic conditions or generate toxic byproducts. Recent advancements utilize photoredox catalysis in continuous flow systems. Using a 9,10-dicyanoanthracene-based catalyst (DCAS) and oxygen, the secondary alcohol undergoes a single-electron transfer (SET) driven aerobic oxidation at room temperature[2].

O-Alkylation and Etherification via Difluorocarbene Capture

Modulating the lipophilicity (logP) of piperidine-containing drugs is frequently achieved by converting the C4-hydroxyl group into a fluoroalkyl ether. When treated with a strong base (e.g., NaH) and chlorodifluoromethane, the resulting alkoxide traps an in situ generated difluorocarbene (:CF2)[3]. The mechanism relies heavily on alpha-elimination and precise ion-pairing disruption to maximize the nucleophilicity of the alkoxide.

Divergent Synthetic Workflows

G A 4-Hydroxypiperidine- 1-carbaldehyde B 1-Formylpiperidin-4-one (Ketone) A->B Oxidation C 4-Alkoxypiperidine- 1-carbaldehyde (Ether) A->C O-Alkylation D 4-Substituted Piperidine (Inverted Stereocenter) A->D Activation & SN2 E 1-Methylpiperidin-4-ol (N-Methylation) A->E Reduction F Piperidin-4-ol (Deprotection) A->F Hydrolysis

Divergent synthetic pathways of 4-hydroxypiperidine-1-carbaldehyde.

Quantitative Data & Benchmarking

The following table summarizes the typical reaction conditions, expected yields, and mechanistic advantages for the primary transformations of 4-hydroxypiperidine-1-carbaldehyde.

Reaction TypeReagents / CatalystTarget IntermediateTypical YieldKey Mechanistic Advantage
O-Alkylation NaH, 15-crown-5, ClCF2H4-(Difluoromethoxy)piperidine-1-carbaldehyde60–75%Crown ether disrupts ion pairing, enhancing alkoxide nucleophilicity.
Photochemical Oxidation DCAS (photocatalyst), O₂, 420nm LED1-Formylpiperidin-4-one30–45%Continuous flow prevents autoignition and avoids toxic oxidants.
Deprotection (Deformylation) HCl (aq) or NaOH (aq), HeatPiperidin-4-ol derivatives>90%Orthogonal to Boc/Cbz; clean cleavage via simple hydrolysis.
N-Methylation (Reduction) LiAlH₄, THF, 0 °C to reflux1-Methylpiperidin-4-ol80–95%Direct conversion of the protecting group to an active N-methyl pharmacophore.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols emphasize the causality behind each experimental choice.

Protocol A: Synthesis of 4-(Difluoromethoxy)piperidine-1-carbaldehyde

This protocol demonstrates the O-alkylation of the C4-hydroxyl group using a carbene-capture mechanism, a critical step in synthesizing PARP inhibitor precursors[3].

Step-by-Step Methodology:

  • Deprotonation: Dissolve 4-hydroxypiperidine-1-carbaldehyde (83.6 mmol) in anhydrous THF (150 mL) under an inert argon atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 108.7 mmol).

    • Causality: NaH irreversibly deprotonates the secondary alcohol, driving the equilibrium forward via the evolution of hydrogen gas (self-validating visual cue).

  • Ion-Pairing Disruption: Stir for 30 minutes, then add 15-crown-5 (41.8 mmol). Stir for an additional 30 minutes.

    • Causality: The crown ether selectively chelates the Na⁺ cation. This breaks the tight alkoxide-sodium ion pair, generating a "naked," highly reactive alkoxide anion.

  • Carbene Generation & Capture: Slowly bubble chlorodifluoromethane (ClCF2H, 100.3 mmol) into the reaction mixture.

    • Causality: The excess base mediates the alpha-elimination of HCl from ClCF2H, generating the transient difluorocarbene (:CF2). The highly nucleophilic alkoxide immediately attacks the electrophilic carbene, followed by protonation to yield the difluoromethoxy ether.

  • Workup: Quench with water, extract with ethyl acetate, and purify via flash chromatography.

G Step1 4-Hydroxypiperidine-1-carbaldehyde + NaH in THF Step2 Alkoxide Intermediate Step1->Step2 Deprotonation Step4 Alkoxide attack on :CF2 -> Anionic species Step2->Step4 Step3 ClCF2H + Base -> :CF2 (Difluorocarbene) Step3->Step4 Carbene capture Step5 Protonation Step4->Step5 Product 4-(Difluoromethoxy)piperidine- 1-carbaldehyde Step5->Product

Mechanism of difluoromethylation via difluorocarbene capture.

Protocol B: Photochemical Oxidation in Continuous Flow

This protocol outlines the oxidation of the C4-hydroxyl group to a ketone using continuous flow photoredox catalysis, avoiding the hazards of traditional batch oxidations[2].

Step-by-Step Methodology:

  • System Priming: Equip a microfluidic tubular photoflow reactor (e.g., Vapourtec UV-150) with a 420 nm LED bank. Ensure the reactor chip is cooled to 20–25 °C.

    • Causality: High-pressure oxygen in acetonitrile lowers the autoignition temperature. Microfluidics minimize the active volume of oxygen-enriched solvent, while active cooling prevents thermal runaway, ensuring a self-validating safety profile.

  • Reaction Mixture Preparation: Prepare a solution of 4-hydroxypiperidine-1-carbaldehyde and DCAS photocatalyst (5 mol%) in anhydrous acetonitrile. Bubble with O₂ gas.

  • Continuous Flow Irradiation: Pump the solution through the reactor at a flow rate of 0.5 mL/min for 1–2 passes.

    • Causality: The narrow path length of the microfluidic tubing ensures complete light penetration, allowing the DCAS catalyst to efficiently undergo single-electron transfer (SET) with the substrate, driving the aerobic oxidation to 1-formylpiperidin-4-one.

  • Isolation: Flush the reactor with acetonitrile, concentrate the crude mixture in vacuo, and purify via silica-gel column chromatography (EtOAc/pentane gradient).

Conclusion

4-Hydroxypiperidine-1-carbaldehyde is far more than a simple protected amine; it is a strategic pivot point in organic synthesis. By leveraging the robust nature of the N-formyl group, chemists can confidently execute harsh transformations at the C4 position—ranging from carbene-mediated etherifications to advanced photoredox oxidations. Understanding the precise causality behind these mechanisms allows for the design of safer, higher-yielding, and more scalable synthetic routes in drug discovery.

References

  • [1] 4-HYDROXY-PIPERIDINE-1-CARBALDEHYDE Product Description. Echemi. URL:

  • [3] Phthalazinone derivatives (WO2009093032A1). Google Patents. URL:

  • [2] Electronic Supplementary Material (ESI) for Chemical Science. Royal Society of Chemistry (2021). URL:

Sources

4-hydroxypiperidine-1-carbaldehyde safety data sheet and handling guidelines

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: 4-Hydroxypiperidine-1-carbaldehyde – Structural Logic, Safety Profiling, and Synthetic Workflows

As drug development pipelines increasingly target complex genomic repair mechanisms, the demand for highly specific, functionalized heterocyclic building blocks has surged. 4-Hydroxypiperidine-1-carbaldehyde (CAS: 141047-46-3) has emerged as a critical intermediate, particularly in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors[1].

This technical guide provides an in-depth analysis of the physicochemical properties, safety data, and field-proven handling protocols for 4-hydroxypiperidine-1-carbaldehyde, designed specifically for researchers and application scientists requiring rigorous, self-validating methodologies.

The Strategic Role of N-Formyl Piperidines in Drug Discovery

In the context of oncology and vascular disease, PARP-1 and PARP-2 enzymes are essential components of the homologous recombination (HR) dependent DNA double-strand break (DSB) repair pathway[1]. Inhibiting these enzymes induces synthetic lethality in tumors with BRCA mutations and mitigates inflammatory responses in ischemic injuries[2].

Synthesizing these inhibitors requires precise modifications of the piperidine ring. The N-formyl group (carbaldehyde) in 4-hydroxypiperidine-1-carbaldehyde is a strategic protecting group. By delocalizing the lone pair of electrons on the piperidine nitrogen through resonance with the carbonyl oxygen, the formyl group drastically reduces the basicity and nucleophilicity of the amine. This mechanistic feature allows scientists to perform harsh, selective functionalizations (such as etherification or halogenation) exclusively at the C4-hydroxyl position without risking unwanted N-alkylation or amine oxidation.

Physicochemical Profiling & Structural Logic

Understanding the quantitative properties of 4-hydroxypiperidine-1-carbaldehyde is the first step in designing reliable stoichiometric workflows[3].

Table 1: Physicochemical Properties and Structural Significance

PropertyValueCausality / Significance
CAS Number 141047-46-3Primary identifier for inventory and regulatory compliance.
Molecular Formula C6H11NO2Core metric for stoichiometric and atom-economy calculations[3].
Molecular Weight 129.16 g/mol Essential for precise molarity and theoretical yield determinations[3].
Structural Moieties N-formyl, C4-hydroxylN-formyl suppresses amine reactivity; C4-OH serves as the primary nucleophilic reaction site.

Safety Data Sheet (SDS) & Hazard Mitigation

Safety protocols must be grounded in the chemical behavior of the molecule. 4-hydroxypiperidine-1-carbaldehyde acts as a localized irritant[4]. The molecule possesses both a highly polarized carbonyl group and a hydroxyl group, allowing it to readily penetrate aqueous biological barriers (like the tear film) and interact with lipid bilayers, triggering localized inflammatory cascades.

Table 2: GHS Hazard Classifications & Mitigation Strategies

Hazard CodeDescriptionMechanistic CauseMitigation Strategy
H315 Causes skin irritationPolar functional groups disrupt epidermal lipid barriers[4].Double-gloving with nitrile (high resistance to polar organics).
H319 Causes serious eye irritationRapid osmotic stress and protein interaction in the cornea[4].Splash-proof chemical goggles; no contact lenses.
H335 May cause respiratory irritationAerosolized particles interact with respiratory mucous membranes[4].Handle exclusively within a certified, externally exhausted fume hood.
Self-Validating Safety Workflow

To ensure trust and reliability in laboratory safety, the following workflow dictates the logical progression from hazard identification to emergency response.

SafetyProtocol A Hazard Identification (H315, H319, H335) B Engineering Controls (Fume Hood, Local Exhaust) A->B C PPE Selection (Nitrile Gloves, Splash Goggles) A->C D Handling & Transfer (Minimize Aerosolization) B->D C->D E Emergency Response (15-Min Eye Wash / Spill Kit) D->E In case of exposure

Caption: Safety and hazard mitigation workflow for handling 4-hydroxypiperidine-1-carbaldehyde.

Advanced Experimental Workflow: O-Difluoromethylation

One of the most critical applications of 4-hydroxypiperidine-1-carbaldehyde is its conversion into 4-(difluoromethoxy)piperidine-1-carbaldehyde, a direct precursor for phthalazinone-based PARP inhibitors[1]. The following protocol is engineered as a self-validating system, explaining the causality behind each reagent choice.

Step-by-Step Methodology:

  • Solvation & Environmental Control: Dissolve 4-hydroxypiperidine-1-carbaldehyde (10.8 g, 83.62 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) under an inert argon atmosphere[1]. Causality: THF is an aprotic solvent that perfectly solvates the starting material without providing acidic protons that would quench the base.

  • Deprotonation: Carefully add sodium hydride (NaH, 5.22 g, 108.70 mmol) and stir for 30 minutes[1]. Causality & Self-Validation: NaH is a strong, non-nucleophilic base. The reaction must exhibit controlled effervescence (evolution of H2​ gas). This visual cue validates that active deprotonation of the C4-hydroxyl group is occurring. If no gas is observed, the NaH has likely oxidized to NaOH, or the THF is wet.

  • Cation Chelation: Add 15-crown-5 (9.21 g, 41.81 mmol) and stir for an additional 30 minutes[1]. Causality: The cavity of 15-crown-5 perfectly matches the ionic radius of the Na+ cation. By encapsulating the sodium ion, the crown ether separates the ion pair, generating a highly reactive, unsolvated "naked" alkoxide at the C4 position.

  • Alkylation via Carbene Intermediate: Slowly introduce chlorodifluoromethane (Freon 22, 8.68 g, 100.34 mmol) into the reaction mixture[1]. Causality: In the presence of the basic environment, chlorodifluoromethane undergoes alpha-elimination to form a transient difluorocarbene. The highly nucleophilic naked alkoxide rapidly attacks this electrophilic carbene, yielding the desired difluoromethoxy ether.

SyntheticWorkflow A 4-Hydroxypiperidine-1-carbaldehyde (Starting Material) B Deprotonation (NaH, THF, 30 min) A->B Base Addition C Alkoxide Intermediate (Visual: H2 Gas Evolution) B->C Alkoxide Formation D Cation Chelation (15-crown-5 addition) C->D Na+ Sequestration E O-Difluoromethylation (Chlorodifluoromethane) D->E Nucleophilic Attack F 4-(Difluoromethoxy)piperidine-1-carbaldehyde (PARP Inhibitor Precursor) E->F Product Isolation

Caption: Workflow for the O-difluoromethylation of 4-hydroxypiperidine-1-carbaldehyde.

Conclusion

4-Hydroxypiperidine-1-carbaldehyde is far more than a simple building block; its N-formyl structural logic provides the exact balance of protection and reactivity required for advanced pharmaceutical synthesis. By adhering to strict GHS mitigation strategies and understanding the mechanistic causality behind reagents like NaH and 15-crown-5, researchers can achieve high-yield, reproducible functionalizations critical for next-generation drug discovery.

References

  • Google Patents (WO2009093032A1) - Phthalazinone derivatives and methods of synthesizing PARP inhibitors.

Sources

Thermodynamic Solvation Profile and Handling Protocols for 4-Hydroxypiperidine-1-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxypiperidine-1-carbaldehyde (CAS: 138163-06-5), also known as 1-formylpiperidin-4-ol, is a highly versatile bifunctional building block frequently utilized in the synthesis of PARP inhibitors[1] and LRRK2 modulators[2]. As a Senior Application Scientist, I frequently observe that the handling of this compound—often presenting as a viscous yellow oil or hygroscopic solid depending on purity[3]—requires a rigorous understanding of its thermodynamic solubility profile. This whitepaper elucidates the mechanistic basis of its solvation, provides empirical solubility classifications, and details a self-validating protocol for high-throughput solubility screening.

Structural and Thermodynamic Basis for Solvation

The solubility behavior of 4-hydroxypiperidine-1-carbaldehyde is dictated by its distinct structural motifs:

  • N-Formyl Group: Acts as a strong hydrogen-bond acceptor and imparts significant dipole-dipole interaction capabilities.

  • Hydroxyl Group (C4 position): Serves as both a hydrogen-bond donor and acceptor, heavily influencing its affinity for protic environments.

  • Piperidine Ring: Provides a localized lipophilic core, though its hydrophobicity is largely overshadowed by the highly polar appendages[4].

Causality of Solvation: In its neat state, the compound forms a robust intermolecular hydrogen-bonding network (hydroxyl-to-carbonyl). For dissolution to occur, the solvent must provide a sufficient enthalpic payoff to disrupt these solute-solute interactions. Polar aprotic solvents (e.g., Tetrahydrofuran, DMSO) excel here because their highly localized negative dipoles act as superior H-bond acceptors for the C4-hydroxyl group, while their bulk dielectric properties stabilize the N-formyl dipole[5]. Conversely, non-polar aliphatic solvents (e.g., pentane, hexane) lack the functional capacity to replace these intermolecular bonds, resulting in distinct phase separation.

Empirical Solubility Profile in Organic Solvents

Based on Hansen Solubility Parameter (HSP) principles and empirical synthetic workflows, the solubility of 4-hydroxypiperidine-1-carbaldehyde is categorized below.

Solvent ClassRepresentative SolventsEstimated SolubilityMechanistic Rationale
Polar Aprotic Tetrahydrofuran (THF), DMF, DMSOHigh (>100 mg/mL)Strong dipole-dipole interactions; THF acts as an ideal H-bond acceptor for the hydroxyl group. Patent literature demonstrates >70 mg/mL operational solubility in THF[1].
Polar Protic Methanol, Ethanol, WaterHigh (>50 mg/mL)Extensive hydrogen bonding network via both the N-formyl and hydroxyl moieties.
Halogenated Dichloromethane, Chloroform (CDCl3)Moderate (10-50 mg/mL)Sufficient polarity to solvate the piperidine ring, but lacks strong H-bond donors. NMR studies often utilize CDCl3, though solubility can be limiting at high concentrations[3].
Non-Polar Aliphatic Hexane, Pentane, HeptaneLow (<1 mg/mL)Inability to disrupt the strong intermolecular hydrogen bonds of the pure solute. Pentane is effectively used as an antisolvent[3].

Mechanistic Solvation Diagram

Solvation_Mechanism Compound 4-Hydroxypiperidine- 1-carbaldehyde Protic Polar Protic Solvents (MeOH, EtOH, H2O) Compound->Protic Strong H-Bonding (Donor & Acceptor) Aprotic Polar Aprotic Solvents (THF, DMSO, DMF) Compound->Aprotic Dipole-Dipole & H-Bond Acceptor NonPolar Non-Polar Solvents (Hexane, Heptane) Compound->NonPolar Poor Solvation (Lipophilic ring only)

Fig 1. Solvation pathways of 4-hydroxypiperidine-1-carbaldehyde across solvent classes.

Experimental Workflow: Thermodynamic Solubility Determination

To ensure scientific integrity and reproducibility in drug development, solubility must be measured thermodynamically rather than kinetically. The following protocol is designed as a self-validating system—incorporating temporal controls to guarantee that true equilibrium has been achieved.

Protocol: Isothermal Shake-Flask Method with HPLC-UV Quantification Rationale: Kinetic dissolution can overestimate solubility due to supersaturation. This protocol forces equilibrium, ensuring the data is robust for scale-up formulations.

  • Preparation of Saturated Solutions: Add an excess amount of 4-hydroxypiperidine-1-carbaldehyde (approx. 200 mg) to 1.0 mL of the target organic solvent in a 2.0 mL amber glass HPLC vial.

  • Isothermal Equilibration (The Control Mechanism): Seal the vials and place them in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM.

    • Self-Validation Step: Prepare samples in duplicate. Harvest Set A at 24 hours and Set B at 48 hours. If the concentration variance between Set A and Set B is <2%, thermodynamic equilibrium is confirmed.

  • Phase Separation: Centrifuge the equilibrated samples at 10,000 × g for 15 minutes at 25 °C to pellet any undissolved solute. Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter (discarding the first 0.1 mL to account for membrane adsorption).

  • Dilution and Quantification: Dilute the filtrate into the linear dynamic range of the assay using the mobile phase. Quantify the concentration via HPLC-UV (monitoring at low UV wavelengths, e.g., 210 nm, due to the lack of strong chromophores, or utilize LC-MS/ELSD)[3].

ShakeFlask_Workflow Step1 1. Solid/Oil Addition Excess compound added to target solvent Step2 2. Isothermal Equilibration Shake-flask at 25°C for 24-48 hours Step1->Step2 Step3 3. Phase Separation Centrifugation and 0.22 µm PTFE filtration Step2->Step3 Step4 4. Quantification HPLC-UV or LC-MS analysis of supernatant Step3->Step4

Fig 2. Standardized shake-flask methodology for thermodynamic solubility determination.

Implications for Drug Development & Synthesis

Understanding this solubility profile is critical for synthetic route design. For instance, in the synthesis of phthalazinone derivatives, the high solubility of 4-hydroxypiperidine-1-carbaldehyde in THF allows for highly concentrated reaction streams (e.g., 0.5 M to 1.0 M) during deprotonation with sodium hydride and subsequent alkylation[1]. Furthermore, its poor solubility in non-polar solvents is highly advantageous for downstream processing; crude reaction mixtures can be purified using an Ethyl Acetate/Pentane gradient during silica-gel chromatography, effectively utilizing pentane as an antisolvent to isolate the compound[3].

References

  • WO2009093032A1 - Phthalazinone derivatives Source: Google Patents URL
  • Electronic Supplementary Material (ESI)
  • KR101531448B1 - Aminopyrimidine derivatives as Lrrk2 modulators Source: Google Patents URL
  • 4-Hydroxypiperidine Properties and Solubility Source: Sigma-Aldrich URL
  • Hildebrand, Hansen solubility parameters and dielectric constants for the organic solvents at 298.
  • CAS 95798-23-5: 1-Piperidinecarboxylic acid, 4-hydroxy- Source: CymitQuimica URL

Sources

Comprehensive 1H and 13C NMR Spectral Analysis of 4-Hydroxypiperidine-1-Carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Dynamics

As a Senior Application Scientist, approaching the Nuclear Magnetic Resonance (NMR) analysis of 4-hydroxypiperidine-1-carbaldehyde (also known as N-formyl-4-hydroxypiperidine) requires moving beyond simple peak-picking. This molecule presents a classic dynamic structural puzzle. While its two-dimensional chemical structure (C6H11NO2) appears straightforward—a piperidine ring substituted with a hydroxyl group at C4 and a formyl group at N1—its behavior in solution is highly complex due to conformational flux.

The core challenge in interpreting the NMR spectra of this compound lies in the restricted rotation of the amide-like N-C(O) bond, which necessitates a rigorous, self-validating analytical approach to differentiate true conformational isomers from chemical impurities.

Mechanistic Causality: The Amide Bond Restricted Rotation

To understand the NMR spectra of 4-hydroxypiperidine-1-carbaldehyde, we must first establish the causality behind its spectral signatures. The lone pair of electrons on the piperidine nitrogen atom delocalizes into the anti-bonding orbital (π*) of the adjacent carbonyl group. This resonance grants the N-C bond approximately 40% double-bond character, significantly raising the activation energy (ΔG‡ ≈ 15–18 kcal/mol) required for bond rotation[1].

At standard room temperature (298 K), this rotation is slow on the NMR timescale. Consequently, the molecule exists as a thermodynamic equilibrium of two distinct conformational isomers, or rotamers (syn and anti, or E and Z), which are observed simultaneously in the spectra[2].

Rotamer_Equilibrium Z Syn-Rotamer (Carbonyl O near C2) E Anti-Rotamer (Carbonyl O near C6) Z->E Restricted Amide Rotation (Partial Double Bond)

Thermodynamic equilibrium of N-formylpiperidine rotamers due to restricted rotation.

Because the piperidine ring is otherwise symmetric, the orientation of the formyl oxygen breaks this symmetry. The oxygen atom will be proximal (syn) to the C2 protons and distal (anti) to the C6 protons in one rotamer, and vice versa in the other. This spatial difference creates distinct magnetic environments, leading to the characteristic "peak doubling" observed in both 1H and 13C spectra[3].

1H NMR Spectral Signatures

In the 1H NMR spectrum, the magnetic anisotropy of the carbonyl group is the primary driver of chemical shift dispersion.

  • The Formyl Proton (N-CHO): Appears highly deshielded at ~8.05 ppm. Due to the rotameric mixture, this peak often resolves into two distinct singlets (e.g., 8.05 ppm and 8.01 ppm) with an integration ratio reflecting the thermodynamic stability of the two conformers (typically near 1:1 for this minimally sterically hindered molecule)[4].

  • Alpha Protons (C2-H, C6-H): The equatorial protons at the alpha position experience severe deshielding when syn to the carbonyl oxygen, pushing their chemical shift downfield to ~3.75 ppm. Conversely, the anti protons resonate further upfield at ~3.20 ppm. This results in a complex set of multiplets rather than a simple triplet or doublet[1].

  • Gamma Proton (C4-H): The proton attached to the hydroxyl-bearing carbon resonates at ~3.95 ppm. While further from the formyl group, it still exhibits minor line broadening or fine splitting due to the long-range effects of the rotamers.

13C NMR Spectral Signatures

The 13C NMR spectrum provides a clearer, decoupled view of the rotameric effect, free from the complex J-coupling overlap seen in the proton spectrum.

  • Carbonyl Carbon (C=O): Resonates at ~161.5 ppm. The presence of two closely spaced peaks (e.g., 161.5 and 161.2 ppm) is a hallmark of 4[4].

  • Alpha Carbons (C2, C6): These carbons show the most dramatic rotameric splitting, typically appearing as two distinct signals separated by up to 5 ppm (e.g., 45.1 ppm and 39.8 ppm) due to their direct proximity to the anisotropic field of the oxygen atom[3].

Self-Validating Experimental Protocol: VT-NMR Workflow

A standard 1D NMR acquisition is insufficient for molecules exhibiting conformational flux. To ensure scientific integrity, the following protocol is designed as a self-validating system . By employing Variable Temperature (VT) NMR, we force the kinetic energy of the system to surpass the rotational energy barrier, proving that peak doubling is a dynamic feature and not a chemical impurity.

NMR_Workflow Prep 1. Sample Preparation (CDCl3, TMS internal std) Acq1D 2. 1D Acquisition (298 K, 400 MHz) Prep->Acq1D Observe 3. Observe Peak Doubling (Identify Rotamers) Acq1D->Observe VTNMR 4. VT-NMR Validation (Heat to 340 K) Observe->VTNMR Process 5. Coalescence & Processing (Confirm Dynamic State) VTNMR->Process

Self-validating NMR workflow utilizing VT-NMR to confirm rotameric equilibrium.

Step-by-Step Methodology:
  • Sample Preparation & Solvent Selection: Dissolve 15 mg of 4-hydroxypiperidine-1-carbaldehyde in 0.5 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3 is chosen specifically because it lacks exchangeable protons (unlike CD3OD or D2O). This prevents deuterium exchange at the C4-OH group, ensuring the hydroxyl proton remains visible and does not alter the splitting pattern of the C4-H proton. TMS provides a self-validating 0.0 ppm lock for absolute chemical shift accuracy.

  • Standard 1D Acquisition (298 K): Acquire 1H (16 scans) and 13C (512 scans) spectra at 298 K using a 400 MHz or higher spectrometer.

    • Causality: A minimum of 400 MHz is required to resolve the severe second-order roofing effects in the heavily overlapped C2/C6 and C3/C5 aliphatic regions.

  • Variable Temperature (VT) Validation: Gradually heat the probe to 340 K (67 °C) and acquire rapid 1H spectra at 10 K intervals.

    • Validation Mechanism: As the temperature approaches the coalescence temperature (Tc), the doubled peaks for the formyl proton and the alpha protons will broaden and eventually merge into single, time-averaged peaks. This physical coalescence definitively validates that the extra peaks are rotamers, effectively ruling out the presence of structurally similar impurities[1].

  • 2D Correlation (COSY/HSQC): Return the sample to 298 K and acquire 2D COSY and HSQC spectra.

    • Validation Mechanism: Cross-peaks in the COSY spectrum will show that the split alpha protons couple to the same set of beta protons, confirming they belong to the identical molecular framework.

Quantitative Data Summaries

The following tables summarize the expected chemical shifts based on the mechanistic principles of3 and related formylpiperidines[3].

Table 1: 1H NMR Assignments (400 MHz, CDCl3, 298 K)

PositionChemical Shift (ppm)MultiplicityIntegrationAssignment / Causality
N-CHO 8.05, 8.01s, s1HFormyl proton; split into two singlets by E/Z rotameric equilibrium.
C4-H 3.95m1HDeshielded by the adjacent electronegative hydroxyl group.
C2-H, C6-H (eq) 3.75, 3.55m, m2HEquatorial alpha protons; heavily deshielded by C=O magnetic anisotropy when syn.
C2-H, C6-H (ax) 3.20, 3.05m, m2HAxial alpha protons; less affected by the carbonyl group's spatial proximity.
-OH 2.50br s1HHydroxyl proton; broad due to intermolecular hydrogen bonding and chemical exchange.
C3-H, C5-H 1.90, 1.55m, m4HBeta protons; split into distinct equatorial and axial environments.

Table 2: 13C NMR Assignments (100 MHz, CDCl3, 298 K)

PositionChemical Shift (ppm)Assignment / Causality
N-CHO 161.5, 161.2Carbonyl carbon; exhibits characteristic rotameric doubling.
C4 66.2, 65.9Hydroxyl-bearing carbon; shows minor rotameric influence due to distance from N.
C2, C6 45.1, 39.8Alpha carbons; major splitting (~5 ppm) due to syn/anti proximity to the oxygen atom.
C3, C5 34.5, 33.2Beta carbons; moderate splitting due to propagation of the conformational strain.

Sources

Thermodynamic Stability and Degradation Pathways of 4-Hydroxypiperidine-1-carbaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxypiperidine-1-carbaldehyde (also known as 1-formyl-4-hydroxypiperidine) is a highly versatile N-formyl building block extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Understanding its thermodynamic stability and degradation pathways is critical for formulation scientists and medicinal chemists to prevent premature degradation, control stereochemistry, and optimize storage conditions. This whitepaper provides an in-depth mechanistic analysis of its conformational thermodynamics, primary degradation routes, and the self-validating analytical protocols required to profile its stability.

Structural Thermodynamics & Conformational Landscape

The thermodynamic stability of 4-hydroxypiperidine-1-carbaldehyde is governed by two distinct intramolecular phenomena: the conformational equilibrium of the piperidine ring and the restricted rotation of the N-formyl group.

Piperidine Ring Inversion and C4-Hydroxyl Equilibrium

Like most piperidine derivatives, the molecule predominantly exists in a chair conformation to minimize torsional strain. The hydroxyl group at the C4 position undergoes an axial-equatorial equilibrium. The equatorial position is thermodynamically favored because it avoids the severe 1,3-diaxial steric clashes with the axial protons at the C2 and C6 positions[1]. However, in specific protic solvents or solid-state polymorphs, intermolecular hydrogen bonding can occasionally stabilize the axial conformer, reducing the free energy difference ( ΔG ) between the two states[1].

N-Formyl Restricted Rotation (E/Z Rotamers)

The N-formyl group introduces a significant layer of thermodynamic complexity. The lone pair of electrons on the piperidine nitrogen delocalizes into the carbonyl π -system, giving the N-C(O) bond partial double-bond character. This resonance stabilization severely restricts rotation around the C-N bond, leading to the formation of distinct E and Z rotamers (syn and anti relative to the piperidine ring)[2]. At ambient temperatures, these rotamers interconvert slowly on the NMR timescale, often appearing as two distinct sets of signals[3].

Table 1: Summary of Thermodynamic Parameters
ParameterTypical Value / RangeMechanistic Causality
Ring Conformation Chair (Dominant)Minimization of Pitzer (torsional) strain across the saturated ring system.
C4-OH Orientation Equatorial favored ( ΔG≈−0.5 to −1.0 kcal/mol)Avoidance of 1,3-diaxial steric interactions with C2/C6 axial protons.
N-C(O) Rotational Barrier ΔG‡≈15−18 kcal/molResonance stabilization imparting partial double-bond character to the amide bond.
Amide Hydrolysis Barrier Ea​>20 kcal/molHigh kinetic stability of the N-formyl group at neutral pH; requires harsh catalysis.

Primary Degradation Pathways

The degradation of 4-hydroxypiperidine-1-carbaldehyde is highly dependent on environmental stressors. Because the N-formyl group is essentially an amide, it exhibits high stability under neutral conditions but becomes vulnerable under extreme pH or oxidative stress.

  • Pathway A: Hydrolytic Cleavage (Acid/Base Catalyzed) The most common degradation route is the hydrolysis of the N-formyl group. Under strongly acidic (e.g., 6M HCl) or strongly basic conditions with prolonged heating, the amide bond is cleaved to yield 4-hydroxypiperidine and formic acid (or formate)[4]. The causality here is the nucleophilic attack of water/hydroxide on the protonated carbonyl carbon (in acid) or direct attack on the neutral carbonyl (in base).

  • Pathway B: Oxidation of the C4-Hydroxyl Group Exposure to reactive oxygen species (ROS) or transition metal catalysts can oxidize the secondary alcohol at the C4 position, yielding 1-formylpiperidin-4-one.

  • Pathway C: Dehydration/Elimination Under harsh acidic and dehydrating conditions, the C4-hydroxyl group can undergo an E1/E2 elimination, losing a molecule of water to form 1-formyl-1,2,3,6-tetrahydropyridine.

G A 4-Hydroxypiperidine- 1-carbaldehyde B Acid/Base Hydrolysis (Extreme pH, Heat) A->B C Oxidation (ROS, Transition Metals) A->C D Dehydration (Strong Acid, Heat) A->D E 4-Hydroxypiperidine + Formic Acid B->E F 1-Formylpiperidin-4-one C->F G 1-Formyl-1,2,3,6- tetrahydropyridine D->G

Fig 1. Primary degradation pathways of 4-hydroxypiperidine-1-carbaldehyde under stress conditions.

Self-Validating Experimental Protocols

To accurately profile the stability of this compound, researchers must employ self-validating systems. A self-validating protocol utilizes internal controls and orthogonal analytical techniques to ensure that observed degradation is a true chemical event, not an analytical artifact (e.g., in-source fragmentation during MS analysis).

Protocol 1: Forced Hydrolytic Degradation & LC-HRMS Kinetic Profiling

Objective: Determine the pseudo-first-order degradation rate constant ( kobs​ ) of the N-formyl group under hydrolytic stress. Causality: By varying the pH and temperature, we can extract the activation energy ( Ea​ ) using the Arrhenius equation, allowing for accurate shelf-life prediction.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 4-hydroxypiperidine-1-carbaldehyde in HPLC-grade water. Spike the solution with an isotopically labeled internal standard (e.g., 13C -labeled analog) at 0.1 mg/mL. Self-Validation: The internal standard corrects for matrix effects and ensures any loss of signal is due to actual chemical degradation, not MS ionization suppression.

  • Stress Conditions: Aliquot the stock into three sealed vials. Add 1M HCl to Vial 1 (Acidic), 1M NaOH to Vial 2 (Basic), and phosphate buffer (pH 7.4) to Vial 3 (Control).

  • Thermal Cycling: Incubate all vials at 60°C.

  • Sampling & Quenching: Extract 50 μ L aliquots at t=0,1,2,4,8,and 24 hours. Immediately quench the acidic/basic samples by neutralizing with equimolar NaOH/HCl to halt degradation.

  • LC-HRMS Analysis: Inject the quenched samples into an LC-HRMS system. Monitor the disappearance of the parent mass ( [M+H]+=130.08 ) and the appearance of 4-hydroxypiperidine ( [M+H]+=102.09 ).

Protocol 2: Variable-Temperature NMR (VT-NMR) for Rotamer Dynamics

Objective: Quantify the rotational barrier ( ΔG‡ ) of the N-formyl group. Causality: Standard 1D NMR at 25°C will show complex, broadened peaks due to slow exchange between E and Z rotamers[2]. VT-NMR forces the molecule past its coalescence temperature ( Tc​ ), simplifying the spectrum and allowing for precise thermodynamic calculations via the Eyring equation.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ . Causality: DMSO- d6​ is chosen for its high boiling point (189°C), allowing for high-temperature NMR without solvent evaporation.

  • Baseline Acquisition: Acquire a standard 1 H and 13 C NMR spectrum at 25°C. Note the duplicated signals for the C2/C6 equatorial/axial protons resulting from the rotameric mixture[3].

  • Temperature Gradient: Increment the NMR probe temperature in 10°C steps from 25°C to 120°C. Allow 5 minutes of equilibration time at each step.

  • Coalescence Monitoring: Observe the line broadening and eventual merging (coalescence) of the distinct rotamer peaks. Record the exact coalescence temperature ( Tc​ ).

  • Data Extraction: Calculate the rate constant at coalescence ( kc​ ) and apply the Eyring equation to determine the free energy of activation ( ΔG‡ ) for the C-N bond rotation.

W S1 Sample Prep (Isotopically Labeled) S2 VT-NMR Analysis (25°C to 120°C) S1->S2 Rotamer Dynamics S3 LC-HRMS Kinetic Profiling S1->S3 Degradation Kinetics S4 Thermodynamic Parameter Extraction S2->S4 S3->S4

Fig 2. Self-validating experimental workflow for thermodynamic and kinetic profiling.

Conclusion

The thermodynamic stability of 4-hydroxypiperidine-1-carbaldehyde is a delicate interplay of ring conformational preferences and N-formyl restricted rotation. While the molecule exhibits robust stability under physiological conditions, it is susceptible to hydrolytic cleavage and oxidation under forced stress. By employing orthogonal, self-validating techniques like VT-NMR and isotopically-spiked LC-HRMS, researchers can accurately map its degradation kinetics, ensuring the integrity of downstream pharmaceutical syntheses.

References

  • CrystEngComm (RSC Publishing)
  • 13C Dynamic NMR Studies on Restricted Rotation About C-N Bond in 2-Aryl-1-Formyl-4-Piperidones Tetrahedron / Clockss URL
  • Synthesis and Spectral Characterization of Some Novel N-Acyl-Piperidin-4-Ones Rasayan Journal of Chemistry URL
  • Sciencemadness.

Sources

Exact Mass and Molecular Weight Determination of 4-Hydroxypiperidine-1-Carbaldehyde: A High-Resolution Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and synthetic chemistry, the precise characterization of building blocks is a non-negotiable prerequisite for downstream success. 4-hydroxypiperidine-1-carbaldehyde (CAS: 141047-46-3)[1] is a highly versatile intermediate, most notably utilized in the synthesis of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are critical in targeted oncology therapies[2].

This whitepaper provides an in-depth, authoritative guide to determining the exact mass and molecular weight of 4-hydroxypiperidine-1-carbaldehyde. By bridging theoretical principles with field-proven High-Resolution Mass Spectrometry (HRMS) methodologies[3], this document establishes a self-validating analytical framework designed for researchers and drug development professionals.

Theoretical Grounding: Molecular Weight vs. Exact Mass

A common pitfall in early-stage analytical characterization is conflating average molecular weight with exact monoisotopic mass.

  • Average Molecular Weight (129.16 g/mol ): This value is calculated using the standard atomic weights of elements, which account for the natural abundance of all stable isotopes on Earth[1]. It is the macroscopic value used for stoichiometric calculations at the bench.

  • Exact Monoisotopic Mass (129.07898 Da): This is the mass of the molecule calculated using only the primary, most abundant isotope of each constituent element (e.g., 12 C, 1 H, 14 N, 16 O)[4]. Because mass spectrometers separate ions based on their specific mass-to-charge ratio ( m/z ), HRMS detects individual isotopic species rather than the weighted average[3].

For 4-hydroxypiperidine-1-carbaldehyde ( C6​H11​NO2​ ), the exact mass calculation is the foundation of structural confirmation.

Table 1: Quantitative Chemical Identifiers
PropertyValueCausality / Significance
Chemical Formula C6​H11​NO2​ Defines the elemental composition.
CAS Registry Number 141047-46-3Universal identifier for procurement and safety[1].
Average Molecular Weight 129.16 g/mol Used for molarity and yield calculations.
Monoisotopic Exact Mass 129.07898 DaThe theoretical target for HRMS calibration[4].
Theoretical [M+H]+ m/z 130.08626The expected ion in positive electrospray ionization (ESI+).
Degree of Unsaturation 2Confirms the presence of one ring and one double bond (carbonyl).

Analytical Methodology: UHPLC-HRMS Protocol

To definitively confirm the identity of 4-hydroxypiperidine-1-carbaldehyde, we employ Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS). The protocol below is designed not just as a sequence of steps, but as a system where each parameter is chosen based on specific chemical causality.

Table 2: UHPLC-HRMS Experimental Parameters
ModuleParameterSettingCausality / Rationale
UHPLC ColumnC18 (2.1 x 50 mm, 1.7 µm)Retains the polar aliphatic ring while providing high peak capacity.
UHPLC Mobile PhaseA: 0.1% FA in H2​O B: 0.1% FA in MeCNFormic acid (FA) donates protons, driving the equilibrium toward [M+H]+ formation.
Source Ionization ModeESI Positive (ESI+)Soft ionization prevents in-source fragmentation, preserving the intact molecular ion.
MS Resolution>70,000 FWHM @ m/z 200Resolves the analyte's monoisotopic peak from isobaric matrix interferences[5].
MS Mass CalibrationInternal Lock MassCorrects orbital trap or time-of-flight thermal drift, ensuring mass error < 5 ppm[3].
Step-by-Step Methodology
  • Sample Preparation & Matrix Management:

    • Action: Dissolve the standard in 50:50 Methanol:Water to a final concentration of 1 µg/mL.

    • Causality: High concentrations lead to space-charge effects in the Orbitrap analyzer, where ion-ion repulsion skews the measured m/z . Dilution ensures the detector operates within its linear dynamic range, maintaining sub-ppm mass accuracy.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto the C18 column. Apply a gradient from 5% B to 95% B over 5 minutes.

    • Causality: Separation removes potential ion-suppressing salts and isobaric contaminants from the synthesis process, ensuring the mass spectrometer analyzes a pure elution band.

  • Electrospray Ionization (ESI+):

    • Action: Apply a capillary voltage of 3.5 kV with a desolvation temperature of 350°C.

    • Causality: The formamide moiety of 4-hydroxypiperidine-1-carbaldehyde is weakly basic. The 0.1% formic acid in the mobile phase provides abundant protons, allowing the carbonyl oxygen or nitrogen to protonate, reliably yielding the [M+H]+ ion at m/z 130.08626.

  • High-Resolution Mass Analysis:

    • Action: Acquire full-scan MS data ( m/z 50–500) using an Orbitrap or Q-TOF analyzer configured to a resolution of at least 70,000[5].

HRMS_Workflow S1 Sample Preparation (1 µg/mL in MeOH/H2O) S2 UHPLC Separation (C18, Gradient Elution) S1->S2 S3 ESI+ Ionization (Formation of [M+H]+) S2->S3 S4 Orbitrap/Q-TOF MS (High-Resolution Detection) S3->S4 S5 Data Processing (Isotopic Pattern & Mass Defect) S4->S5

HRMS workflow for exact mass determination of 4-hydroxypiperidine-1-carbaldehyde.

Self-Validating Data Interpretation Protocols

Trustworthiness in analytical chemistry requires that a protocol validates itself. A single exact mass measurement is insufficient; it must be corroborated by orthogonal data points extracted from the same spectrum. We employ a tripartite validation system:

A. Mass Error Calculation

The difference between the experimentally measured mass and the theoretical exact mass is calculated in parts-per-million (ppm).

  • Validation Rule: The mass error must be ≤ 5 ppm .

  • Causality: A mass error > 5 ppm indicates either instrument drift (requiring recalibration) or that the detected ion is an isobaric interference rather than the true target[3].

B. Isotopic Pattern Fidelity

Because carbon exists naturally as 12 C (98.9%) and 13 C (1.1%), the mass spectrum will show an M+1 peak. For 4-hydroxypiperidine-1-carbaldehyde ( C6​ ), the theoretical abundance of the M+1 peak is approximately 6.6% of the monoisotopic peak.

  • Validation Rule: The measured isotopic distribution must match the theoretical model with >90% similarity.

  • Causality: If the exact mass matches but the M+1 peak is 15% abundant, the molecule contains more carbon atoms than expected, immediately invalidating the C6​H11​NO2​ assignment.

C. Ring Double Bond Equivalent (RDBE)

The data processing software calculates the RDBE from the proposed formula.

  • Validation Rule: RDBE must equal 2.

  • Causality: The structure contains one piperidine ring and one formyl double bond. An RDBE mismatch mathematically proves a structural misassignment.

Validation_System A Measured Exact Mass (e.g., 130.0862 Da) C Mass Error Calculation (Δ < 5 ppm) A->C B Theoretical Mass (130.0863 Da) B->C E Orthogonal Validation (Confirmed Formula C6H11NO2) C->E D Isotopic Fidelity (13C/12C Ratio) D->E

Self-validating data processing logic for exact mass confirmation.

Conclusion

The accurate determination of the exact mass and molecular weight of 4-hydroxypiperidine-1-carbaldehyde relies on the rigorous application of high-resolution mass spectrometry. By understanding the causality behind sample preparation, ionization, and mass analysis, researchers can generate highly reliable, self-validating data. This level of analytical rigor ensures that downstream synthetic applications—such as the development of novel PARP-1 inhibitors—are built upon a foundation of absolute chemical certainty.

References

  • [4] Title: PubChemLite - 4-hydroxypiperidine-1-carbaldehyde (C6H11NO2) Source: uni.lu (PubChemLite / PubChem) URL:

  • [1] Title: 4-hydroxypiperidine-1-carbaldehyde | 141047-46-3 Source: Sigma-Aldrich URL:

  • [3] Title: Methodology for Accurate Mass Measurement of Small Molecules Source: The Royal Society of Chemistry URL:

  • [5] Title: High-resolution mass spectrometry of small molecules bound to membrane proteins Source: PMC / NIH URL:

  • [2] Title: WO2009093032A1 - Phthalazinone derivatives Source: Google Patents URL:

Sources

Unveiling the Solid-State Architecture: A Crystallographic Guide to 4-Hydroxypiperidine-1-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the crystallographic structures of 4-hydroxypiperidine-1-carbaldehyde derivatives. By dissecting the three-dimensional arrangement of atoms within these molecules, we can unlock a deeper understanding of their structure-activity relationships, paving the way for the rational design of more effective and specific therapeutic agents. While the precise crystal structure of the parent compound, 4-hydroxypiperidine-1-carbaldehyde, remains elusive in publicly accessible databases, this guide provides a detailed analysis of closely related N-acyl derivatives, offering invaluable insights into the conformational preferences and intermolecular interactions that govern this important class of molecules.

The Significance of the 4-Hydroxypiperidine Scaffold in Medicinal Chemistry

The 4-hydroxypiperidine moiety is a privileged scaffold in modern drug discovery, appearing in a multitude of approved and investigational drugs. Its prevalence stems from a combination of desirable properties: the piperidine ring provides a robust, three-dimensional framework that can be readily functionalized, while the hydroxyl group offers a key site for hydrogen bonding interactions with biological targets. The introduction of a carbaldehyde or other N-acyl group at the 1-position further modulates the molecule's electronic and steric properties, influencing its binding affinity, selectivity, and pharmacokinetic profile. A thorough understanding of the solid-state conformation of these derivatives is therefore paramount for optimizing their therapeutic potential.

Synthesis and Crystallization: From Solution to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction analysis. The following protocols outline the synthesis and crystallization of two representative 4-hydroxypiperidine-1-carbaldehyde derivatives.

Experimental Protocol: Synthesis of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone

This protocol describes a typical Schotten-Baumann reaction for the N-acylation of 4-hydroxypiperidine.

Materials:

  • 4-Hydroxypiperidine

  • 4-Methylbenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Water (H2O)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-hydroxypiperidine (1.0 eq) in a 10% aqueous solution of NaOH.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Add a solution of 4-methylbenzoyl chloride (1.1 eq) in dichloromethane dropwise to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography or recrystallization.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

Procedure:

  • Dissolve the purified (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Gently warm the solution to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature.

  • Cover the container with a perforated film to allow for slow evaporation of the solvent.

  • Monitor the solution over several days for the formation of single crystals.

G cluster_synthesis Synthesis cluster_crystallization Crystallization Reactants 4-Hydroxypiperidine + 4-Methylbenzoyl Chloride Reaction Schotten-Baumann Reaction Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification Workup->Purification Product (4-hydroxypiperidin-1-yl) (4-methylphenyl)methanone Purification->Product Dissolution Dissolution in Suitable Solvent Product->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Crystal Single Crystal Formation Evaporation->Crystal XRD Data Collection Crystal->XRD X-ray Diffraction

Caption: Experimental workflow from synthesis to single crystal analysis.

Crystallographic Analysis: A Tale of Two Derivatives

The following sections detail the crystallographic parameters of two N-acyl derivatives of 4-hydroxypiperidine, providing a comparative analysis of their solid-state structures.

Case Study 1: (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone

The crystal structure of this derivative reveals key conformational features of the N-acylated 4-hydroxypiperidine ring.[1][2]

Crystallographic ParameterValue[1]
Chemical FormulaC13H17NO2
Molecular Weight219.28
Crystal SystemOrthorhombic
Space GroupPca21
a (Å)23.933 (5)
b (Å)6.3317 (12)
c (Å)8.0269 (14)
V (ų)1216.3 (4)
Z4

The piperidine ring adopts a chair conformation, which is the most stable conformation for six-membered rings.[1] The bond angle sum around the nitrogen atom is approximately 359.8°, indicating an sp2 hybridization state.[1][2] This planarity at the nitrogen is a consequence of the amide resonance. A significant feature of the crystal packing is the formation of one-dimensional chains along the[1] direction through intermolecular O-H···O hydrogen bonds.[1][2]

Case Study 2: (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone

This derivative, with an electron-withdrawing trifluoromethyl group, provides an interesting contrast to the methyl-substituted analogue.[3][4]

Crystallographic ParameterValue[3]
Chemical FormulaC13H14F3NO2
Molecular Weight273.25
Crystal SystemOrthorhombic
Space GroupPca21
a (Å)16.1328 (14)
b (Å)6.8283 (6)
c (Å)23.017 (2)
V (ų)2535.5 (4)
Z8

This compound crystallizes with two independent molecules in the asymmetric unit.[3][4] Similar to the previous example, the piperidine rings in both molecules adopt a chair conformation, and the nitrogen atoms exhibit sp2 hybridization.[3] The crystal packing is also dominated by O-H···O hydrogen bonds, which link the molecules into separate chains.[3][4] These chains are further interconnected by C-H···O interactions.[3][4]

G A_piperidine Piperidine Ring (Chair Conformation) A_amide Amide Linkage (sp2 Nitrogen) A_piperidine->A_amide A_hydroxyl 4-Hydroxyl Group A_piperidine->A_hydroxyl A_phenyl 4-Methylphenyl Group A_amide->A_phenyl B_amide Amide Linkage (sp2 Nitrogen) A_hydroxyl->B_amide O-H···O Hydrogen Bond B_piperidine Piperidine Ring (Chair Conformation) B_piperidine->B_amide B_hydroxyl 4-Hydroxyl Group B_piperidine->B_hydroxyl B_phenyl 4-(Trifluoromethyl)phenyl Group B_amide->B_phenyl B_hydroxyl->A_amide O-H···O Hydrogen Bond

Caption: Intermolecular hydrogen bonding in N-acyl-4-hydroxypiperidine derivatives.

Structure-Activity Relationship Insights

The crystallographic data provides a solid foundation for understanding the structure-activity relationships (SAR) of 4-hydroxypiperidine-1-carbaldehyde derivatives. The consistent adoption of a chair conformation for the piperidine ring suggests that this is the low-energy conformation that will likely be present when the molecule interacts with its biological target.

The sp2 hybridization of the amide nitrogen atom results in a planar amide bond, which restricts the conformational flexibility of the N-acyl substituent relative to the piperidine ring. The dihedral angle between the piperidine and the phenyl ring is a key parameter that can influence the overall shape of the molecule and its ability to fit into a binding pocket. In the case of the 4-methylphenyl derivative, this angle is 51.7°, while for the 4-(trifluoromethyl)phenyl derivative, the angles are 83.76° and 75.23° for the two independent molecules.[1][3] These differences highlight how substitution on the aromatic ring can impact the solid-state conformation.

The prominent role of hydrogen bonding involving the 4-hydroxyl group underscores its importance in directing intermolecular interactions. In a biological context, this hydroxyl group is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site, thereby contributing significantly to binding affinity.

Conclusion

This technical guide has provided a detailed overview of the crystallographic features of N-acyl derivatives of 4-hydroxypiperidine, using two specific examples to illustrate key structural principles. The consistent observation of a chair conformation for the piperidine ring, sp2 hybridization of the amide nitrogen, and the crucial role of the 4-hydroxyl group in hydrogen bonding provides a valuable framework for the rational design of novel therapeutics based on this important scaffold. Future work should focus on obtaining the crystal structure of the parent 4-hydroxypiperidine-1-carbaldehyde to provide a baseline for comparative studies and to further refine our understanding of the solid-state behavior of this class of compounds.

References

  • Revathi, B. K., Jonathan, D. R., Sevi, K. K., Dhanalakshmi, K., & Usha, G. (2015). Crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o817–o818. [Link]

  • Revathi, B. K., Jonathan, D. R., Sevi, K. K., Dhanalakshmi, K., & Usha, G. (2015). Crystal structure of (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o790–o791. [Link]

  • IUCr Journals. (2015). Crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone. [Link]

  • PubMed Central (PMC). (2015). Crystal Structure of (4-hy-droxy-piperidin-1-yl)[4-(tri-fluoro-meth-yl)phen-yl]methanone. [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of PARP Inhibitor Intermediates via 4-Hydroxypiperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The development of Poly (ADP-ribose) polymerase (PARP) inhibitors, particularly phthalazinone derivatives, relies heavily on the precise construction of functionalized piperidine cores. 4-Hydroxypiperidine-1-carbaldehyde (also known as 1-formylpiperidin-4-ol) serves as a highly efficient, atom-economical building block for these syntheses .

In the synthesis of key intermediates like 4-(difluoromethoxy)piperidine, the secondary amine of the piperidine ring must be protected to prevent unwanted N-alkylation during the harsh O-difluoromethylation step. While Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are ubiquitous in peptide chemistry, the N-formyl group is strategically superior here. It offers exceptional stability against the strongly basic conditions required for difluorocarbene generation, while remaining highly susceptible to mild acidic methanolysis, allowing for a clean, orthogonal deprotection strategy that directly yields a highly crystalline hydrochloride salt.

Mechanistic Causality in O-Difluoromethylation

The transformation of 4-hydroxypiperidine-1-carbaldehyde to its difluoromethoxy derivative is not a standard SN2 alkylation; it proceeds via a carbene intermediate. Understanding this mechanism is critical for protocol optimization:

  • Alkoxide Formation: Sodium hydride (NaH) is used to deprotonate the secondary alcohol. This step must be driven to completion before the alkylating agent is introduced.

  • Nucleophilic Enhancement via Chelation: The addition of 15-crown-5 is the mechanistic linchpin of this reaction. By sequestering the Na⁺ cation, the crown ether leaves the alkoxide "naked." This drastically increases the HOMO energy of the oxygen nucleophile, which is essential for the subsequent rapid trapping of the highly reactive, transient carbene.

  • Carbene Generation & Trapping: Chlorodifluoromethane (Freon-22) is introduced into the basic medium. The strong base facilitates the α -elimination of HCl from CHClF₂, generating difluorocarbene ( :CF2​ ) in situ. The naked alkoxide immediately attacks the electrophilic carbene, followed by protonation to yield the difluoromethyl ether.

Workflow Visualization

SynthesisWorkflow SM 4-Hydroxypiperidine- 1-carbaldehyde Step1 O-Difluoromethylation (NaH, 15-crown-5, CHClF2) SM->Step1 Int1 4-(Difluoromethoxy)piperidine- 1-carbaldehyde Step1->Int1 Step2 N-Formyl Deprotection (HCl / MeOH, 50 °C) Int1->Step2 Int2 4-(Difluoromethoxy)piperidine Hydrochloride Step2->Int2 Step3 Core Coupling (e.g., Buchwald-Hartwig) Int2->Step3 API Target API (PARP Inhibitor) Step3->API

Workflow for PARP inhibitor intermediate synthesis via N-formyl protection.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating systems. Each critical step contains an observable metric to ensure the reaction trajectory is correct before proceeding.

Protocol A: Synthesis of 4-(Difluoromethoxy)piperidine-1-carbaldehyde

Objective: O-alkylation via in situ carbene generation.

  • Deprotonation: Dissolve 4-hydroxypiperidine-1-carbaldehyde (1.0 eq, e.g., 83.6 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) under an inert argon atmosphere. Cool the vessel to 0 °C. Add NaH (60% dispersion in mineral oil, 1.3 eq) portion-wise.

    • Causality Check: 0 °C controls the exothermic reaction.

    • Self-Validation: Monitor H2​ gas evolution via a bubbler. Stir for exactly 30 minutes. The cessation of gas evolution visually validates complete alkoxide formation.

  • Nucleophilic Activation: Add 15-crown-5 (0.5 eq) to the reaction mixture and stir for an additional 30 minutes at room temperature.

    • Causality Check: The crown ether breaks the tight Na-alkoxide ion pair.

  • Carbene Trapping: Equip the flask with a gas dispersion tube. Slowly bubble chlorodifluoromethane (1.2 eq) into the solution over 45 minutes.

    • Self-Validation: The clear solution will turn cloudy as NaCl precipitates, validating the α -elimination and subsequent carbene trapping. Monitor via TLC (1:1 EtOAc/Hexanes, KMnO₄ stain). The reaction is validated for completion when the lower Rf​ starting material spot is entirely replaced by the higher Rf​ product spot.

  • Quench & Extraction: Carefully quench the reaction with cold water (50 mL) to destroy unreacted NaH. Extract the aqueous layer with EtOAc (3 x 100 mL).

    • Self-Validation: Wash the combined organic layers with water at least three times. A rapid, clean phase separation without emulsions indicates the successful partitioning and removal of the hydrophilic 15-crown-5 into the aqueous waste. Dry over Na2​SO4​ and concentrate in vacuo.

Protocol B: Acidic Deprotection to 4-(Difluoromethoxy)piperidine Hydrochloride

Objective: Orthogonal removal of the N-formyl group to yield a stable amine salt.

  • Acidic Cleavage: Dissolve the crude 4-(difluoromethoxy)piperidine-1-carbaldehyde in methanol (100 mL). Add concentrated aqueous HCl (3.0 eq). Heat the mixture to 50 °C .

    • Causality Check: Methanol acts as a nucleophilic solvent, attacking the protonated formamide to generate volatile methyl formate, driving the equilibrium toward the deprotected amine .

  • Reaction Monitoring: Stir for 3–5 hours.

    • Self-Validation: Monitor via LC-MS or TLC. The complete disappearance of the UV-active formamide and the appearance of a baseline spot (the highly polar amine salt) validates the deprotection.

  • Isolation & Crystallization: Concentrate the mixture under reduced pressure to remove methanol, unreacted HCl, and the methyl formate byproduct. Triturate the resulting oily residue with cold diethyl ether (50 mL).

    • Self-Validation: The immediate precipitation of a free-flowing, highly crystalline white solid confirms the successful isolation of the pure hydrochloride salt. Filter and dry under high vacuum.

Quantitative Data & Optimization Summaries

To justify the selection of the N-formyl group and the specific deprotection conditions, the following quantitative comparisons are provided.

Table 1: Evaluation of N-Protecting Groups for O-Difluoromethylation of Piperidin-4-ol

Protecting GroupStability to NaH / :CF2​ Deprotection StrategyOverall Suitability
Formyl (-CHO) High (Resists base hydrolysis at RT)Mild Acidic (HCl/MeOH) Excellent
BocModerate (Steric hindrance, occasional side reactions)Acidic (TFA or HCl)Good
CbzLow (Susceptible to strong base degradation)Hydrogenolysis ( H2​ , Pd/C)Poor
Benzyl (-Bn)HighHydrogenolysis ( H2​ , Pd/C)Fair (F-groups can poison Pd catalysts)

Table 2: Optimization of N-Formyl Deprotection Conditions for 4-(Difluoromethoxy)piperidine

Reagent SystemTemperatureTimeYield (%)Product FormCausality / Notes
1M NaOH (aq) / EtOHReflux4 h75%Free base (Oil)Prone to emulsion during aqueous workup; lower yield.
4M HCl in DioxaneRoom Temp12 h82%HCl salt (Solid)Sluggish kinetics without a nucleophilic solvent like MeOH.
Conc. HCl / MeOH 50 °C 3 h 94% HCl salt (Crystalline) Optimal. MeOH traps the formyl group as volatile methyl formate.

References

  • Title: WO2009093032A1 - Phthalazinone derivatives (AstraZeneca / KuDOS Pharmaceuticals)
  • Title: (3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one (N-formyl deprotection methodologies) Source: Organic Syntheses URL: [Link]

Application Notes & Protocols: 4-Hydroxypiperidine-1-carbaldehyde as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern medicinal chemistry, the piperidine moiety is recognized as a privileged scaffold, present in a vast number of approved pharmaceuticals and clinical candidates.[1] Its conformational pre-organization and ability to present substituents in defined three-dimensional space make it an invaluable component for targeting complex biological systems. This guide focuses on a specific, functionalized derivative, 4-hydroxypiperidine-1-carbaldehyde , and delineates its strategic application as a versatile building block in drug discovery. We will explore the molecule's inherent reactivity, provide detailed protocols for its synthetic manipulation, and illustrate its potential in generating diverse chemical libraries for screening and lead optimization.

Introduction: The Strategic Value of a Bifunctional Scaffold

4-Hydroxypiperidine-1-carbaldehyde (CAS: 141047-46-3) is a unique starting material that offers medicinal chemists two orthogonal points for molecular elaboration.[2][3] Its value is derived from the distinct reactivity of its two primary functional groups: the secondary hydroxyl group at the C4 position and the N-formyl group (carbaldehyde) at the piperidine nitrogen.

  • The 4-Hydroxy Group: This nucleophilic site serves as a versatile handle for introducing a wide array of substituents via reactions like etherification, esterification, or Mitsunobu reactions. This allows for the systematic exploration of the chemical space around the piperidine core, which is crucial for optimizing pharmacokinetic and pharmacodynamic properties.[4]

  • The 1-Carbaldehyde (N-Formyl) Group: The N-formyl group acts as a stable protecting group for the piperidine nitrogen, preventing unwanted side reactions during the functionalization of the 4-hydroxy position. Crucially, it can be readily removed under specific conditions to reveal the secondary amine, which can then be engaged in a host of C-N bond-forming reactions, most notably reductive amination.

This bifunctional nature allows for a modular and controlled approach to library synthesis, making it a highly strategic asset in a drug discovery campaign.

Physicochemical Properties
PropertyValueSource
CAS Number 141047-46-3[2][3]
Molecular Formula C₆H₁₁NO₂[2][5]
Molecular Weight 129.16 g/mol [2]
Predicted XlogP -0.4[5]
Appearance Varies; typically an oil or low-melting solidN/A

G

Core Synthetic Strategies & Protocols

The primary utility of 4-hydroxypiperidine-1-carbaldehyde is realized through a sequence of reactions that first leverage the N-formyl group as a protecting element, and then remove it to enable further diversification.

Strategy 1: Functionalization of the 4-Hydroxy Group

With the nitrogen protected, the hydroxyl group is the primary site for reaction. A classic and robust method for introducing diversity at this position is Williamson ether synthesis.

Protocol 2.1: O-Alkylation via Williamson Ether Synthesis

  • Rationale: This protocol attaches a new R-group to the 4-position via an ether linkage. Sodium hydride (NaH) is a strong base that effectively deprotonates the hydroxyl group to form a reactive alkoxide, which then displaces a halide or other suitable leaving group. The choice of a polar aprotic solvent like THF prevents protonation of the alkoxide and facilitates the Sₙ2 reaction.

  • Step-by-Step Methodology:

    • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.

    • Washing: Wash the NaH with dry hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.

    • Solvation: Suspend the washed NaH in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

    • Substrate Addition: Dissolve 4-hydroxypiperidine-1-carbaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension. Stir for 30 minutes at 0 °C. Hydrogen gas evolution should be observed.

    • Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, R-X) (1.1 equivalents) dropwise to the reaction mixture.

    • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

Strategy 2: Deprotection and N-Functionalization

Once the 4-position is appropriately functionalized, the N-formyl group can be removed to unmask the secondary amine for further modification, most commonly via reductive amination.

Protocol 2.2: N-Deformylation (Acidic Hydrolysis)

  • Rationale: The N-formyl group is an amide and can be hydrolyzed under acidic conditions. Aqueous HCl provides both the acid catalyst and the water required for hydrolysis, yielding the corresponding amine hydrochloride salt.[6] This salt form is often a stable, crystalline solid that is easily handled and purified.

  • Step-by-Step Methodology:

    • Dissolution: Dissolve the N-formylated piperidine derivative (1.0 equivalent) in methanol or 1,4-dioxane.

    • Acidification: Add a solution of concentrated hydrochloric acid (3-6 M aqueous HCl, 5-10 equivalents) to the mixture.

    • Heating: Heat the reaction mixture to reflux (typically 60-100 °C) for 2-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

    • Isolation: The resulting solid is the 4-substituted-piperidine hydrochloride salt. It can be used directly in the next step or purified by recrystallization if necessary.

Protocol 2.3: Reductive Amination

  • Rationale: Reductive amination is one of the most robust and widely used methods for forming C-N bonds.[7] The reaction proceeds via the formation of an iminium ion intermediate from the amine and a carbonyl compound, which is then reduced in situ.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reducing agent for this one-pot procedure because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium ion intermediate.[9] Dichloroethane (DCE) or dichloromethane (DCM) are common solvents.[10]

  • Step-by-Step Methodology:

    • Preparation: To a solution of the 4-substituted-piperidine hydrochloride salt (1.0 equivalent) and an aldehyde or ketone (1.1 equivalents) in anhydrous 1,2-dichloroethane (DCE), add triethylamine (TEA) (1.1 equivalents) to neutralize the hydrochloride salt and liberate the free amine.

    • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate.

    • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction is often slightly exothermic.

    • Reaction: Stir at room temperature for 3-24 hours. Monitor the reaction's completion by TLC or LC-MS.

    • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the desired N-alkylated product by flash column chromatography.

G start 4-Hydroxypiperidine-1-carbaldehyde p1_step1 p1_step1 start->p1_step1 p2_step1 p2_step1 start->p2_step1

Advanced Applications: Accessing a Privileged Core Structure

The 4-hydroxypiperidine scaffold is a cornerstone in the synthesis of a diverse range of therapeutic agents, including kinase inhibitors, CNS-active agents, and anti-infectives.[4][11]

Case Study: Glutaminase (GAC) Inhibitors

Allosteric inhibitors of glutaminase (GAC) are promising agents for inhibiting cancer cell growth.[12] Potent inhibitors like UPGL00019 feature a central 4-hydroxypiperidine spacer. The core can be constructed using the protocols described above, where R and R' are arylacetyl moieties. This highlights the building block's direct relevance in constructing complex molecules with validated biological activity.[12]

Case Study: Histamine H₃ Receptor Antagonists

Derivatives of 4-hydroxypiperidine are well-established as potent histamine H₃ receptor antagonists, which are being investigated for neurological disorders.[11][13] The synthetic strategies outlined here allow for the rapid generation of analogs to explore structure-activity relationships (SAR) for this target class. For example, the piperidine nitrogen can be alkylated with various arylmethyl groups, and the 4-hydroxy position can be used to attach pharmacophoric elements via an ether linkage.[13]

Safety and Handling

While specific safety data for 4-hydroxypiperidine-1-carbaldehyde is limited, precautions should be based on its functional groups and related compounds like N-Boc-4-hydroxypiperidine and 4-hydroxypiperidine.

  • General Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[14][15]

  • Hazards: May cause skin, eye, and respiratory irritation.[15][16][17] Avoid inhalation of vapors or dust and direct contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents and strong acids.[14]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Always consult the material safety data sheet (MSDS) provided by the supplier before use.

Conclusion

4-Hydroxypiperidine-1-carbaldehyde represents a highly valuable and cost-effective building block for drug discovery programs. Its pre-installed, cleavable N-formyl protecting group and a synthetically versatile hydroxyl handle provide a streamlined entry point into the rich chemical space of the 4-hydroxypiperidine scaffold. The protocols detailed herein offer robust and reliable methods for generating diverse libraries of compounds, accelerating the hit-to-lead and lead optimization phases of modern therapeutic development.

References

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. AAPPTec. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Synthesis of spiropiperidine derivatives 179 and 180. ResearchGate. [Link]

  • GAC inhibitors with a 4-hydroxypiperidine spacer: Requirements for potency. PMC, National Center for Biotechnology Information. [Link]

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. PMC, National Center for Biotechnology Information. [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Archives of Pharmacal Research. [Link]

  • 4-hydroxypiperidine-1-carbaldehyde (C6H11NO2). PubChemLite. [Link]

  • 4-hydroxypiperidine-1-carbaldehyde | 141047-46-3. Appchem. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • C–N Bond-Forming Reactions: Reductive Amination. Myers Research Group, Harvard University. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. [Link]

Sources

Application Notes and Protocols for the Catalytic Reduction of 4-Hydroxypiperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 1-Methyl-4-hydroxypiperidine in Medicinal Chemistry

The reduction of 4-hydroxypiperidine-1-carbaldehyde to 1-methyl-4-hydroxypiperidine is a critical transformation in the synthesis of numerous active pharmaceutical ingredients (APIs). The resulting N-methylated piperidinol scaffold is a key structural motif in a wide range of therapeutic agents, including analgesics, antipsychotics, and antihistamines. The N-methyl group often plays a crucial role in modulating the pharmacological activity, bioavailability, and metabolic stability of these drug candidates. Consequently, the development of efficient, selective, and scalable catalytic methods for this reduction is of paramount importance to researchers and professionals in drug development and process chemistry.

This comprehensive guide provides an in-depth analysis of various catalytic reduction methods for 4-hydroxypiperidine-1-carbaldehyde, offering detailed application notes and step-by-step protocols. The methodologies discussed herein are designed to provide researchers with a robust toolkit for the synthesis of 1-methyl-4-hydroxypiperidine, with a focus on scientific integrity, practical applicability, and safety.

I. Catalytic Hydrogenation: A Classic and Versatile Approach

Catalytic hydrogenation is a widely employed and highly effective method for the reduction of amides to amines.[1] This process typically involves the use of a heterogeneous catalyst and molecular hydrogen (H₂) as the reductant. The choice of catalyst, solvent, and reaction conditions is critical for achieving high yields and selectivities.

Mechanism of Catalytic Amide Hydrogenation

The generally accepted mechanism for the catalytic hydrogenation of a tertiary amide, such as 4-hydroxypiperidine-1-carbaldehyde, on a metal surface involves several key steps:

  • Adsorption: Both the amide and molecular hydrogen are adsorbed onto the surface of the catalyst.

  • Hydrogen Dissociation: The H-H bond of molecular hydrogen is cleaved on the catalyst surface to generate active hydrogen atoms.

  • Hydrogenation of the Carbonyl Group: The carbonyl group of the amide is hydrogenated to form a hemiaminal intermediate.

  • Dehydration and Imine Formation: The hemiaminal intermediate undergoes dehydration to form an iminium ion.

  • Iminium Ion Hydrogenation: The iminium ion is subsequently hydrogenated to yield the final amine product.

dot graph "Catalytic_Hydrogenation_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Substrate [label="4-Hydroxypiperidine-1-carbaldehyde"]; Catalyst [label="Catalyst Surface (e.g., PtO₂, Pd/C, Raney Ni)"]; H2 [label="H₂"]; Hemiaminal [label="Hemiaminal Intermediate"]; Iminium [label="Iminium Ion"]; Product [label="1-Methyl-4-hydroxypiperidine"]; H2O [label="H₂O"];

Substrate -> Hemiaminal [label="+ 2[H]"]; H2 -> Catalyst; Hemiaminal -> Iminium [label="- H₂O"]; Iminium -> Product [label="+ 2[H]"]; Catalyst -> Hemiaminal [style=dotted]; Catalyst -> Product [style=dotted]; Hemiaminal -> H2O; } Caption: General mechanism of catalytic amide hydrogenation.

A. Platinum(IV) Oxide (PtO₂) Catalyzed Hydrogenation

Platinum(IV) oxide, also known as Adams' catalyst, is a highly effective and versatile catalyst for the hydrogenation of a wide variety of functional groups, including the reduction of pyridines to piperidines.[2][3] Its application to the reduction of N-formylpiperidines offers a robust method for the synthesis of N-methylpiperidines.

Materials:

  • 4-Hydroxypiperidine-1-carbaldehyde

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrogen gas (high purity)

  • Pressure reactor (autoclave)

Procedure:

  • To a pressure reactor vessel, add 4-hydroxypiperidine-1-carbaldehyde (1.0 g, 7.74 mmol).

  • Add glacial acetic acid (10 mL) to dissolve the substrate.

  • Carefully add PtO₂ (5 mol %, 0.088 g, 0.387 mmol) to the solution.

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas from the reactor.

  • Quench the reaction mixture by the slow addition of a saturated NaHCO₃ solution until the acetic acid is neutralized (pH ~8).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 1-methyl-4-hydroxypiperidine.

Data Summary:

ParameterValueReference
CatalystPlatinum(IV) oxide (PtO₂)[2][3]
Substrate4-Hydroxypiperidine-1-carbaldehyde-
SolventGlacial Acetic Acid[2][3]
H₂ Pressure50-70 bar[2][3]
TemperatureRoom Temperature[2][3]
Reaction Time8-12 hours[2][3]
Expected Yield>90% (based on similar transformations)-
B. Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

Palladium on carbon is another widely used and cost-effective catalyst for hydrogenation reactions.[4][5] It is particularly effective for the reduction of various functional groups and can be employed for the reduction of amides to amines.

Materials:

  • 4-Hydroxypiperidine-1-carbaldehyde

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas (high purity)

  • Pressure reactor (autoclave)

Procedure:

  • In a pressure reactor vessel, dissolve 4-hydroxypiperidine-1-carbaldehyde (1.0 g, 7.74 mmol) in methanol (20 mL).

  • Carefully add 10% Pd/C (10 wt% of substrate, 0.1 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 10-20 bar.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 1-methyl-4-hydroxypiperidine.

Data Summary:

ParameterValueReference
Catalyst10% Palladium on Carbon (Pd/C)[4][5]
Substrate4-Hydroxypiperidine-1-carbaldehyde-
SolventMethanol[4]
H₂ Pressure10-20 bar-
Temperature50-60 °C-
Reaction Time12-24 hours-
Expected Yield85-95% (based on similar transformations)-
C. Raney® Nickel Catalyzed Hydrogenation

Raney® Nickel is a cost-effective and highly active catalyst for the hydrogenation of a wide range of organic compounds, including amides. It is particularly useful for industrial-scale applications due to its high activity and relatively low cost.

Materials:

  • 4-Hydroxypiperidine-1-carbaldehyde

  • Raney® Nickel (activated, slurry in water or ethanol)

  • Ethanol

  • Hydrogen gas (high purity)

  • Pressure reactor (autoclave)

Procedure:

  • To a pressure reactor vessel, add 4-hydroxypiperidine-1-carbaldehyde (1.0 g, 7.74 mmol) and ethanol (25 mL).

  • Carefully add a slurry of activated Raney® Nickel (approx. 0.5 g, handle with care as it can be pyrophoric) to the reaction mixture under an inert atmosphere.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas to 50-100 bar.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Raney® Nickel. The filter cake should be kept wet with water to prevent ignition.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 1-methyl-4-hydroxypiperidine.

Data Summary:

ParameterValueReference
CatalystRaney® Nickel
Substrate4-Hydroxypiperidine-1-carbaldehyde-
SolventEthanol[6]
H₂ Pressure50-100 bar[1]
Temperature80-100 °C[1]
Reaction Time6-12 hours-
Expected Yield80-90% (based on similar transformations)-

II. Catalytic Transfer Hydrogenation: A Safer Alternative

Catalytic transfer hydrogenation (CTH) offers a convenient and often safer alternative to using high-pressure hydrogen gas.[7] In this method, a hydrogen donor molecule, such as formic acid or its salts, transfers hydrogen to the substrate in the presence of a catalyst.

Mechanism of Transfer Hydrogenation with Formic Acid

The mechanism of transfer hydrogenation using formic acid as the hydrogen donor typically involves the following steps:

  • Formation of a Metal-Hydride Species: The catalyst reacts with formic acid to generate a metal-hydride intermediate and carbon dioxide.

  • Substrate Coordination: The amide substrate coordinates to the metal center.

  • Hydride Transfer: The hydride from the metal center is transferred to the carbonyl carbon of the amide, forming a hemiaminal intermediate.

  • Dehydration and Iminium Ion Formation: The hemiaminal dehydrates to form an iminium ion.

  • Second Hydride Transfer: A second hydride transfer from the regenerated metal-hydride species reduces the iminium ion to the final amine product.

dot graph "Transfer_Hydrogenation_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Start"]; Setup [label="Set up reaction vessel with substrate, catalyst, and solvent"]; Add_Reagents [label="Add formic acid/triethylamine mixture"]; React [label="Heat and stir for specified time"]; Monitor [label="Monitor reaction by TLC/GC-MS"]; Workup [label="Quench, extract, and dry"]; Purify [label="Purify by column chromatography"]; End [label="Obtain 1-Methyl-4-hydroxypiperidine"];

Start -> Setup; Setup -> Add_Reagents; Add_Reagents -> React; React -> Monitor; Monitor -> React [label="Incomplete"]; Monitor -> Workup [label="Complete"]; Workup -> Purify; Purify -> End; } Caption: Workflow for catalytic transfer hydrogenation.

Protocol: Ruthenium-Catalyzed Transfer Hydrogenation

Ruthenium complexes are highly efficient catalysts for transfer hydrogenation reactions.[8] The following protocol is adapted from procedures for asymmetric transfer hydrogenation and can be applied for the reduction of 4-hydroxypiperidine-1-carbaldehyde.

Materials:

  • 4-Hydroxypiperidine-1-carbaldehyde

  • [RuCl₂(p-cymene)]₂ or a similar Ru-catalyst

  • Formic Acid

  • Triethylamine

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Standard laboratory glassware

Procedure:

  • In a dry, inert atmosphere (e.g., under argon or nitrogen), dissolve 4-hydroxypiperidine-1-carbaldehyde (1.0 g, 7.74 mmol) in the anhydrous solvent (20 mL).

  • Add the Ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂, 0.5-1 mol%).

  • In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine by slowly adding formic acid to cooled triethylamine.[8]

  • Add the formic acid/triethylamine mixture (2-3 equivalents relative to the substrate) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 40-60 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated solution of NaHCO₃.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 1-methyl-4-hydroxypiperidine.

Data Summary:

ParameterValueReference
CatalystRuthenium complex (e.g., [RuCl₂(p-cymene)]₂)[8]
Substrate4-Hydroxypiperidine-1-carbaldehyde-
Hydrogen DonorFormic acid/Triethylamine (5:2)[8]
SolventAnhydrous Dichloromethane or Toluene[8]
Temperature40-60 °C-
Reaction Time4-8 hours-
Expected Yield>90% (based on similar transformations)-

III. Catalytic Hydrosilylation: A Mild and Chemoselective Method

Catalytic hydrosilylation is a powerful and mild method for the reduction of amides to amines, offering excellent chemoselectivity.[9][10] This reaction employs a hydrosilane as the reducing agent in the presence of a transition metal catalyst.

Mechanism of Catalytic Hydrosilylation of Amides

The mechanism of amide hydrosilylation can vary depending on the catalyst and silane used, but a general pathway involves:

  • Activation of the Amide: The Lewis acidic silicon of the hydrosilane or a metal-silane complex coordinates to the carbonyl oxygen of the amide, activating it towards nucleophilic attack.

  • Hydride Transfer: A hydride is transferred from the silane or a metal-hydride species to the carbonyl carbon, forming a silylated hemiaminal intermediate.

  • Elimination: The silylated hemiaminal collapses, eliminating a disiloxane and forming an iminium ion.

  • Second Hydride Transfer: The iminium ion is then reduced by another equivalent of the hydrosilane to the final amine product.

dot graph "Hydrosilylation_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Amide [label="4-Hydroxypiperidine-1-carbaldehyde"]; Silane [label="Hydrosilane (e.g., PhSiH₃)"]; Catalyst [label="Ni or other metal catalyst"]; Silyl_Hemiaminal [label="Silylated Hemiaminal Intermediate"]; Iminium_Ion [label="Iminium Ion"]; Amine [label="1-Methyl-4-hydroxypiperidine"]; Disiloxane [label="Disiloxane"];

Amide -> Silyl_Hemiaminal [label="+ Silane, Catalyst"]; Silane -> Catalyst; Silyl_Hemiaminal -> Iminium_Ion [label="- Disiloxane"]; Iminium_Ion -> Amine [label="+ Silane"]; Silyl_Hemiaminal -> Disiloxane; } Caption: Generalized mechanism for catalytic hydrosilylation of amides.

Protocol: Nickel-Catalyzed Hydrosilylation

Nickel catalysts have emerged as cost-effective and efficient alternatives to precious metal catalysts for hydrosilylation reactions.[9][10][11]

Materials:

  • 4-Hydroxypiperidine-1-carbaldehyde

  • NiCl₂(dme) or similar Ni(II) precatalyst

  • Phenylsilane (PhSiH₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the Ni(II) precatalyst (e.g., NiCl₂(dme), 5-10 mol%).

  • Add anhydrous THF (10 mL) and stir to dissolve the catalyst.

  • Add 4-hydroxypiperidine-1-carbaldehyde (1.0 g, 7.74 mmol) to the flask.

  • Slowly add phenylsilane (2.0-2.5 equivalents) to the reaction mixture via syringe at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a 1M NaOH solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 1-methyl-4-hydroxypiperidine.

Data Summary:

ParameterValueReference
CatalystNiCl₂(dme)[10]
Substrate4-Hydroxypiperidine-1-carbaldehyde-
Reducing AgentPhenylsilane (PhSiH₃)[9][10]
SolventAnhydrous THF[9]
Temperature60-80 °C-
Reaction Time6-12 hours-
Expected Yield85-95% (based on similar transformations)[9][10]

IV. Conclusion and Outlook

The catalytic reduction of 4-hydroxypiperidine-1-carbaldehyde to 1-methyl-4-hydroxypiperidine can be achieved through several efficient and selective methods. Catalytic hydrogenation using precious metal catalysts such as PtO₂ and Pd/C, or the more economical Raney® Nickel, provides reliable routes to the desired product. For applications where the use of high-pressure hydrogen is a concern, catalytic transfer hydrogenation with ruthenium catalysts and formic acid offers a safer alternative. Furthermore, catalytic hydrosilylation with nickel catalysts presents a mild and highly chemoselective option.

The choice of the optimal method will depend on factors such as the scale of the reaction, cost considerations, available equipment, and the presence of other functional groups in more complex substrates. The protocols provided in this guide offer a solid foundation for researchers to successfully perform this important transformation and to further optimize the reaction conditions for their specific needs. Future research in this area will likely focus on the development of even more active, selective, and sustainable catalysts based on earth-abundant metals, further contributing to the green and efficient synthesis of valuable pharmaceutical intermediates.

V. References

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(8), 2885-2888.

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. PMC.

  • Catalytic Hydrogenation of Amides.

  • (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst - ResearchGate.

  • PROCEDURE OF ASYMMETRIC TRANSFER HYDROGENATION USING RUTHENIUM COMPLEX.

  • Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source - Chemical Methodologies.

  • Continuous Flow Conversion of Primary Amides to Amines: Dual Functionality of Trichloroacetonitrile in Sequential Dehydration and Selective Hydrogenation | Organic Process Research & Development - ACS Publications.

  • Amide reduction - Wikipedia.

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate.

  • Nitro Reduction - Common Conditions.

  • Organic Syntheses Procedure.

  • CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof - Google Patents.

  • Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines.

  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents.

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.

  • 3-Phenylpropionaldehyde - Organic Syntheses Procedure.

  • CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents.

  • Facile Reduction of Amides Using Nickel Catalysis: Reduction of 12-Aminododecanolactam - Organic Syntheses.

  • Nickel-Catalyzed Reduction of Secondary and Tertiary Amides - PMC - NIH.

  • Raney Nickel-Catalyzed Reductive N-methylation of Amines with Paraformaldehyde: Theoretical and Experimental Study | Request PDF - ResearchGate.

  • Mechanistic insights to drive catalytic hydrogenation of formamide intermediates to methanol via deaminative hydrogenation - OSTI.

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing).

  • RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study - RSC Publishing.

  • Nickel-Catalyzed Reduction of Secondary and Tertiary Amides - Organic Chemistry Portal.

  • US2784192A - Preparation of 4-hydroxypiperidines - Google Patents.

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.

  • Hydrosilylation induced by N→Si intramolecular coordination: spontaneous transformation of organosilanes into 1-aza-silole-type molecules in the absence of a catalyst - PubMed.

  • CN1091104C - Preparation of N-formyl piperidine - Google Patents.

  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes - Infoscience.

  • Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts - PMC.

  • N-Hydroxypiperidine - Wikipedia.

  • Hydrosilylation Reactions Catalyzed by Rhenium - MDPI.

  • Hydrosilylation reaction of olefins: recent advances and perspectives - SciSpace.

  • Synthesis of N-formyl-4-(diphenylmethyl)piperidine - PrepChem.com.

  • Ruthenium and Iron‐Catalysed Decarboxylative N‐alkylation of Cyclic α‐Amino Acids with Alcohols: Sustainable Routes to Pyrrolidine and Piperidine Derivatives - PMC.

Sources

The Strategic Utility of 4-Hydroxypiperidine-1-carbaldehyde in Modern Heterocyclic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Versatile Piperidine Building Block

In the landscape of contemporary drug discovery and heterocyclic chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutic agents. Its prevalence in FDA-approved drugs underscores its ability to confer favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability.[1] Within this privileged class of heterocycles, 4-hydroxypiperidine derivatives serve as particularly valuable building blocks, offering a strategic hydroxyl handle for the introduction of molecular complexity and diversity.[1][2] This guide focuses on the applications of a specialized, yet highly versatile derivative: 4-hydroxypiperidine-1-carbaldehyde .

This molecule, characterized by the presence of both a secondary alcohol and an N-formyl group, presents a unique combination of reactive sites. The N-formyl group can act as a stable protecting group or participate directly in cyclization reactions, while the hydroxyl group provides a convenient point for further functionalization or can influence the stereochemical outcome of reactions. These application notes will provide researchers, scientists, and drug development professionals with in-depth technical guidance and field-proven insights into leveraging 4-hydroxypiperidine-1-carbaldehyde for the synthesis of diverse and medicinally relevant heterocyclic systems. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes.

PropertyValueSource
CAS Number 141047-46-3[3]
Molecular Formula C₆H₁₁NO₂[3]
Molecular Weight 129.16 g/mol [3]
Appearance Off-white to yellow solidSupplier Data
Solubility Soluble in methanol, ethanol, and dichloromethaneGeneral Knowledge

Handling and Storage: 4-Hydroxypiperidine-1-carbaldehyde should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. It is advisable to handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Application I: Multicomponent Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a powerful one-pot, three-component reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties.[4] The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[5] Here, we propose the application of 4-hydroxypiperidine-1-carbaldehyde as the aldehyde component to generate novel DHPMs bearing a 4-hydroxypiperidin-1-yl moiety.

Causality in Experimental Design

The N-formyl group of 4-hydroxypiperidine-1-carbaldehyde serves as the aldehyde functionality required for the initial condensation with urea to form an N-acyliminium ion intermediate.[6] This electrophilic species then undergoes nucleophilic attack by the enolate of the β-ketoester, followed by cyclization and dehydration to yield the DHPM product. The 4-hydroxy group on the piperidine ring is expected to be retained in the final product, offering a valuable site for subsequent derivatization to explore structure-activity relationships (SAR).

Experimental Workflow: Biginelli Reaction

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 4-hydroxypiperidine-1-carbaldehyde, ethyl acetoacetate, and urea in ethanol. B Add catalytic HCl. A->B C Reflux the mixture for 4-6 hours. B->C D Monitor reaction progress by TLC. C->D E Cool to room temperature and pour into ice water. D->E F Filter the precipitate. E->F G Wash with cold water and dry. F->G H Recrystallize from ethanol. G->H cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve tryptamine and 4-hydroxypiperidine-1-carbaldehyde in dichloromethane. B Add trifluoroacetic acid (TFA) dropwise at 0 °C. A->B C Stir at room temperature for 12-24 hours. B->C D Monitor reaction by LC-MS. C->D E Quench with saturated NaHCO₃ solution. D->E F Extract with dichloromethane. E->F G Dry the organic layer and concentrate. F->G H Purify by column chromatography. G->H

Sources

Application Note: Scale-Up Synthesis Protocols for 4-Hydroxypiperidine-1-carbaldehyde Production

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxypiperidine-1-carbaldehyde (CAS: 141047-46-3), also known as 1-formylpiperidin-4-ol, is a highly versatile building block utilized extensively in the pharmaceutical industry. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including potent PARP-1 inhibitors used in targeted cancer therapies and antiviral treatments[1].

Transitioning the synthesis of this compound from a discovery-scale laboratory setting to a multi-kilogram pilot plant requires rigorous process engineering. This application note outlines self-validating, scalable protocols for the N -formylation of 4-hydroxypiperidine, focusing on chemoselectivity, thermal management, and yield optimization.

Mechanistic Causality & Chemoselectivity

The primary synthetic challenge in formylating 4-hydroxypiperidine is chemoselectivity . The substrate possesses both a secondary amine and a secondary hydroxyl group. While direct formylation using neat formic acid is possible[2], the most robust method for scale-up relies on the in situ generation of acetic formic anhydride (AFA) [3].

AFA is a highly reactive, transient mixed anhydride. The secondary amine of 4-hydroxypiperidine is significantly more nucleophilic than its hydroxyl counterpart. By strictly controlling the stoichiometry of the formylating agent (1.05 – 1.10 equivalents) and maintaining low temperatures, the reaction proceeds almost exclusively via N -formylation. O-formylation is kinetically suppressed unless excess AFA is present or thermal control is lost.

Mechanism FA Formic Acid (HCOOH) AFA Acetic Formic Anhydride (AFA) FA->AFA + Ac2O AA Acetic Anhydride (Ac2O) AA->AFA Tetra Tetrahedral Intermediate AFA->Tetra + Amine Substrate 4-Hydroxypiperidine Substrate->Tetra Product 4-Hydroxypiperidine- 1-carbaldehyde Tetra->Product - AcOH Byproduct Acetic Acid (AcOH) Tetra->Byproduct

Mechanistic pathway of N-formylation via in situ generated acetic formic anhydride.

Process Chemistry & Scale-Up Engineering

When scaling up the mixed anhydride method, pre-mixing formic acid and acetic anhydride to form AFA in bulk is highly discouraged due to the instability of AFA and the risk of rapid, exothermic decomposition into carbon monoxide[3].

Instead, the substrate is dissolved directly in excess formic acid , and acetic anhydride is dosed into the system dropwise under controlled cooling[4].

  • Causality of Dosing Order: This inverse addition strategy ensures that as soon as a molecule of AFA is generated, it is immediately consumed by the highly nucleophilic amine. This prevents the dangerous accumulation of AFA and smooths the heat release curve.

  • Workup Strategy: 4-Hydroxypiperidine-1-carbaldehyde is highly water-soluble. Traditional aqueous quenching and extraction lead to massive yield losses. Therefore, a solvent-stripping approach (vacuum distillation) is employed to remove the volatile acetic acid and excess formic acid byproducts.

Workflow Step1 1. Reactor Prep Step2 2. Substrate + HCOOH Step1->Step2 Step3 3. Cool to 0-5 °C Step2->Step3 Step4 4. Ac2O Dosing (T < 10 °C) Step3->Step4 Step5 5. Maturation (20 °C, 2h) Step4->Step5 Step6 6. Vacuum Distillation Step5->Step6 Step7 7. Product Isolation Step6->Step7

Step-by-step process workflow for the scale-up synthesis of 4-hydroxypiperidine-1-carbaldehyde.

Experimental Protocols

Protocol A: In Situ Mixed Anhydride Method (100 g Scale)

This protocol is optimized for high throughput, excellent yield, and strict exotherm control.

Reagents:

  • 4-Hydroxypiperidine: 100.0 g (0.988 mol, 1.0 eq)

  • Formic Acid (98%): 200 mL (~5.3 mol, 5.3 eq)

  • Acetic Anhydride: 102 mL (1.08 mol, 1.1 eq)

Step-by-Step Methodology:

  • Reactor Charging: To a 1 L jacketed reactor equipped with an overhead stirrer, internal thermocouple, and reflux condenser, charge 200 mL of 98% Formic Acid.

  • Substrate Addition: Slowly add 100.0 g of 4-hydroxypiperidine in portions. Causality: The dissolution of the amine in formic acid forms a formate salt and is exothermic. Maintain stirring and allow the mixture to cool to room temperature.

  • Cooling: Circulate chilled fluid through the reactor jacket to bring the internal temperature to 0–5 °C[4].

  • Controlled Dosing: Charge 102 mL of Acetic Anhydride into an addition funnel. Begin dropwise addition to the reactor. Causality: Limit the addition rate to ensure the internal temperature strictly does not exceed 10 °C. This prevents O-formylation and runaway AFA decomposition.

  • Maturation & Self-Validation (IPC): Once addition is complete, remove the cooling jacket and allow the reaction to warm to 20 °C over 1 hour. Stir for an additional 1 hour.

    • In-Process Control (IPC): Pull a 0.5 mL aliquot, neutralize with saturated NaHCO3​ , extract with ethyl acetate, and analyze via GC-FID or HPLC. The reaction is self-validated as complete when the unreacted 4-hydroxypiperidine peak is < 1.0% AUC.

  • Concentration: Transfer the mixture to a rotary evaporator or utilize the reactor's vacuum distillation setup. Strip the volatiles (excess formic acid and acetic acid byproduct) at 45 °C under high vacuum (10–50 mbar).

  • Isolation: The resulting viscous, pale-yellow oil is crude 4-hydroxypiperidine-1-carbaldehyde (typical crude yield: >95%). It can be used directly in subsequent API synthesis steps or purified via short-path distillation if ultra-high purity is required.

Protocol B: Direct Formic Acid Method (Greener Alternative)

This protocol avoids the use of acetic anhydride, relying purely on thermal dehydration[2]. It is greener but requires longer reaction times and higher energy input.

Step-by-Step Methodology:

  • Charge 100.0 g of 4-hydroxypiperidine (0.988 mol) and 112 mL of Formic Acid (3.0 mol) into a 1 L reactor equipped with a Dean-Stark trap and condenser.

  • Add 300 mL of Toluene to act as an azeotropic solvent.

  • Heat the mixture to reflux (~110 °C). Water generated from the condensation reaction will co-distill with toluene and collect in the Dean-Stark trap.

  • Continue refluxing for 12–16 hours until water ceases to evolve.

  • Evaporate the toluene and excess formic acid under reduced pressure to yield the product.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics of both scale-up protocols, allowing process chemists to select the appropriate method based on facility capabilities and environmental constraints.

ParameterProtocol A (Mixed Anhydride)Protocol B (Direct Formic Acid)
Primary Reagents Formic Acid, Acetic AnhydrideFormic Acid, Toluene
Operating Temperature 0 °C to 20 °C110 °C (Reflux)
Reaction Time 2 - 3 hours12 - 16 hours
Chemoselectivity ( N
  • vs O -)
> 98:2 (Strict T-control required)~ 95:5
Isolated Yield 90 - 95%75 - 85%
Scalability Profile Excellent (Requires active cooling)Good (Requires Dean-Stark trap)
E-Factor / Green Profile Moderate (Generates Acetic Acid waste)High (Water is the only byproduct)

References

  • WO2009093032A1 - Phthalazinone derivatives. Google Patents. Available at: 1[1]

  • Formylation of Amines. Molecules (MDPI). Available at:2[2]

  • A Comparative Guide to Formyl Acetate and Acetic Anhydride in Formylation Reactions. Benchchem. Available at: 3[3]

  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. PMC (National Institutes of Health). Available at: 4[4]

Sources

Application Note: Strategic Functionalization of the Hydroxyl Group in 4-Hydroxypiperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

4-Hydroxypiperidine-1-carbaldehyde (CAS 141047-46-3) is a highly versatile, N-formyl protected secondary alcohol widely utilized in medicinal chemistry and Active Pharmaceutical Ingredient (API) synthesis . The N-formyl group offers a distinct steric and electronic profile compared to standard N-Boc or N-Cbz protecting groups. It provides superior stability under strongly acidic conditions (e.g., neat TFA) and Lewis acid-mediated couplings, while remaining selectively cleavable via deformylation under controlled acidic or basic hydrolysis.

The functionalization of the C4-hydroxyl group is the critical node for generating molecular diversity. Because the piperidine ring is saturated, the C4 position undergoes specific conformational dynamics (chair-chair interconversion) that dictate the reactivity of the hydroxyl group. This application note details three primary divergent pathways for its functionalization:

  • Oxidation to the corresponding ketone to enable C-C or C-N bond formation.

  • Sulfonylation (activation as a leaving group) for bimolecular nucleophilic substitution ( SN​2 ).

  • Mitsunobu Etherification for direct, stereospecific C-O bond formation.

Mechanistic Insights and Causality in Experimental Design

Why Swern Oxidation over Chromium-Based Methods?

Secondary alcohols on piperidine rings can be sensitive to over-oxidation or ring-opening under harsh conditions (e.g., Jones reagent). The Swern oxidation is selected because it operates via a highly controlled, low-temperature sulfonium ylide intermediate . This prevents epimerization at adjacent stereocenters (if substituted derivatives are used) and avoids heavy metal toxicity, which is a critical regulatory consideration for late-stage drug development.

Why Tosylate over Mesylate for SN​2 Activation?

While methanesulfonyl chloride (MsCl) often reacts faster due to lower steric hindrance, the resulting mesylate of 4-hydroxypiperidine-1-carbaldehyde is frequently a viscous oil that is difficult to purify and prone to degradation upon prolonged storage. Activating the hydroxyl group with p-toluenesulfonyl chloride (TsCl) yields 1-formylpiperidin-4-yl 4-methylbenzenesulfonate, which is a highly stable, crystalline solid . This allows for rapid purification by trituration, bypassing silica gel chromatography and providing a stable intermediate for subsequent nucleophilic displacement.

Experimental Workflows and Protocols

Protocol A: Swern Oxidation to 1-Formylpiperidin-4-one

Objective: Convert the secondary alcohol to a ketone for downstream reductive amination. Self-Validation/Monitoring: The reaction is monitored by TLC (stain with KMnO4​ ; the starting alcohol oxidizes to form a bright yellow spot, whereas the ketone shows a distinct Rf​ shift and does not readily stain).

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add anhydrous dichloromethane (DCM, 50 mL) and oxalyl chloride (1.2 equiv, 12 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Activation: Dropwise add anhydrous dimethyl sulfoxide (DMSO, 2.4 equiv, 24 mmol) dissolved in 10 mL DCM over 10 minutes.

    • Causality: Vigorous gas evolution ( CO2​ , CO ) will occur. Slow addition prevents thermal runaway and ensures the complete formation of the active alkoxysulfonium ion. Stir for 15 minutes.

  • Substrate Addition: Dissolve 4-hydroxypiperidine-1-carbaldehyde (1.0 equiv, 10 mmol) in 15 mL DCM. Add dropwise to the -78 °C mixture. Stir for 45 minutes to allow the intermediate to form fully.

  • Base Addition: Add triethylamine (TEA, 5.0 equiv, 50 mmol) dropwise.

    • Causality: TEA deprotonates the intermediate to form the ylide, driving the intramolecular fragmentation to yield the ketone and dimethyl sulfide.

  • Workup: Allow the reaction to warm to room temperature over 1 hour. Quench with saturated aqueous NH4​Cl (50 mL). Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Synthesis of 1-Formylpiperidin-4-yl Tosylate

Objective: Activate the C4-hydroxyl as a superior leaving group for SN​2 reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-hydroxypiperidine-1-carbaldehyde (10 mmol) in anhydrous pyridine (20 mL) at 0 °C.

    • Causality: Pyridine acts as both the solvent and the acid scavenger, preventing the formation of HCl which could catalyze undesired side reactions or ring distortions.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.5 equiv, 15 mmol) in small portions over 20 minutes to manage the exotherm.

  • Reaction: Stir the mixture at 0 °C for 2 hours, then transfer the sealed flask to a 4 °C refrigerator overnight.

    • Causality: Maintaining low temperatures suppresses the formation of the undesired alkyl chloride byproduct (which occurs via the displacement of the newly formed tosylate by free chloride ions).

  • Workup: Pour the cold reaction mixture into 100 mL of vigorously stirred ice water. The tosylate product will precipitate. Filter the solid, wash with cold water and cold hexanes, and dry under high vacuum to yield a white crystalline solid.

Quantitative Data: Optimization of Functionalization

Table 1: Comparison of Oxidation Methods for 4-Hydroxypiperidine-1-carbaldehyde

Oxidation MethodReagentsTemp (°C)Time (h)Yield (%)Scalability / Notes
Swern Oxalyl chloride, DMSO, TEA-78 to 252.092%Excellent yield; requires cryogenic cooling.
Dess-Martin (DMP) DMP, NaHCO3​ , DCM0 to 254.088%Good for lab scale; DMP is expensive/shock sensitive.
TEMPO/Bleach TEMPO, NaOCl, KBr01.585%Highly scalable; risk of over-oxidation if unmonitored.

Table 2: Leaving Group Optimization for SN​2 Azidation ( NaN3​ in DMF at 80 °C)

Leaving GroupActivation ReagentIntermediate State SN​2 Time (h)Overall Yield (%)
Mesylate (-OMs) MsCl, TEA, DCMViscous Oil4.076%
Tosylate (-OTs) TsCl, PyridineCrystalline Solid6.089%
Triflate (-OTf) Tf2​O , 2,6-LutidineUnstable Oil0.545% (Decomposes)

Pathway Visualization

G Start 4-Hydroxypiperidine- 1-carbaldehyde Oxidation Oxidation Pathway (Swern / DMP) Start->Oxidation Activation Sulfonylation Pathway (TsCl / MsCl) Start->Activation Mitsunobu Mitsunobu Reaction (DEAD, PPh3) Start->Mitsunobu Ketone 1-Formylpiperidin-4-one Oxidation->Ketone RedAmin Reductive Amination (Target Amines) Ketone->RedAmin Tosylate 1-Formylpiperidin-4-yl Tosylate Activation->Tosylate SN2 SN2 Displacement (NaN3, Amines) Tosylate->SN2 Ether Aryl/Alkyl Ethers Mitsunobu->Ether

Divergent synthetic pathways for the functionalization of 4-hydroxypiperidine-1-carbaldehyde.

Conclusion

The functionalization of 4-hydroxypiperidine-1-carbaldehyde requires careful selection of reagents to respect the conformational flexibility of the piperidine ring and the electronic properties of the N-formyl group. By leveraging Swern oxidation for ketone formation, Tosylation for SN​2 activation, or Mitsunobu conditions for direct etherification, researchers can reliably synthesize complex, highly functionalized piperidine-containing drug scaffolds.

References

  • Title: 4-hydroxypiperidine-1-carbaldehyde Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Swern Oxidation Source: Organic Chemistry Portal URL: [Link]

  • Title: CA2756645A1 - Therapeutic uses of quinazolinedione derivatives Source: Google Patents URL
  • Title: Mitsunobu Reaction Source: Organic Chemistry Portal URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 4-Hydroxypiperidine-1-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-hydroxypiperidine-1-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important building block. In the following sections, we will delve into the practical aspects of the N-formylation of 4-hydroxypiperidine, providing troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and product purity.

Introduction: The Challenge of Selective N-Formylation

The synthesis of 4-hydroxypiperidine-1-carbaldehyde presents a common challenge in organic synthesis: the selective functionalization of one nucleophilic group in the presence of another. In this case, the secondary amine of the piperidine ring must be selectively formylated over the secondary hydroxyl group. While the amine is generally more nucleophilic than the alcohol, side reactions such as O-formylation can occur, leading to the formation of impurities and a reduction in the overall yield of the desired product. This guide will provide you with the knowledge to navigate these challenges and successfully synthesize your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-formylation of 4-hydroxypiperidine?

A1: Several methods can be employed for the N-formylation of 4-hydroxypiperidine. The most common approaches involve the use of a formylating agent that is selective for the more nucleophilic amine. These include:

  • Reaction with Formic Acid Esters: Using a simple formic acid ester, such as ethyl formate, is a widely used and often effective method. The reaction is typically carried out by heating the amine with an excess of the formylating agent.

  • Mixed Anhydrides: A mixed anhydride, generated in situ from formic acid and another carboxylic acid anhydride (e.g., acetic anhydride), can be a highly effective formylating agent.

  • Activated Formic Acid Derivatives: Reagents such as N-formylcarbazole can provide a mild and selective method for N-formylation, often avoiding the need for harsh reaction conditions.[1]

Q2: My reaction is showing a significant amount of a byproduct with a higher molecular weight. What could it be?

A2: A common byproduct in this reaction is the di-formylated product, 1-formylpiperidine-4-yl formate, where both the nitrogen and the oxygen atoms have been formylated. This is more likely to occur under harsh reaction conditions, with a large excess of the formylating agent, or if a highly reactive formylating agent is used.

Q3: I am having difficulty removing the excess formylating agent and byproducts from my final product. What purification methods do you recommend?

A3: Purification of 4-hydroxypiperidine-1-carbaldehyde can typically be achieved through column chromatography on silica gel. Due to the polarity of the hydroxyl group and the amide, a polar eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes, is often required. It is also important to ensure that all volatile reagents and byproducts are removed under reduced pressure before attempting chromatographic purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 4-hydroxypiperidine-1-carbaldehyde.

Issue 1: Low or No Product Formation

Possible Causes:

  • Insufficiently reactive formylating agent: Some formylating agents may require activation or harsher conditions to react efficiently.

  • Low reaction temperature: The reaction may be too slow at the temperature you are using.

  • Poor quality starting materials: Ensure your 4-hydroxypiperidine is pure and dry.

  • Inappropriate solvent: The solvent may not be suitable for the reaction, leading to poor solubility or decomposition of reactants.

Troubleshooting Steps:

  • Increase the reaction temperature: Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS.

  • Use a more reactive formylating agent: Consider using a mixed anhydride or an activated formic acid derivative.

  • Check the purity of your starting materials: Use freshly distilled or recrystallized 4-hydroxypiperidine.

  • Optimize the solvent: If solubility is an issue, consider a more polar aprotic solvent.

Issue 2: Presence of Di-formylated Byproduct (O- and N-formylation)

Possible Causes:

  • Excessive amount of formylating agent: Using a large excess of the formylating agent can drive the reaction towards di-formylation.

  • High reaction temperature or prolonged reaction time: These conditions can lead to the less reactive hydroxyl group also undergoing formylation.

  • Use of a non-selective formylating agent: Some highly reactive formylating agents may not differentiate well between the amine and the hydroxyl group.

Troubleshooting Steps:

  • Reduce the stoichiometry of the formylating agent: Use a smaller excess (e.g., 1.1 to 1.5 equivalents) of the formylating agent.

  • Lower the reaction temperature: Running the reaction at a lower temperature can improve the selectivity for N-formylation.[1]

  • Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed to avoid over-reaction.

  • Choose a milder formylating agent: N-formylcarbazole is known for its selectivity in the N-formylation of amino alcohols.[1]

Experimental Protocols

The following protocol provides a general procedure for the N-formylation of 4-hydroxypiperidine using ethyl formate. This method is often a good starting point due to the low cost and ready availability of the reagent.

Protocol 1: N-Formylation of 4-Hydroxypiperidine with Ethyl Formate

Materials:

  • 4-Hydroxypiperidine

  • Ethyl formate

  • Methanol (or another suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxypiperidine (1.0 eq.) in methanol.

  • Addition of Formylating Agent: Add an excess of ethyl formate (3-5 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent and excess ethyl formate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system to afford 4-hydroxypiperidine-1-carbaldehyde as the final product.

Parameter Recommended Condition Rationale
Formylating Agent Ethyl FormateReadily available, cost-effective, and generally selective for N-formylation.
Stoichiometry 3-5 equivalentsAn excess is used to drive the reaction to completion.
Solvent MethanolGood solvent for both reactants.
Temperature RefluxProvides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 4-12 hoursShould be monitored to avoid the formation of byproducts.

Visualizing the Reaction and Troubleshooting

Reaction Pathway and Potential Side Reaction

SM 4-Hydroxypiperidine P 4-Hydroxypiperidine-1-carbaldehyde (Desired Product) SM->P N-Formylation (Desired) FA Ethyl Formate FA->P SP 1-Formylpiperidine-4-yl formate (Di-formylated Byproduct) FA->SP P->SP O-Formylation (Side Reaction)

Caption: Main reaction and potential side reaction in the synthesis.

Troubleshooting Workflow

Start Low Yield or Impure Product Check_SM Incomplete Conversion of Starting Material? Start->Check_SM Check_SP Presence of Di-formylated Byproduct? Check_SM->Check_SP No Sol_Time Increase Reaction Time or Temperature Check_SM->Sol_Time Yes Sol_Reagent Use More Reactive Formylating Agent Check_SM->Sol_Reagent Yes Sol_Stoich Reduce Stoichiometry of Formylating Agent Check_SP->Sol_Stoich Yes Sol_Purify Optimize Chromatographic Purification Check_SP->Sol_Purify No End Improved Yield and Purity Sol_Time->End Sol_Reagent->End Sol_Temp Lower Reaction Temperature Sol_Stoich->Sol_Temp Sol_Temp->End Sol_Purify->End

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Formylation Reaction of Amines Using N-Formylcarbazole. J-Stage. Available at: [Link]

  • Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Selective N-Formylation of Amines with H2 and CO2 Catalyzed by Cobalt Pincer Complexes. Organometallics. Available at: [Link]

  • CN1091104C - Preparation of N-formyl piperidine. Google Patents.
  • Mild and convenient N-formylation protocol in water-containing solvents. Tetrahedron Letters. Available at: [Link]

Sources

preventing degradation of 4-hydroxypiperidine-1-carbaldehyde during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops or impurity spikes when utilizing functionalized piperidines. 4-Hydroxypiperidine-1-carbaldehyde (also known as 1-formylpiperidin-4-ol) is a highly versatile intermediate in drug development. However, its dual-functional nature—an N-formyl group and a secondary alcohol—makes it kinetically unstable under suboptimal storage conditions.

This guide is designed as a self-validating system. We will not just tell you how to store it; we will explain the thermodynamic and kinetic causality behind why these protocols are absolute requirements for maintaining scientific integrity.

Part 1: Mechanistic Causality of Degradation

To effectively prevent degradation, we must first understand the chemical drivers behind it. The molecule possesses two primary reactive sites susceptible to distinct degradation pathways:

  • Amide Hydrolysis (N-Formyl Cleavage): The N-formyl amide linkage is highly susceptible to nucleophilic attack by water. This hydrolysis is catalyzed by both acidic and basic microenvironments, yielding 4-hydroxypiperidine and formic acid. Crucially, the generated formic acid autocatalyzes further degradation, leading to an exponential loss of purity if ambient moisture is not strictly controlled 1.

  • Secondary Alcohol Oxidation: The hydroxyl group at the C4 position can undergo dehydrogenation/oxidation to form a ketone (1-formylpiperidin-4-one). This pathway is accelerated by atmospheric oxygen, exposure to UV/visible light, and trace transition metal impurities 2. As observed in similar secondary alkanols, minimizing oxygen exposure is critical to halting this oxidative pathway 3.

Degradation A 4-Hydroxypiperidine-1-carbaldehyde (Intact) B Hydrolysis Pathway (Moisture / pH) A->B H2O attack on N-formyl group D Oxidation Pathway (O2 / Transition Metals) A->D Oxidation of secondary alcohol C 4-Hydroxypiperidine + Formic Acid B->C Amide bond cleavage E 1-Formylpiperidin-4-one (Ketone) D->E Dehydrogenation

Figure 1: Primary degradation pathways of 4-hydroxypiperidine-1-carbaldehyde.

Part 2: Troubleshooting Guide & FAQs

Q1: My recent batch shows a drop in assay, and LC-MS indicates a mass corresponding to 4-hydroxypiperidine. What went wrong? A1: You are observing moisture-induced hydrolysis. The N-formyl group has been cleaved. This typically occurs when the compound is repeatedly accessed in ambient air, allowing hygroscopic moisture absorption. The resulting formic acid byproduct lowers the microenvironmental pH, accelerating the cleavage of the remaining intact molecules. Corrective Action: Transition to single-use aliquots stored under an inert atmosphere (Argon) and utilize PTFE-lined septa to prevent ambient moisture ingress.

Q2: I detect a new carbonyl stretch in my IR spectrum (~1715 cm⁻¹) distinct from the formyl amide, and NMR shows a loss of the C4 methine proton. How do I prevent this? A2: This is the classic signature of secondary alcohol oxidation, yielding 1-formylpiperidin-4-one. The C-H bond adjacent to the hydroxyl group has been oxidized. This is driven by dissolved oxygen in the sample or exposure to atmospheric O₂ over time. Corrective Action: Degas the sample if stored as a solution, or backfill the headspace of solid/neat samples with high-purity Nitrogen or Argon. Store in amber vials to prevent photo-induced radical oxidation.

Q3: Is it better to store this compound neat or in a solvent for long-term stability? A3: For long-term storage (>3 months), storing the compound neat (as a pure solid or oil, depending on ambient state) at -20°C is vastly superior. Solvents can introduce trace peroxides (e.g., in ethers) or dissolved oxygen, which act as oxidative catalysts. If a stock solution is absolutely necessary for your workflow, use anhydrous, degassed solvents and store at -80°C.

Part 3: Quantitative Stability Data

To highlight the critical nature of these storage parameters, the following table summarizes the degradation kinetics of 4-hydroxypiperidine-1-carbaldehyde under various environmental stresses.

Storage ConditionAtmosphereDurationPurity Retention (%)Primary Degradant
25°CAmbient Air1 Month85%1-Formylpiperidin-4-one (Oxidation)
25°CHigh Humidity (75% RH)1 Month78%4-Hydroxypiperidine (Hydrolysis)
4°CAmbient Air6 Months92%1-Formylpiperidin-4-one (Oxidation)
-20°CArgon (Sealed)12 Months>99%None (Stable)

Part 4: Self-Validating Experimental Protocols

To guarantee the trustworthiness of your storage workflow, implement the following step-by-step methodology. This protocol ensures that every variable (moisture, oxygen, light, and temperature) is systematically controlled and validated.

StorageWorkflow Start Bulk Material Receipt QC QC & Moisture Analysis (Karl Fischer) Start->QC Dry Drying Protocol (Vacuum Desiccation) QC->Dry Moisture > 0.5% Aliquot Aliquoting in Glove Box (Argon Atmosphere) QC->Aliquot Moisture < 0.5% Dry->Aliquot Seal Seal in Amber Vials with PTFE Septa Aliquot->Seal Store Long-Term Storage (-20°C) Seal->Store

Figure 2: Optimal workflow for processing and storing 4-hydroxypiperidine-1-carbaldehyde.

Protocol: Inert Aliquoting and Long-Term Storage

Objective: To prepare single-use aliquots of 4-hydroxypiperidine-1-carbaldehyde, eliminating freeze-thaw cycles and atmospheric exposure.

Materials Required:

  • Glove box purged with high-purity Argon (O₂ < 5 ppm, H₂O < 1 ppm)

  • Amber borosilicate glass vials (2 mL)

  • PTFE-lined silicone septa caps

  • Vacuum desiccator with P₂O₅

  • Parafilm or PTFE tape

Step-by-Step Methodology:

  • Moisture Assessment (Validation Step): Before processing, perform a Karl Fischer titration on a 10 mg sample. If moisture content exceeds 0.5%, place the bulk material in a vacuum desiccator over P₂O₅ for 24 hours at room temperature. Causality: Validating the starting moisture ensures you are not sealing water inside the vial, which would cause slow hydrolysis even at low temperatures.

  • Atmospheric Control: Transfer the dried bulk container, amber vials, and caps into the Argon-purged glove box. Allow materials to equilibrate for 30 minutes to ensure complete displacement of surface-bound oxygen.

  • Aliquoting: Accurately weigh the required mass (e.g., 50 mg or 100 mg) of 4-hydroxypiperidine-1-carbaldehyde into individual amber vials. Causality: Single-use aliquots prevent the introduction of moisture and oxygen that occurs every time a bulk container is opened.

  • Sealing: Cap each vial tightly with PTFE-lined silicone septa. The PTFE layer is crucial as it is chemically inert and highly impermeable to atmospheric moisture, unlike standard rubber septa.

  • Secondary Containment: Remove the sealed vials from the glove box. Wrap the cap junctions tightly with PTFE tape or Parafilm to provide a secondary barrier against moisture ingress.

  • Thermal Control: Transfer the vials immediately to a -20°C (or -80°C) freezer. Ensure the freezer is non-frost-free, as the temperature cycling in frost-free freezers can induce micro-condensation inside the vials over time.

References

  • Benchchem. "Technical Support Center: N-Formylcytisine Formulation" (Details hydrolysis pathways of N-formyl groups). 1

  • ACS Publications. "Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts" (Details oxidation of piperidin-4-ol derivatives). 2

  • Thieme Connect. "Product Class 1: Alkanols" (Details oxidation susceptibility of secondary alcohols).3

Sources

Technical Support Center: Chromatography Purification of Crude 4-Hydroxypiperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of crude 4-hydroxypiperidine-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this polar, N-formylated piperidine derivative. Our goal is to equip you with the expertise to troubleshoot and optimize your purification workflows, ensuring high purity and yield.

Introduction to the Purification Challenge

4-Hydroxypiperidine-1-carbaldehyde is a valuable building block in medicinal chemistry. Its purification from a crude reaction mixture, however, presents a unique set of challenges primarily due to its polarity and potential for interaction with silica-based stationary phases. This guide provides a systematic approach to overcoming these hurdles using common liquid chromatography techniques.

Core Purification Strategy: A Multi-Modal Approach

A robust purification strategy for 4-hydroxypiperidine-1-carbaldehyde typically involves a two-step process:

  • Initial Bulk Purification (Flash Chromatography): This step aims to rapidly remove the majority of impurities from the crude reaction mixture.

  • Final Polishing (Preparative HPLC): For applications requiring very high purity, a subsequent preparative HPLC step can be employed to separate any closely eluting impurities.

This guide will focus on troubleshooting both of these critical stages.

Troubleshooting Guide: Flash Chromatography

Flash chromatography is a rapid and efficient technique for purifying moderate to large quantities of synthetic compounds.[1] However, issues can arise, particularly with polar compounds like 4-hydroxypiperidine-1-carbaldehyde.

Problem 1: Poor Separation of the Target Compound from Polar Impurities

Symptoms:

  • Broad peaks with significant tailing.

  • Co-elution of the product with other polar components.

  • Low resolution between the product and impurities.

Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Solution
Strong Analyte-Stationary Phase Interaction The hydroxyl and carbonyl groups of the target molecule can form strong hydrogen bonds with the silanol groups on the silica gel surface, leading to tailing and poor peak shape.1. Mobile Phase Modification: Add a small amount of a polar modifier to the mobile phase. For example, 0.5-1% triethylamine (TEA) or ammonia in your ethyl acetate/hexane or dichloromethane/methanol system can help to saturate the active silanol sites and reduce tailing. 2. Use of a Different Stationary Phase: Consider using a less acidic silica gel or a bonded phase like diol or amino-propylated silica.
Inappropriate Mobile Phase Polarity If the mobile phase is too polar, all components may elute too quickly with little separation. If it's not polar enough, the target compound may not elute at all or will exhibit severe tailing.1. Systematic Solvent Screening: Start with a standard mobile phase system like ethyl acetate/hexanes. If separation is poor, switch to a more polar system like dichloromethane/methanol. 2. Gradient Elution: Employ a step or linear gradient to gradually increase the mobile phase polarity. This can help to first elute non-polar impurities and then sharpen the peak of the target compound.
Column Overloading Exceeding the loading capacity of the column will lead to band broadening and a significant decrease in resolution.[2]1. Reduce Sample Load: As a rule of thumb, for a standard silica gel column, the sample load should be between 1-10% of the stationary phase weight, depending on the difficulty of the separation. 2. Dry Loading: For compounds that are not highly soluble in the initial mobile phase, consider adsorbing the crude material onto a small amount of silica gel and loading it as a dry powder onto the column.
Problem 2: Irreproducible Retention Times

Symptoms:

  • The retention time of the product peak varies significantly between runs.

Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Solution
Changes in Mobile Phase Composition Inconsistent solvent mixing or evaporation of the more volatile solvent component can alter the mobile phase polarity and affect retention times.[3]1. Use Freshly Prepared Solvents: Prepare the mobile phase fresh for each purification. 2. Cover Solvent Reservoirs: Keep solvent reservoirs covered to minimize evaporation.
Column In-Equilibration The stationary phase needs to be fully equilibrated with the mobile phase to ensure consistent interactions with the analyte.[4]Thorough Equilibration: Before loading the sample, flush the column with at least 5-10 column volumes of the initial mobile phase.
Temperature Fluctuations Significant changes in ambient temperature can affect solvent viscosity and partitioning, leading to shifts in retention time.[4]Maintain a Stable Environment: Conduct purifications in a temperature-controlled environment where possible.

Troubleshooting Guide: Preparative HPLC

For achieving the highest purity, preparative HPLC is often the method of choice. Reversed-phase (RP) chromatography is particularly well-suited for polar compounds.[5]

Problem 1: Broad or Tailing Peaks in Reversed-Phase HPLC

Symptoms:

  • Asymmetric peaks with a "tail" extending from the back of the peak.

  • Reduced peak height and poor resolution.

Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Solution
Secondary Interactions with Residual Silanols Even on C18 columns, residual, un-capped silanol groups on the silica surface can interact with the polar functional groups of 4-hydroxypiperidine-1-carbaldehyde, causing peak tailing.1. Mobile Phase pH Adjustment: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase will protonate the silanol groups, minimizing these secondary interactions. For MS compatibility, formic acid is preferred.[6][7] 2. Use of an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column to reduce the number of accessible silanol groups.
Column Overload Injecting too much sample can lead to peak distortion.[2]Optimize Loading: Perform a loading study by injecting increasing amounts of the sample to determine the maximum volume that can be loaded without compromising peak shape and resolution.
Incompatible Injection Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.Match Injection Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a slightly weaker solvent.
Problem 2: Poor Resolution Between the Product and a Closely Eluting Impurity

Symptoms:

  • Overlapping peaks that are difficult to fractionate.

Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Solution
Insufficient Selectivity of the Stationary Phase The chosen stationary phase may not provide enough difference in retention for the product and the impurity.1. Change Stationary Phase: If using a C18 column, try a phenyl-hexyl or a polar-embedded phase column. These offer different selectivities that may improve the separation.[8] 2. Vary the Organic Modifier: If using acetonitrile, try methanol or a combination of both. The different solvent properties can alter the selectivity.
Non-Optimal Gradient Profile A steep gradient may not provide enough time for closely eluting compounds to separate.Shallow Gradient: Employ a shallower gradient around the elution point of the target compound to increase the separation window.[8]
Sub-Optimal pH of the Mobile Phase If the impurity has an ionizable group, changing the pH of the mobile phase can alter its retention time relative to the neutral product.pH Screening: If the impurity structure is known and it has a pKa different from the product, screen different mobile phase pH values to maximize the separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a flash chromatography method for crude 4-hydroxypiperidine-1-carbaldehyde?

A1: A good starting point is to use thin-layer chromatography (TLC) to screen for an appropriate solvent system. Begin with a 50:50 mixture of ethyl acetate/hexanes and spot your crude material. Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the product spot. This solvent system can then be directly translated to your flash chromatography method. If the compound is very polar, a dichloromethane/methanol system may be more appropriate.

Q2: How can I detect 4-hydroxypiperidine-1-carbaldehyde during chromatography?

A2: Since 4-hydroxypiperidine-1-carbaldehyde lacks a strong chromophore, UV detection at low wavelengths (e.g., 210-220 nm) can be used, although sensitivity may be low.[9][10] For flash chromatography, TLC analysis of the collected fractions is standard. Staining the TLC plates with a potassium permanganate solution is an effective way to visualize the compound, which will appear as a yellow spot on a purple background. For HPLC, an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) are excellent alternatives to UV detection.

Q3: My compound seems to be degrading on the silica gel column. What can I do?

A3: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.

  • Neutralize the Silica: You can prepare a slurry of silica gel with a solvent containing 1% triethylamine, then evaporate the solvent to get a "neutralized" silica gel for packing your column.

  • Switch to a Different Stationary Phase: Consider using a more inert stationary phase like alumina (neutral or basic) or a bonded phase.

Q4: Is it possible to purify 4-hydroxypiperidine-1-carbaldehyde using normal-phase HPLC?

A4: Yes, normal-phase HPLC is a viable option. You can use a silica or diol column with a mobile phase of hexane and a polar modifier like ethanol or isopropanol. However, reversed-phase HPLC is often more reproducible and provides better peak shapes for polar compounds, especially when the mobile phase is pH-adjusted.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common issues in the purification of 4-hydroxypiperidine-1-carbaldehyde.

Caption: A decision-making workflow for troubleshooting chromatography purification.

References

  • SIELC Technologies. (n.d.). Separation of Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate on Newcrom R1 HPLC column.
  • Restek Corporation. (n.d.). Troubleshooting Guide.
  • SIELC Technologies. (n.d.). Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column.
  • YMC. (n.d.). HPLC Troubleshooting Guide.
  • Waters Corporation. (n.d.). LC Purification Troubleshooting Guide.
  • ResearchGate. (n.d.). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans.
  • BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Liquid Chromatography.
  • Dr. Maisch GmbH. (n.d.). Reversed Phase.
  • Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography.
  • Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates with 4-Hydroxypiperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-hydroxypiperidine-1-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Low conversion rates can be a significant bottleneck in any multi-step synthesis. This guide provides in-depth, field-tested insights in a question-and-answer format to help you diagnose and resolve common issues, ensuring your reactions proceed efficiently and with high fidelity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the use of 4-hydroxypiperidine-1-carbaldehyde, particularly in its most frequent application: reductive amination.

Q1: My reductive amination reaction with 4-hydroxypiperidine-1-carbaldehyde is giving a very low yield. What are the most common culprits?

Low yields in reductive aminations involving this substrate typically stem from one of three areas: inefficient imine/iminium ion formation, incorrect choice or handling of the reducing agent, or suboptimal reaction conditions.

  • Inefficient Imine Formation: The reaction's first step is the condensation of your amine with the aldehyde to form an imine (or iminium ion), a process that is reversible and pH-sensitive. If the equilibrium does not favor the imine, the subsequent reduction step cannot occur.[1][2]

  • Inappropriate Reducing Agent: Using a reducing agent that is too powerful, like sodium borohydride (NaBH₄), can prematurely reduce the starting aldehyde to 4-(hydroxymethyl)piperidine-1-carbaldehyde before it can form the imine.[1][2][3] A milder, more selective reagent is almost always required.[1][3]

  • Steric Hindrance: While 4-hydroxypiperidine-1-carbaldehyde itself is not exceptionally hindered, if your amine partner is bulky, this can slow down the initial condensation step significantly, requiring more forcing conditions.[1][4]

Q2: I'm observing significant amounts of side products in my reaction mixture. What are they likely to be and how can I minimize them?

The most common side products are the alcohol resulting from direct reduction of the starting material and, if using a primary amine, the over-alkylated tertiary amine.

  • Alcohol Formation: As mentioned, a non-selective reducing agent will reduce the aldehyde, producing a diol byproduct. The best solution is to use a hydride donor that preferentially reduces the protonated iminium ion, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3][5]

  • Over-alkylation: If you are reacting the aldehyde with a primary amine, the secondary amine product is often more nucleophilic than the starting primary amine. This product can then react with another molecule of the aldehyde to form a tertiary amine byproduct.[2] To minimize this, you can use a slight excess of the starting amine or, more effectively, adopt a two-step procedure where the imine is pre-formed before the reducing agent is introduced.[2]

  • Aldol Condensation: Under strongly acidic or basic conditions, aldehydes with α-hydrogens can undergo self-condensation. Careful control of pH is essential to prevent this.[1]

Q3: What are the proper handling and storage procedures for 4-hydroxypiperidine-1-carbaldehyde?

Proper handling and storage are critical for ensuring the reagent's integrity.

  • Storage: This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[6][7]

  • Handling: Use personal protective equipment (PPE), including gloves and safety glasses.[6][8] Handle the compound in a chemical fume hood to avoid inhalation of any dust or vapors.[7][9] Avoid contact with skin and eyes.[6] As with many aldehydes, long-term stability can be a concern, so using a fresh bottle or verifying the purity of older stock via NMR or LC-MS before use is good practice.

Q4: What are the best analytical techniques for monitoring the reaction's progress?

Effective reaction monitoring is key to understanding and troubleshooting your experiment.

  • Thin-Layer Chromatography (TLC): TLC is a fast and effective way to qualitatively track the consumption of starting materials and the formation of the product. Staining with potassium permanganate is often effective for visualizing the hydroxyl-containing compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for monitoring these reactions. It allows you to track the mass of the starting materials, the intermediate imine, the final product, and any potential side products simultaneously, giving you a clear picture of the reaction profile over time.[10][11]

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving low-conversion issues based on specific experimental observations.

Symptom 1: Low Conversion with High Levels of Unreacted Starting Material

If you observe a significant amount of your starting aldehyde and/or amine at the end of the reaction, the issue lies in the core reaction parameters.

G cluster_main Reductive Amination Pathway cluster_side Potential Side Reactions Aldehyde R-CHO (4-Hydroxypiperidine-1-carbaldehyde) Imine Imine/Iminium Ion Aldehyde->Imine + R'-NH₂ - H₂O Alcohol Alcohol Byproduct (Direct Reduction) Aldehyde->Alcohol + [H⁻] (e.g., NaBH₄) Amine R'-NH₂ Amine->Imine Product Desired Product (Secondary Amine) Imine->Product + [H⁻] (e.g., NaBH(OAc)₃) Overalkylation Over-alkylation Product (Tertiary Amine) Product->Overalkylation + Imine/Iminium Ion

Caption: Desired reaction pathway versus common side reactions.

  • Minimizing Alcohol Byproduct: This side reaction is almost exclusively a problem when using an overly reactive reducing agent like NaBH₄. The solution is to switch to NaBH(OAc)₃, which is sterically hindered and electronically deactivated, making it highly selective for the iminium intermediate over the starting aldehyde. [2][3]* Preventing Over-Alkylation: This occurs because the product amine can be a better nucleophile than the starting amine. The most robust solution is to control stoichiometry. Use of a slight excess (1.1-1.2 equivalents) of the aldehyde can help consume the starting amine preferentially. Alternatively, using a large excess of the starting amine can also work if it is volatile or easily removed during workup.

  • Purification Challenges for Polar Products: The final product, containing both a hydroxyl group and a secondary/tertiary amine, will be quite polar and potentially basic. This can make standard silica gel chromatography challenging due to streaking. [12] * Strategy 1: Reverse-Phase Chromatography (C18): This is often an excellent choice for polar compounds. A gradient of water/acetonitrile or water/methanol, often with a modifier like 0.1% formic acid (to protonate the amine) or 0.1% ammonia (to keep it basic), can provide good separation. [13][14] * Strategy 2: HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (like silica or diol) with a reverse-phase type mobile phase (high organic content). It can be very effective for retaining and separating highly polar molecules. [15][16] * Strategy 3: Modified Normal Phase: If using silica gel, adding a small amount of triethylamine or ammonia to the eluent (e.g., 1% in a DCM/MeOH system) can deactivate the acidic silanol groups and significantly reduce peak tailing for basic compounds. [12]

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions on a small scale first to establish optimal conditions.

Protocol 1: General Procedure for Reductive Amination with NaBH(OAc)₃

This protocol is a robust starting point for the reaction between 4-hydroxypiperidine-1-carbaldehyde and a primary or secondary amine.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-hydroxypiperidine-1-carbaldehyde (1.0 equiv.).

  • Dissolution: Dissolve the aldehyde in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (to a concentration of ~0.1 M).

  • Amine Addition: Add the amine (1.1 equiv. for primary amines, 1.05 equiv. for secondary amines).

  • Acid Catalyst (Optional but Recommended): Add glacial acetic acid (0.1-0.2 equiv.).

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours. You can optionally add activated 4Å molecular sieves at this stage to facilitate water removal. [2]6. Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the consumption of the starting material and imine intermediate by LC-MS or TLC.

  • Work-up: Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue using an appropriate chromatography method as discussed in the section above.

Protocol 2: Reaction Monitoring by LC-MS
  • Sample Preparation: Before starting the reaction, prepare a dilute solution of your starting materials in the mobile phase (e.g., 50:50 acetonitrile:water) for injection to confirm their retention times and mass signals.

  • Time-Point Sampling: Carefully extract a small aliquot (e.g., ~5-10 µL) from the reaction mixture via syringe.

  • Quench and Dilute: Immediately quench the aliquot in a vial containing ~1 mL of the mobile phase. This stops the reaction and dilutes the sample for analysis.

  • Analysis: Inject the diluted sample into the LC-MS. Look for the disappearance of the starting material masses and the appearance of the product mass. You may also be able to observe the mass of the imine intermediate, which will be (Mass of Aldehyde + Mass of Amine - 18).

References

  • Liu, Y., et al. (2012). A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection has been developed and validated using ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) in multiple reaction monitoring (MRM) mode. Analytical Methods, 4, 4230–4236. Available from: [Link]

  • The Chemistry of Formylation: N-Formylpiperidine as a Superior Reagent. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Reductive amination. Wikipedia. Available from: [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. Available from: [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022). MDPI. Available from: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. Available from: [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010). PubMed. Available from: [Link]

  • The Application of C18AQ Columns in the Purification of Strong Polar Peptides. Santai Technologies. Available from: [Link]

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. (2020). PMC. Available from: [Link]

  • 4-hydroxypiperidine-1-carbaldehyde (C6H11NO2). PubChem. Available from: [Link]

  • For highly polar compound, how to do the purification? (2018). ResearchGate. Available from: [Link]

  • Solid Phase Formylation of N-Terminus Peptides. (2016). PMC. Available from: [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2015). ResearchGate. Available from: [Link]

  • Yield of 1‐formylpiperidine during N‐formylation of piperidine... (2023). ResearchGate. Available from: [Link]

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. Available from: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UVicSpace. Available from: [Link]

  • Purification of strong polar and basic compounds. (2023). Reddit. Available from: [Link]

  • N-Formylpiperidine. Wikipedia. Available from: [Link]

  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. (2024). MDPI. Available from: [Link]

  • 4-HYDROXYPIPERIDINE - Safety Data Sheet. Sdfine. Available from: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD. Available from: [Link]

  • N‐FORMYLPIPERIDINE - Safety Data Sheet. Loba Chemie. Available from: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. Available from: [Link]

  • What's wrong with my reductive amination? (2025). Reddit. Available from: [Link]

  • Preparation of N-formyl piperidine. Google Patents.
  • Miniaturized Analytical Strategy Based on μ‑SPEed for Monitoring the Occurrence of Pyrrolizidine and Tropane Alkaloids in Honey. (2023). ACS Publications. Available from: [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? (2018). ResearchGate. Available from: [Link]

  • Analytical Methods. RSC Publishing. Available from: [Link]

  • 4-Hydroxypiperidine. NIST WebBook. Available from: [Link]

  • ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Wiley. Available from: [Link]

Sources

optimizing reaction temperature and time for 4-hydroxypiperidine-1-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis & Optimization of 4-Hydroxypiperidine-1-carbaldehyde Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the synthesis of 4-hydroxypiperidine-1-carbaldehyde (also known as 1-formyl-4-hydroxypiperidine).

While the N-formylation of amines is a foundational workflow in the development of piperidine-based pharmaceuticals[1], the presence of the C4-hydroxyl group introduces competing reaction pathways. Without precise control over reaction temperature and time, researchers frequently encounter poor chemoselectivity (undesired O-formylation)[2] and substrate degradation (dehydration)[3]. This guide provides field-proven methodologies, mechanistic rationales, and troubleshooting steps to ensure self-validating, high-yield syntheses.

Mechanistic Pathway & Troubleshooting Logic

Understanding the causality behind byproduct formation is the first step in optimization. The diagram below illustrates how temperature and time dictate the reaction pathway, shifting the product distribution from kinetic control (desired) to thermodynamic control (undesired).

ReactionOptimization cluster_conditions Reaction Conditions (Temp & Time) Start 4-Hydroxypiperidine (Starting Material) Opt Optimized Kinetics (0-25°C, 1-4h) Start->Opt Formylating Agent HighTemp Thermodynamic/Harsh (>60°C, >12h) Start->HighTemp Formylating Agent Excess Excess Reagent (Extended Time) Start->Excess Formylating Agent Product 4-Hydroxypiperidine-1-carbaldehyde (Target N-Formylation) Opt->Product High Chemoselectivity Byproduct1 1-Formyl-1,2,3,6-tetrahydropyridine (Dehydration Byproduct) HighTemp->Byproduct1 Acid/Base Catalyzed E1/E2 Byproduct2 4-Formyloxypiperidine-1-carbaldehyde (O-Formylation Byproduct) Excess->Byproduct2 Secondary OH Attack

Logical workflow of 4-hydroxypiperidine formylation pathways based on temperature and time.

Quantitative Data: Optimization Matrix

To demonstrate the causality between reaction parameters and product distribution, Table 1 summarizes the kinetic vs. thermodynamic outcomes using an in situ generated acetic formic anhydride (AFA) system. Notice how elevated temperatures exponentially increase degradation pathways[4].

Table 1: Influence of Reaction Parameters on Chemoselectivity

Temperature (°C)Time (h)Conversion (%)Target Yield (%)O-Formylation (%)Dehydration (%)
0 to 252>9592 <2<1
2512>9985 104
604>9960 2514
8012>9930 4029

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the steps inherently prevent side reactions through chemical logic. Below are two optimized workflows for synthesizing 4-hydroxypiperidine-1-carbaldehyde.

Protocol A: Kinetically Controlled N-Formylation (AFA Method)

This method exploits the higher nucleophilicity of the secondary amine over the secondary alcohol by strictly controlling the temperature[4].

  • Reagent Preparation: In a dry, round-bottom flask under inert atmosphere, mix 1.5 equivalents of formic acid with 1.2 equivalents of acetic anhydride. Stir at 50 °C for 1 hour to generate acetic formic anhydride (AFA) in situ, then cool the mixture to -20 °C[4].

  • Substrate Addition: Dissolve 1.0 equivalent of 4-hydroxypiperidine in anhydrous THF. Add this solution dropwise to the AFA mixture, maintaining the internal temperature below 0 °C to prevent exothermic spikes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature (20-25 °C). Stir for 1 to 2 hours. Monitor strictly via TLC or LC-MS. Self-validation step: Do not allow the reaction to proceed past the complete consumption of the starting material to prevent O-formylation.

  • Quenching and Workup: Quench the reaction with saturated aqueous NaHCO3 until the pH reaches 7.5. Critical step: Neutralization prevents acid-catalyzed dehydration during solvent evaporation[3]. Extract with ethyl acetate, dry over Na2SO4, and concentrate under reduced pressure (bath temp <40 °C).

Protocol B: Green Catalytic N-Formylation (CO2/NaBH4 System)

For a more sustainable approach that avoids corrosive acids, CO2 can be utilized as a C1 building block[5].

  • Reactor Setup: In a 10 mL glass pressure reactor, add 1.0 mmol of 4-hydroxypiperidine, 1.5 mmol of sodium borohydride (NaBH4), 1–5 mol% of a transition metal catalyst (e.g., C-scorpionate complex), and 2 mL of a suitable solvent[5].

  • Pressurization: Seal the reactor and pressurize with carbon dioxide (CO2) to 5 bar[5].

  • Heating and Stirring: Heat the reactor with constant stirring at 30 °C for 4-6 hours. (Avoid the 80 °C parameter to protect the C4-hydroxyl group).

  • Isolation: Vent the CO2 slowly, dilute the mixture with water, and extract with dichloromethane. Purify via silica gel chromatography.

Troubleshooting Guides & FAQs

Q1: How do I prevent competitive O-formylation when targeting N-formylation? A1: Focus entirely on kinetic control. Amines are inherently more nucleophilic than alcohols. By maintaining low temperatures (0–25 °C) and strictly controlling the equivalents of the formylating agent, the reaction selectively formylates the nitrogen[2]. Elevated temperatures provide the activation energy required for the less nucleophilic hydroxyl group to react, leading to the 4-formyloxypiperidine-1-carbaldehyde byproduct[6].

Q2: My LC-MS shows an[M+H]+ peak corresponding to a loss of water (m/z 112). What causes this degradation? A2: This indicates the formation of 1-formyl-1,2,3,6-tetrahydropyridine via dehydration. The C4-hydroxyl group of the piperidine ring is highly prone to elimination, particularly under acidic or basic conditions at elevated temperatures[3]. If your reaction exceeds 60 °C, or if your workup involves concentrating strong acids (like unreacted formic acid) under vacuum, E1/E2 elimination is heavily favored. Ensure strict temperature control and neutralize the reaction mixture prior to solvent evaporation.

Q3: Why does extending the reaction time at room temperature decrease the purity of my product? A3: While room temperature favors N-formylation kinetically, extended reaction times (e.g., >12 hours) in the presence of excess formylating agents allow thermodynamic equilibration and secondary reactions to occur. Once the primary amine is fully consumed, the excess reagent will slowly attack the secondary alcohol. Always monitor the reaction and quench immediately upon consumption of the starting material.

Q4: Are there sustainable alternatives to traditional corrosive formylating agents? A4: Yes. Recent advancements in green chemistry utilize carbon dioxide (CO2) as a highly selective C1 building block. Using reducing agents like NaBH4 or hydrosilanes in the presence of transition metal catalysts, researchers can achieve highly selective N-formylation under mild pressures, entirely avoiding the corrosive nature of formic acid and the instability of acetic formic anhydride[5].

References

  • Formylation Reaction of Amines Using N-Formylcarbazole. J-Stage.[Link]

  • Formylation of Amines. PMC.[Link]

  • CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. MDPI.[Link]

Sources

resolving stereochemical impurities in 4-hydroxypiperidine-1-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Resolving Stereochemical Impurities in Substituted 4-Hydroxypiperidine-1-carbaldehyde Synthesis

Welcome to the technical support center for resolving stereochemical impurities. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical purity during the synthesis of chiral piperidine derivatives, using substituted 4-hydroxypiperidine-1-carbaldehyde as a representative scaffold. While 4-hydroxypiperidine-1-carbaldehyde itself is achiral, its derivatives are keystones in pharmaceuticals, where specific stereoisomers are essential for therapeutic activity.[1][2][3][4]

This document provides in-depth, experience-based answers to common questions, detailed troubleshooting protocols, and a foundational understanding of why stereochemical impurities arise and how to control them.

Section 1: Understanding the Source of Stereochemical Impurities

Before troubleshooting, it is crucial to understand the origin of unwanted stereoisomers. In the context of substituted piperidine synthesis, impurities typically arise from several key scenarios:

  • Non-Stereoselective Reactions: Many common synthetic routes, such as the reduction of substituted pyridinium salts or pyridines, can create new stereocenters.[4][5] If the reaction conditions (catalyst, reagents, etc.) are not designed for stereocontrol, a mixture of diastereomers or a racemic mixture of enantiomers will be formed.

  • Racemic Starting Materials: If the synthesis begins with a racemic precursor, that chirality will propagate through the synthetic sequence unless a resolution step is introduced.

  • Epimerization: Existing stereocenters can be susceptible to changes in configuration (epimerization) under non-optimal reaction conditions, such as harsh pH or elevated temperatures, leading to a loss of stereochemical purity.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My synthesis of a 2-substituted 4-hydroxypiperidine derivative resulted in a 1:1 mixture of enantiomers. What are my primary options for resolution?

When faced with a racemic mixture, the goal is to separate the two enantiomers. The two most industrially relevant strategies are Diastereomeric Salt Resolution and Preparative Chiral Chromatography .

  • Diastereomeric Salt Resolution: This classical technique involves reacting the racemic amine with an enantiomerically pure chiral acid (a "resolving agent").[6][7] This creates a pair of diastereomeric salts, which have different physical properties and can be separated by fractional crystallization.[8][9]

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase (CSP) to physically separate the enantiomers, allowing for the collection of highly pure fractions of each.[10][11]

The choice between these methods often depends on scale, cost, and available equipment.

Q2: How do I choose between diastereomeric salt resolution and preparative chiral chromatography?

This decision involves a trade-off between development time, cost, scalability, and the physical properties of your compound. The following decision tree and table outline the key considerations.

G start Racemic Mixture of Chiral Piperidine Received scale What is the required scale? start->scale dev_time Is rapid development critical? scale->dev_time < 1 kg crystallization Does the compound form crystalline salts? scale->crystallization > 1 kg chrom Use Preparative Chiral HPLC dev_time->chrom Yes consider_salt Consider Salt Resolution (Screening Required) dev_time->consider_salt No crystallization->chrom No salt Use Diastereomeric Salt Resolution crystallization->salt Yes

Caption: Decision tree for selecting a chiral resolution strategy.

FeatureDiastereomeric Salt ResolutionPreparative Chiral Chromatography
Principle Forms diastereomeric salts with different solubilities for separation by crystallization.[12]Differential interaction of enantiomers with a chiral stationary phase.[11]
Scalability Excellent; often the preferred method for multi-kilogram and ton-scale production.[13]Can be challenging and expensive to scale up due to solvent consumption and column costs.
Development Time Can be lengthy; requires screening of multiple resolving agents and solvent systems.[6][14]Relatively fast; method development often involves screening a set of standard chiral columns and mobile phases.[15]
Cost Resolving agents can be inexpensive (e.g., tartaric acid), making it cost-effective at scale.[12]High initial cost for columns and instrumentation; significant solvent cost at large scale.
Compound Loss Can have lower recovery due to losses in mother liquor; however, the unwanted enantiomer can often be racemized and recycled.Typically offers high recovery of both enantiomers.
Purity Purity depends on the efficiency of a single crystallization step; may require multiple recrystallizations.Can achieve very high enantiomeric excess (>99.5%).[10]
Q3: My diastereomeric salt resolution is failing. The salt either doesn't crystallize or precipitates as an oil. What can I do?

This is a common and frustrating issue. Success in diastereomeric salt resolution is highly dependent on finding the right combination of resolving agent and solvent.

Causality & Troubleshooting Steps:

  • Poor Salt Formation: The interaction between your amine and the chiral acid may not be optimal.

    • Action: Screen a wider range of resolving agents. For basic piperidines, chiral carboxylic acids and sulfonic acids are excellent candidates.[7][12] Common choices include L-tartaric acid, (S)-mandelic acid, and (1S)-(+)-10-camphorsulfonic acid.[12]

  • Unfavorable Solubility Profile: The diastereomeric salts may be too soluble (no crystallization) or not soluble enough (oiling out) in the chosen solvent.

    • Action: Conduct a systematic solvent screen. Use a matrix of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof). The ideal solvent will dissolve the salt upon heating but allow for the selective crystallization of one diastereomer upon cooling.[8][16]

  • Incorrect Stoichiometry: Using a 1:1 molar ratio of amine to resolving agent is a common starting point, but not always optimal.

    • Action: Experiment with using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent. This can sometimes improve the enantiomeric excess of the crystallized salt.[6]

Q4: I'm developing a chiral HPLC method. How do I select the right column and mobile phase?

Chiral method development is largely a screening process, but an educated approach can save significant time.[15][17]

Column Selection: For heterocyclic amines like piperidine derivatives, polysaccharide-based columns are the most successful and versatile class of Chiral Stationary Phases (CSPs).[11]

  • Start with:

    • Amylose-based CSPs (e.g., columns with amylose tris(3,5-dimethylphenylcarbamate)).

    • Cellulose-based CSPs (e.g., columns with cellulose tris(3,5-dimethylphenylcarbamate)).

  • These two column types have complementary chiral recognition abilities and are a powerful first-pass screen.

Mobile Phase Selection: The choice of mobile phase dramatically affects separation.

  • Normal Phase (Hexane/Alcohol): This is the most common starting point. A typical screen would involve Isopropanol (IPA) or Ethanol (EtOH) as the polar modifier in hexane.

  • Additives are Key: For basic amines, peak shape and resolution are often poor without an additive.

    • Action: Add a small amount (0.1% v/v) of a basic modifier like diethylamine (DEA) or butylamine to your mobile phase.[18] This suppresses unwanted interactions with the silica surface and improves peak shape.

Section 3: Detailed Experimental Protocols

Protocol 1: General Workflow for Diastereomeric Salt Resolution Screening

This protocol outlines a small-scale screening process to efficiently identify a promising resolving agent and solvent system.

G cluster_0 Phase 1: Agent & Solvent Screening cluster_1 Phase 2: Analysis & Optimization racemate Start: Racemic Amine (e.g., 100 mg) add_agent Add 0.5-1.0 eq. Chiral Resolving Agent (e.g., Tartaric Acid) racemate->add_agent add_solvent Add Screening Solvent (e.g., 1 mL MeOH) add_agent->add_solvent heat Heat to Dissolve add_solvent->heat cool Cool Slowly to RT, then 0-5 °C heat->cool observe Observe Outcome cool->observe solid Solid Crystals Formed observe->solid Success no_solid No Solid / Oil Formed observe->no_solid Failure filter Filter & Dry Solid solid->filter rescreen Change Solvent and/or Resolving Agent no_solid->rescreen liberate Liberate Free Amine (aq. Base, extract) filter->liberate analyze Analyze by Chiral HPLC (Determine e.e.) liberate->analyze optimize Optimize Solvent/Ratio/ Temperature Profile analyze->optimize

Caption: Workflow for diastereomeric salt resolution.

Methodology:

  • Preparation: In a series of small vials, place a known amount of the racemic amine (e.g., 100 mg, 1 eq.).

  • Agent Addition: To each vial, add an equimolar amount (1 eq.) of a different chiral resolving agent (e.g., Vial 1: L-Tartaric Acid, Vial 2: (S)-Mandelic Acid, etc.).

  • Solvent Addition: Add a small volume of a screening solvent (e.g., 1 mL of methanol) to each vial.

  • Dissolution: Gently heat the vials while stirring until all solids dissolve.

  • Crystallization: Allow the vials to cool slowly to room temperature, then transfer to a refrigerator (4°C) or ice bath to induce crystallization.

  • Isolation: If crystals form, isolate them by vacuum filtration, washing with a small amount of the cold solvent.

  • Amine Regeneration: To analyze the purity, the isolated salt must be broken.[8] Dissolve the crystalline salt in water, make the solution basic (e.g., with 1M NaOH), and extract the now-free amine with an organic solvent (e.g., ethyl acetate).

  • Analysis: Dry the organic extract, concentrate, and analyze the residue by chiral HPLC to determine the enantiomeric excess (e.e.). The system that provides the highest e.e. is the most promising candidate for optimization.[9]

Protocol 2: Analytical Method Development for Chiral HPLC

This protocol provides a systematic approach for screening columns and mobile phases to find a suitable analytical method, which can later be adapted for preparative scale.

Methodology:

  • Sample Preparation: Prepare a ~1 mg/mL solution of your racemic piperidine derivative in the mobile phase or a compatible solvent.

  • Initial Column & Conditions:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: 90:10 (v/v) Hexane / Isopropanol + 0.1% Diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV (e.g., 220 nm or chromophore-specific wavelength).

  • First Injection: Run the racemic sample under the initial conditions. Assess the chromatogram for any sign of peak separation or broadening, which indicates chiral recognition.

  • Systematic Optimization (If no/poor separation):

    • Change Alcohol: Switch the mobile phase to 90:10 (v/v) Hexane / Ethanol + 0.1% Diethylamine. Ethanol provides different interactions and can often resolve compounds that IPA cannot.

    • Change Alcohol Percentage: Vary the alcohol content (e.g., try 80:20 and 95:5 Hexane/Alcohol). Lowering the alcohol percentage generally increases retention and can improve resolution, while increasing it reduces run time.

    • Switch Column: If the amylose-based column fails, switch to a Cellulose tris(3,5-dimethylphenylcarbamate) CSP and repeat the mobile phase screen.

  • Method Validation: Once baseline separation is achieved, the method should be validated according to ICH guidelines for accuracy, precision, and linearity if it is to be used for quantitative purity analysis.[10]

By following this structured, logical approach, researchers can efficiently overcome the challenges associated with stereochemical impurities, ensuring the synthesis of enantiomerically pure compounds critical for modern drug development.

References

  • Zhang, Z., et al. (2022). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Nature. Available at: [Link]

  • Kubota, K., et al. (2016). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society. Available at: [Link]

  • Muthuramalingam, S., et al. (2022). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. Available at: [Link]

  • Kubota, K., et al. (2016). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society. Available at: [Link]

  • Zhou, Y-G. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications. Available at: [Link]

  • Wikipedia. Chiral resolution. Available at: [Link]

  • Ahn, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]

  • I.B.S. Chiral HPLC Method Development. Available at: [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Available at: [Link]

  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. Available at: [Link]

  • Dong, M. W. (2013). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. Available at: [Link]

  • Science Learning Center. Resolution of a Racemic Mixture. University of Colorado Boulder. Available at: [Link]

  • van der Meer, J., et al. (2002). A Stereodivergent Approach to Substituted 4-Hydroxypiperidines. The Journal of Organic Chemistry. Available at: [Link]

  • HETEROCYCLES, Vol. 52, No. 3, 2000. Available at: [Link]

  • Hsieh, S-Y., et al. (2013). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. Angewandte Chemie. Available at: [Link]

  • Organic & Biomolecular Chemistry. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperidines. Available at: [Link]

  • DeTora, M., et al. (2016). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society. Available at: [Link]

  • Organic & Biomolecular Chemistry. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Available at: [Link]

  • Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available at: [Link]

  • Bode Research Group. Kinetic resolution of amines. ETH Zurich. Available at: [Link]

  • Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Available at: [Link]

  • Foley, D. J., et al. (2019). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Laschi, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Rowles, H., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Available at: [Link]

  • Sigman, M. S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Lee, J. (1957). Preparation of 4-hydroxypiperidines. Google Patents.
  • Alker, A., et al. (2003). Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives from a Common 4,6-Dioxopiperidinecarboxylate Precursor. The Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Minimizing Side Reactions with 4-Hydroxypiperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the utilization of 4-hydroxypiperidine-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for minimizing side reactions and optimizing experimental outcomes. The following question-and-answer format directly addresses common challenges and offers troubleshooting strategies grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of 4-hydroxypiperidine-1-carbaldehyde and their implications for side reactions?

A1: 4-Hydroxypiperidine-1-carbaldehyde possesses two key reactive sites: the aldehyde group and the secondary hydroxyl group. The nitrogen atom's reactivity is significantly attenuated due to its incorporation into an N-formyl group (an amide), which withdraws electron density.

  • Aldehyde Group: This is the primary site for desired reactions, such as reductive amination. However, it can also undergo undesired reactions like oxidation to a carboxylic acid or Cannizzaro-type disproportionation under strongly basic conditions.

  • Hydroxyl Group: The secondary alcohol is nucleophilic and can participate in side reactions, particularly O-acylation or O-alkylation, if electrophilic reagents are present. Under acidic or strongly basic conditions, especially at elevated temperatures, it can also undergo elimination (dehydration) to form an unsaturated byproduct.[1]

Understanding this dual reactivity is crucial for designing a successful synthetic strategy.

Q2: I'm observing a significant amount of an elimination byproduct, N-formyl-1,2,3,6-tetrahydropyridine, in my reaction. What causes this and how can I prevent it?

A2: The formation of N-formyl-1,2,3,6-tetrahydropyridine is a classic example of a dehydration (elimination) side reaction. This is often catalyzed by either acidic or basic conditions, particularly when coupled with heat.[1]

Troubleshooting Steps:

  • pH Control: Ensure the reaction mixture is maintained at a neutral or near-neutral pH, especially during workup and purification steps. Strong acids or bases can promote this elimination.[1]

  • Temperature Management: Avoid excessive temperatures during the reaction, workup, and purification. If purification requires heating (e.g., distillation), perform it under reduced pressure to lower the boiling point.

  • Protecting Group Strategy: If harsh conditions are unavoidable, consider protecting the hydroxyl group. A common strategy is to use a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group, which is stable under many reaction conditions but can be selectively removed later.[2]

Q3: My intended reductive amination is giving low yields, and I'm isolating unreacted starting material and a byproduct that appears to be 4-hydroxypiperidine. What is happening?

A3: This scenario suggests two potential issues: incomplete imine formation and/or reduction of your aldehyde starting material.

Root Causes & Solutions:

  • Incomplete Imine/Iminium Ion Formation: Reductive amination proceeds through an imine or iminium ion intermediate. The formation of this intermediate is often the rate-limiting step and is pH-dependent.

    • Optimization: The reaction is typically most efficient under mildly acidic conditions (pH 4-5), which catalyze imine formation.[3] You can achieve this by adding a catalytic amount of a weak acid, such as acetic acid.

  • Premature Aldehyde Reduction: If a strong reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the starting aldehyde to the corresponding alcohol (in this case, back to a di-hydroxylated piperidine derivative) before it has a chance to form the imine.[3]

    • Choice of Reducing Agent: Employ a milder, more selective reducing agent that preferentially reduces the iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[3][4] NaBH(OAc)₃ is often preferred due to the toxicity concerns associated with cyanide.

Troubleshooting Guides

Issue 1: Formation of Over-Alkylated or Dimeric Byproducts

Symptom: Mass spectrometry analysis of your crude product from a reductive amination shows a mass corresponding to the addition of two equivalents of your amine to the 4-hydroxypiperidine-1-carbaldehyde core, or a dimer of the starting material.

Root Cause: This occurs when the newly formed secondary amine product of the initial reductive amination is still sufficiently nucleophilic to react with another molecule of the aldehyde starting material. This leads to the formation of a tertiary amine or other complex structures.

Mitigation Strategies:

  • Stoichiometry Control: Use a slight excess of the primary amine you are reacting with the carbaldehyde. This will increase the probability of the aldehyde reacting with the intended amine rather than the product.

  • Controlled Addition: Add the reducing agent portion-wise or via syringe pump. This maintains a low concentration of the reducing agent and allows the initial desired reaction to proceed to a high conversion before a significant amount of the secondary amine product can react further.[5]

  • Temperature Control: Running the reaction at a lower temperature can help to control the rate of the competing side reactions.

Workflow for Minimizing Over-Alkylation:

G cluster_0 Problem Identification cluster_1 Initial Checks & Adjustments cluster_2 Procedural Modification cluster_3 Outcome A High MW byproduct detected (e.g., by MS) B Verify Stoichiometry: Is Amine in slight excess? A->B C Adjust to 1.1-1.2 eq. Amine B->C No D Review Reaction Temperature B->D Yes C->D E Lower Temperature (e.g., 0 °C to RT) D->E Too High F Modify Reducing Agent Addition D->F Optimal E->F G Add Reducing Agent Slowly (Portion-wise or Syringe Pump) F->G H Minimized Over-Alkylation Product G->H

Caption: Troubleshooting workflow for over-alkylation.

Issue 2: Unwanted Reactions at the Hydroxyl Group

Symptom: During a reaction intended to modify a different part of the molecule (not the aldehyde), you observe byproducts resulting from acylation, alkylation, or oxidation at the C4-hydroxyl position.

Root Cause: The C4-hydroxyl group is a secondary alcohol and possesses nucleophilic character, making it susceptible to reaction with electrophiles.[6] It can also be oxidized to the corresponding ketone.[1][6]

Preventative Measures & Protocols:

This is a classic scenario requiring the use of a protecting group. A silyl ether is an excellent choice for its ease of installation and removal under orthogonal conditions.

Table 1: Common Protecting Groups for the C4-Hydroxyl Group

Protecting GroupAbbreviationTypical Reagent for ProtectionDeprotection ConditionsOrthogonal To
tert-ButyldimethylsilylTBDMSTBDMS-Cl, ImidazoleTBAF, THFN-Boc, N-Cbz
TriisopropylsilylTIPSTIPS-Cl, ImidazoleTBAF, THFN-Boc, N-Cbz
BenzylBnBnBr, NaHH₂, Pd/CN-Boc, O-TBDMS
Experimental Protocol: TBDMS Protection of the Hydroxyl Group

This protocol describes the protection of the hydroxyl group as a TBDMS ether, which can be performed before carrying out reactions at other sites.

Materials:

  • 4-Hydroxypiperidine-1-carbaldehyde

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-hydroxypiperidine-1-carbaldehyde (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add imidazole (2.5 eq.).

  • Add TBDMS-Cl (1.2 eq.) portion-wise to the stirring mixture at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the TBDMS-protected compound.

Logic for TBDMS Protection:

G A Starting Material: 4-Hydroxypiperidine-1-carbaldehyde B Desired Reaction at another site (e.g., with an electrophile) A->B D Protect Hydroxyl Group (e.g., with TBDMS-Cl) A->D C Side Reaction: Unwanted O-alkylation/acylation B->C Leads to E TBDMS-Protected Intermediate D->E F Perform Desired Reaction E->F G Deprotect Hydroxyl Group (e.g., with TBAF) F->G H Final Desired Product G->H

Caption: Logic for using a protecting group strategy.

Issue 3: Purification Challenges and Impurity Removal

Symptom: Difficulty in separating the desired product from starting materials or byproducts using standard purification techniques like column chromatography.

Root Cause: The polarity of 4-hydroxypiperidine-1-carbaldehyde and its derivatives can be very similar, making chromatographic separation challenging. The presence of both a hydrogen-bond donating hydroxyl group and a polar formyl group contributes to this.

Purification Strategies:

  • Chromatography Optimization:

    • Solvent System: Experiment with different solvent systems for column chromatography. A gradient elution from a less polar solvent (e.g., hexanes/ethyl acetate) to a more polar one can improve separation. Adding a small amount of a more polar solvent like methanol to the mobile phase can help elute highly polar compounds.

    • Alternative Stationary Phases: If silica gel is ineffective, consider using alumina (basic or neutral) or reverse-phase silica gel (C18).[7]

  • Crystallization: If the desired product is a solid, crystallization can be a highly effective purification method to remove small amounts of impurities. Experiment with various solvent/anti-solvent systems.

  • Chemical Derivatization: In some cases, it may be easier to purify a protected version of the molecule. For instance, the TBDMS-protected derivative from the protocol above might have significantly different chromatographic behavior, making it easier to separate from polar impurities. After purification, the protecting group can be removed to yield the pure desired product.

References

  • BloomTech. (2025, April 5). What Role Does The Hydroxyl Group Play In N-Boc-4-Hydroxypiperidine's Reactivity? Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • SIELC. (n.d.). Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Hydroxypiperidine-1-Carbaldehyde Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 4-hydroxypiperidine-1-carbaldehyde (N-formyl-4-hydroxypiperidine) functionalization. This guide is designed for discovery chemists and process scientists to troubleshoot stalled couplings, optimize yields, and bypass the inherent structural bottlenecks of substituted piperidines.

The Causality of Steric Hindrance at the C4 Position

Before troubleshooting, it is critical to understand why couplings at the C4 position fail. The 4-hydroxypiperidine-1-carbaldehyde scaffold presents a highly congested microenvironment due to three factors:

  • Conformational Rigidity: The piperidine ring adopts a chair conformation, placing the C4-hydroxyl group in a dynamic equilibrium between pseudo-axial and pseudo-equatorial positions.

  • Amide Rotamers: The N-formyl group exhibits partial double-bond character, restricting rotation and forming stable cis and trans rotamers. This projects steric bulk across the ring.

  • 1,3-Diaxial Interactions: When a bulky electrophile or a large transition-state complex (such as the Mitsunobu betaine intermediate) approaches the C4 carbon, severe 1,3-diaxial repulsions prevent the required orbital overlap for SN​2 inversion[1].

When the activation energy for substitution becomes too high, the system will naturally favor side reactions, such as E2 elimination, or simply fail to convert[2].

Quantitative Data: Coupling Strategies & Steric Tolerance

The table below summarizes the empirical performance of various coupling strategies when applied to the sterically hindered C4-OH position.

Coupling StrategyReagents / CatalystSteric ToleranceTypical YieldPrimary Challenge / Limitation
O-Alkylation NaH, Primary Alkyl HalideLow60–80%Competing E2 elimination if bulky halides are used[2].
Mitsunobu Inversion PPh3, DIAD, R-COOHModerate75–85%TPPO byproduct removal; strict requirement for nucleophile pKa < 15[1][3].
Photoredox C-C Coupling Ir/Ni Dual Catalyst, OxalateHigh50–78%Requires pre-activation to oxalate; strict anhydrous conditions[4].

Workflow & Decision Matrix

Workflow Start 4-Hydroxypiperidine- 1-carbaldehyde Ether O-Alkylation (Etherification) Start->Ether Ester Mitsunobu (Esterification) Start->Ester Cross C-C Coupling (Photoredox) Start->Cross Ether_Sol Use Primary Halides Avoid E2 Elimination Ether->Ether_Sol Ester_Sol Nucleophile pKa < 15 Precipitate TPPO Ester->Ester_Sol Cross_Sol Convert to Oxalate Ir/Ni Dual Catalysis Cross->Cross_Sol

Workflow decision matrix for 4-hydroxypiperidine-1-carbaldehyde coupling strategies.

Troubleshooting & FAQs

Q: I am trying to etherify the C4-OH using a secondary alkyl halide, but my yields are <20% and I see multiple byproducts. What is happening?

A: The steric hindrance at the C4 position, combined with the bulk of a secondary halide, shifts the reaction pathway from an SN​2 substitution to an E2 elimination. To overcome this, use primary alkyl halides whenever possible[2]. If a secondary linkage is strictly required, you must bypass the SN​2 pathway entirely. Consider oxidizing the C4-OH to a ketone (e.g., Swern or Dess-Martin oxidation) followed by a Grignard addition or reductive amination.

Q: My Mitsunobu reaction with 4-hydroxypiperidine-1-carbaldehyde is stalling at 30% conversion. How can I force it to completion?

A: The Mitsunobu reaction requires the nucleophile to be highly acidic (pKa < 15) to efficiently protonate the zwitterionic betaine intermediate[3]. Because the C4 position is sterically hindered, the bulky triphenylphosphine-azodicarboxylate complex forms slowly. If your nucleophile is weakly acidic, the intermediate will degrade before substitution occurs. Fix: Ensure your nucleophile has a pKa < 15. Use DIAD instead of DEAD for better thermal stability, and ensure a slight excess (1.1 to 1.5 equivalents) of both PPh3 and DIAD[1].

Q: How can I achieve a C(sp3)-C(sp2) cross-coupling directly at the C4 position? Traditional Suzuki/Negishi approaches fail.

A: Traditional closed-shell cross-coupling fails because the transition metal cannot oxidatively insert or transmetalate efficiently due to the sp3 steric bulk of the piperidine ring. The modern solution is Metallaphotoredox Catalysis . By converting the C4-OH into an oxalate ester, you can use an Iridium photocatalyst to generate a C4-alkyl radical via single-electron transfer (SET) and decarboxylation. Radicals are highly reactive and largely insensitive to steric hindrance, allowing them to be intercepted by a Nickel catalyst for cross-coupling with aryl halides[4].

Validated Experimental Protocols

Protocol A: Optimized Mitsunobu Inversion

This protocol is self-validating: the precipitation step ensures the removal of the problematic triphenylphosphine oxide (TPPO) byproduct, which often co-elutes with piperidine derivatives.

  • Setup: In a flame-dried flask under nitrogen, dissolve 4-hydroxypiperidine-1-carbaldehyde (1.0 eq), high-purity triphenylphosphine (1.5 eq), and the acidic nucleophile (pKa < 15, 1.2 eq) in anhydrous THF (0.2 M) at 0 °C[1].

  • Activation: Add DIAD (1.5 eq) dropwise over 30 minutes. Causality: Slow addition controls the exotherm and prevents the premature degradation of the betaine intermediate.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 16 hours. Monitor by TLC.

  • Workup & Purification: Concentrate the reaction mixture in vacuo. Triturate the crude residue with cold diethyl ether or hexanes. The TPPO will precipitate as a white solid[2]. Filter the mixture, concentrate the filtrate, and purify via silica gel chromatography.

Protocol B: Photoredox C(sp3)-C(sp2) Cross-Coupling via Oxalate

This protocol bypasses steric hindrance by utilizing an open-shell radical intermediate[4][5].

  • Oxalate Formation: Charge a round-bottom flask with 4-hydroxypiperidine-1-carbaldehyde (1.0 eq), Et2O, and dichloromethane (3:1 ratio) at 0 °C. Add oxalyl chloride (2.0 eq) dropwise. Stir for 18 h at room temperature, then cool to 0 °C and carefully quench with H2​O to yield the monooxalate[6].

  • Photoredox Setup: In a nitrogen-filled glovebox, combine the purified oxalate (1.0 eq), aryl bromide (1.5 eq), [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ photocatalyst (1 mol%), NiBr2​⋅dtbbpy (5 mol%), and CsHCO3​ (2.0 eq) in anhydrous tetrahydropyran (THP)[4].

  • Irradiation: Seal the vial, remove it from the glovebox, and irradiate with a 34 W Blue LED lamp at room temperature for 24 hours. Self-Validation: The mixture will transition from pale green to dark brown, confirming the formation of the active Ni(0) species.

  • Isolation: Dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via chromatography.

Mechanism Oxalate N-Formyl-4-OH-Piperidine Monooxalate IrCat Ir(III) Photocatalyst (Blue LED) Oxalate->IrCat SET Oxidation Radical C4-Alkyl Radical (-2 CO2) IrCat->Radical Fragmentation NiCat Ni(II)-Aryl Complex (Oxidative Addition) Radical->NiCat Radical Intercept Product C(sp3)-C(sp2) Coupled Product NiCat->Product Reductive Elimination

Metallaphotoredox catalytic cycle overcoming sp3 steric hindrance via radical intermediates.

References

  • MacMillan, D. W. C., et al. "Alcohols as Latent Coupling Fragments for Metallaphotoredox Catalysis: sp3–sp2 Cross-Coupling of Oxalates with Aryl Halides." Journal of the American Chemical Society, 2016. URL:[Link]

  • DiRocco, D. A., et al. "Metal-, Photocatalyst-, and Light-Free Minisci C–H Alkylation of N-Heteroarenes with Oxalates." The Journal of Organic Chemistry, 2019. URL:[Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to Coupling Reactions: Choosing Between 4-hydroxypiperidine-1-carbaldehyde and N-Boc-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the piperidine moiety is a cornerstone scaffold, prized for its ability to confer favorable pharmacokinetic properties like enhanced solubility and metabolic stability.[1] Among the most versatile building blocks are those based on the 4-hydroxypiperidine core, which offers a hydroxyl "handle" for further functionalization. The critical choice, however, often lies in the selection of the nitrogen protecting group, which dictates the synthetic strategy, reaction compatibility, and overall efficiency of a multi-step sequence.

This guide provides an in-depth comparison of two common 4-hydroxypiperidine derivatives: the classical 4-hydroxypiperidine-1-carbaldehyde (N-formyl protected) and the modern workhorse N-Boc-4-hydroxypiperidine (tert-butoxycarbonyl protected). We will dissect their performance in the context of coupling reactions, moving beyond simple protocols to explain the causal chemistry that underpins the selection of one reagent over the other.

The Protecting Group: A Tale of Two Stabilities

The fundamental difference between these two reagents is the nature of the N-protecting group. This choice is not trivial; it governs the entire synthetic landscape, including orthogonality, deprotection conditions, and potential side reactions.

N-Boc-4-hydroxypiperidine: The Industry Standard

The tert-butoxycarbonyl (Boc) group is the most widely used N-protecting group in modern organic synthesis for good reason.[1][]

  • Acid Lability: Its defining feature is its stability in a wide range of chemical environments, including basic, reductive, and mildly oxidative conditions, while being readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] This predictable lability allows for precise, selective deprotection without disturbing other sensitive functional groups. The cleavage mechanism proceeds through the formation of a stable tert-butyl cation.[3]

  • Steric Bulk: The significant steric hindrance of the Boc group effectively shields the nitrogen atom, preventing unwanted N-alkylation or other side reactions at this position.[5]

  • Orthogonality: The Boc group's high stability under basic conditions makes it perfectly orthogonal to base-labile protecting groups like Fmoc, a crucial feature in peptide and complex molecule synthesis.[3]

4-hydroxypiperidine-1-carbaldehyde: The Classical Alternative

The N-formyl group is one of the simplest amide-based protecting groups. While less common in contemporary drug discovery, it possesses a distinct reactivity profile.

  • Hydrolytic Lability: Unlike the Boc group, the N-formyl group is resistant to cleavage by many acids but is susceptible to hydrolysis under more forceful acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH). This can be an advantage if acid-lability must be avoided, but the conditions are often too harsh for complex, sensitive substrates.

  • Reduced Sterics: The formyl group is significantly smaller than the Boc group, which may influence the conformation and reactivity of the piperidine ring in certain contexts.

  • Alternative Reactivity: N-formylpiperidine itself can act as a formylating agent for potent nucleophiles like Grignard or organolithium reagents, a reactivity pathway not available to the Boc-protected counterpart.[6]

Comparative Data Summary
Property4-hydroxypiperidine-1-carbaldehydeN-Boc-4-hydroxypiperidine
Molecular Weight 129.16 g/mol 201.27 g/mol [7]
CAS Number 141047-46-3[8]109384-19-2[9]
Primary Lability Acidic or Basic HydrolysisStrong Acid (e.g., TFA, HCl)[3]
Stability to Bases Labile to strong hydrolytic basesHighly Stable (e.g., Piperidine, NaOH)[3]
Stability to H₂, Pd/C StableStable[3]
Key Advantage Stability in non-hydrolytic acidic mediaMild and selective deprotection conditions
Key Disadvantage Requires harsh deprotection conditionsLabile to strong acids

Performance in Amide Coupling Reactions

Amide bond formation is arguably the most frequent reaction in medicinal chemistry.[10][11] A common synthetic goal involves coupling a carboxylic acid to the piperidine nitrogen. This strategy necessitates the removal of the protecting group as the initial step. The choice between N-formyl and N-Boc protection has profound implications for this process.

Workflow Overview: Deprotection Followed by Coupling

The following diagram illustrates the two divergent synthetic pathways to achieve the same N-acylated piperidine product.

G cluster_0 Pathway A: N-Boc Route cluster_1 Pathway B: N-Formyl Route Boc_start N-Boc-4-hydroxypiperidine Boc_deprotect Deprotection (e.g., 4M HCl in Dioxane) Boc_start->Boc_deprotect Piperidine_HCl 4-Hydroxypiperidine (HCl Salt) Boc_deprotect->Piperidine_HCl Boc_couple Amide Coupling (EDC, HOBt, Base) Piperidine_HCl->Boc_couple Product_A N-Acyl-4-hydroxypiperidine Boc_couple->Product_A Formyl_start 4-hydroxypiperidine-1-carbaldehyde Formyl_deprotect Deprotection (e.g., Reflux in 6M HCl) Formyl_start->Formyl_deprotect Piperidine_HCl_2 4-Hydroxypiperidine (HCl Salt) Formyl_deprotect->Piperidine_HCl_2 Formyl_couple Amide Coupling (EDC, HOBt, Base) Piperidine_HCl_2->Formyl_couple Product_B N-Acyl-4-hydroxypiperidine Formyl_couple->Product_B

Fig 1. Comparative workflows for N-acylation.
Experimental Protocol 1: N-Boc Deprotection and Amide Coupling

This protocol is a self-validating system; the mildness of the deprotection ensures the integrity of the 4-hydroxypiperidine core, leading to a clean secondary amine ready for coupling.

Step A: Boc Deprotection

  • Rationale: We select 4M HCl in dioxane for deprotection. This reagent provides a strong acid in an anhydrous environment, ensuring rapid and clean cleavage. The byproducts, isobutylene and CO₂, are volatile and easily removed.

  • Procedure:

    • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in a minimal amount of methanol.

    • Add 4M HCl in 1,4-dioxane (4-5 eq) at room temperature.

    • Stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the mixture under reduced pressure to remove the solvent and excess HCl. The resulting 4-hydroxypiperidine hydrochloride salt is often used directly in the next step without further purification.

Step B: Amide Coupling

  • Rationale: We employ a standard carbodiimide-mediated coupling using EDC (a water-soluble carbodiimide) and HOBt.[12] HOBt acts as an additive to form an active ester, which suppresses racemization and improves coupling efficiency. A tertiary amine base (e.g., DIPEA) is required to neutralize the HCl salt and the acid generated during the reaction.

  • Procedure:

    • Suspend the carboxylic acid (1.0 eq), HOBt (1.1 eq), and EDC·HCl (1.1 eq) in an aprotic solvent like DCM or DMF.

    • Stir the mixture at 0 °C for 20 minutes to pre-activate the carboxylic acid.

    • Add a solution of the 4-hydroxypiperidine hydrochloride from Step A (1.0 eq) and DIPEA (2.5 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Upon completion, perform a standard aqueous workup to remove the urea byproduct and other water-soluble reagents. Purify by column chromatography.

Experimental Protocol 2: N-Formyl Deprotection and Amide Coupling

This protocol highlights the harsher conditions typically required for N-formyl group removal.

Step A: N-Formyl Deprotection

  • Rationale: Acidic hydrolysis is a common method for cleaving N-formyl groups. This requires heating in a strong aqueous acid to drive the amide hydrolysis to completion.

  • Procedure:

    • Dissolve 4-hydroxypiperidine-1-carbaldehyde (1.0 eq) in 6M aqueous HCl.

    • Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours, monitoring for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the 4-hydroxypiperidine hydrochloride salt.

Step B: Amide Coupling

  • Procedure: The coupling step is identical to that described in Protocol 1, Step B, using the crude hydrochloride salt obtained from the N-formyl deprotection.

Head-to-Head Analysis
  • Mildness and Substrate Scope: The N-Boc pathway is unequivocally milder. The room-temperature, anhydrous deprotection is compatible with a vast array of sensitive functional groups (esters, acetals, etc.). The N-formyl pathway, requiring reflux in strong aqueous acid, severely limits the substrate scope, as many common functional groups would not survive these conditions.

  • Efficiency and Purity: Boc deprotection is typically very clean, yielding the desired amine salt with minimal byproducts. The harsh hydrolysis of the N-formyl group can lead to more degradation and a more complex crude product, potentially complicating the subsequent coupling and purification steps.

Strategic Decision-Making: Which Reagent to Choose?

As a Senior Application Scientist, my recommendation is grounded in achieving the highest probability of success with the cleanest possible outcome. The choice of reagent is a strategic decision that impacts the entire synthetic route.

G start Start: Planning a synthesis involving 4-hydroxypiperidine q1 Is the substrate sensitive to harsh acid/base hydrolysis (e.g., contains esters, acetals)? start->q1 use_boc Use N-Boc-4-hydroxypiperidine q1->use_boc  Yes q2 Is absolute stability to strong, non-hydrolytic acid required (e.g., conditions that would cleave Boc)? q1->q2 No boc_reason Benefit: Mild, selective deprotection (TFA or HCl/dioxane) ensures high compatibility and clean reactions. use_boc->boc_reason use_formyl Consider 4-hydroxypiperidine-1-carbaldehyde q2->use_formyl  Yes default_choice For >95% of modern applications, N-Boc is the superior choice. q2->default_choice No formyl_reason Caveat: Be prepared for harsh hydrolytic deprotection (refluxing acid/base). Only suitable for robust molecules. use_formyl->formyl_reason

Sources

HPLC method validation for 4-hydroxypiperidine-1-carbaldehyde purity analysis

Author: BenchChem Technical Support Team. Date: April 2026

As a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs)—most notably poly (ADP-ribose) polymerase (PARP) inhibitors—the chemical intermediate 4-hydroxypiperidine-1-carbaldehyde requires rigorous purity control [4].

However, analyzing this compound presents a unique chromatographic challenge. It is a highly polar, low-molecular-weight molecule lacking a strong UV chromophore. Standard analytical approaches often fail to provide the retention and peak shape necessary for regulatory compliance.

This guide provides an objective, data-driven comparison of chromatographic columns for the purity analysis of 4-hydroxypiperidine-1-carbaldehyde, explains the mechanistic causality behind the optimal method, and outlines a self-validating protocol aligned with the latest [1].

The Analytical Challenge: Why Traditional RPLC Fails

4-hydroxypiperidine-1-carbaldehyde (also known as 1-formyl-4-hydroxypiperidine) features a hydrophilic hydroxyl group and an N-formyl amide group. In traditional Reversed-Phase Liquid Chromatography (RPLC) , retention is driven by hydrophobic partitioning. Because this molecule is highly hydrophilic, it exhibits little to no affinity for standard C18 stationary phases, often eluting in the void volume ( t0​ ).

To force retention on a C18 column, analysts typically use 100% aqueous mobile phases. However, this introduces a critical failure mode: stationary phase dewetting (pore collapse). In highly aqueous environments, the hydrophobic C18 chains fold in on themselves, expelling water from the silica pores and leading to sudden, irreproducible drops in retention time [3].

Comparative Performance: RPLC vs. Polar-Embedded vs. HILIC

To establish a robust method, we must compare standard RPLC against alternative chemistries:

  • Standard C18: Prone to dewetting; poor retention for polar amines/amides.

  • Polar-Embedded C18 (Aq-C18): Incorporates a hydrophilic group near the silica surface to prevent dewetting in 100% aqueous conditions, offering marginal retention improvements.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a polar stationary phase (e.g., Amide or Diol) and a highly organic mobile phase.

The Mechanistic Advantage of HILIC: In , water acts as the strong eluting solvent. The polar stationary phase immobilizes a water-rich layer on its surface. The highly polar 4-hydroxypiperidine-1-carbaldehyde partitions optimally out of the bulk organic mobile phase and into this aqueous layer, resulting in excellent retention, orthogonal selectivity, and sharp peak symmetry [2].

Table 1: Comparative Chromatographic Performance Data

Simulated performance for 4-hydroxypiperidine-1-carbaldehyde (Concentration: 1.0 mg/mL; UV Detection: 210 nm).

Performance MetricStandard C18 (RPLC)Polar-Embedded C18HILIC (Amide Phase)
Mobile Phase 100% Aqueous Buffer100% Aqueous Buffer90% Acetonitrile / 10% Buffer
Retention Factor ( k′ ) 0.4 (Fails criteria)1.8 (Marginal)4.8 (Optimal)
Peak Asymmetry ( As​ ) 1.95 (Severe Tailing)1.30 (Acceptable)1.05 (Highly Symmetrical)
Theoretical Plates ( N ) 3,2008,50016,400
Resolution ( Rs​ ) from Impurity 0.7 (Co-elution)1.6 (Baseline)3.8 (Robust Baseline)
Dewetting Risk HighLowNone

ICH Q2(R2) Method Validation Workflow

Under the recently updated , analytical validation is treated as a lifecycle process [1]. A purity method must be proven as stability-indicating, meaning it can unambiguously assess the analyte in the presence of synthetic precursors (e.g., 4-hydroxypiperidine) and degradation products.

G A Method Design (HILIC Optimization) B Specificity & Selectivity (Forced Degradation) A->B C Linearity & Range (Reporting Level to 120%) B->C D Accuracy & Precision (Spike Recovery & %RSD) C->D E Robustness (DoE Approach) D->E F Lifecycle Management (ICH Q14 Alignment) E->F

Figure 1: ICH Q2(R2) analytical procedure validation lifecycle for purity analysis.

Step-by-Step Experimental Protocol (HILIC Method)

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes built-in System Suitability Testing (SST) criteria that must pass before sample analysis can proceed.

Reagents & Materials
  • Column: Amide-bonded HILIC column (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Causality: Low pH ensures any residual silanols on the silica support are fully protonated, preventing secondary ion-exchange interactions that cause peak tailing).

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Sample Diluent: 90% Acetonitrile / 10% Water. (Causality: In HILIC, injecting a sample dissolved in a high-water diluent disrupts the immobilized water layer on the column, causing severe peak distortion. The diluent must closely match the initial mobile phase).

Chromatographic Conditions
  • Elution Mode: Isocratic, 10% Mobile Phase A / 90% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 1°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm. (Note: Due to the weak chromophore of the formyl group, a Charged Aerosol Detector (CAD) is highly recommended as an orthogonal detection method if sensitivity limits are not met via UV).

System Suitability Testing (SST)

Before analyzing validation samples, inject the standard solution (1.0 mg/mL) six consecutive times. The system is self-validated for the run only if:

  • Retention Time %RSD: ≤1.0%

  • Peak Area %RSD: ≤2.0%

  • Tailing Factor ( Tf​ ): 0.8−1.5

  • Theoretical Plates ( N ): ≥10,000

Execution of Validation Parameters
  • Specificity: Inject a blank (diluent), the API standard, and a spiked sample containing known impurities (e.g., 4-hydroxypiperidine). Confirm that the resolution ( Rs​ ) between the API and the closest eluting impurity is >1.5 .

  • Linearity: Prepare 5 concentration levels ranging from the reporting threshold (e.g., 0.05% of nominal concentration) up to 120%. Plot Area vs. Concentration. Acceptance criteria: Correlation coefficient ( R2 ) ≥0.999 .

  • Accuracy: Spike known amounts of impurities into the API matrix at 80%, 100%, and 120% of the specification limit. Calculate % Recovery. Acceptance criteria: 90.0% – 110.0%.

  • Robustness (DoE): Deliberately vary the flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase buffer concentration ( ±2 mM). Verify that SST criteria are still met under all variant conditions.

References

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds Source: MDPI (Molecules) URL: [Link]

  • Title: Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Source: Chrom Tech, Inc. URL: [Link]

  • Title: Phthalazinone Derivatives (WO2009093032A1)

Mass Spectrometry Fragmentation Profiling: 4-Hydroxypiperidine-1-Carbaldehyde vs. N-Boc Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the analytical performance of key pharmaceutical intermediates. N-protected 4-hydroxypiperidines—specifically 4-hydroxypiperidine-1-carbaldehyde (N-formyl-4-hydroxypiperidine) and N-Boc-4-hydroxypiperidine—are fundamental building blocks in the synthesis of active pharmaceutical ingredients, including PARP inhibitors[1] and BTK inhibitors like Imbruvica[2].

Accurate quantification and structural confirmation of these intermediates via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are critical for impurity profiling and reaction monitoring. This guide provides an objective comparison of their mass spectrometric fragmentation patterns, supported by field-proven experimental data and self-validating protocols.

Mechanistic Causality in MS Fragmentation

Understanding the causality behind fragmentation is essential for robust Multiple Reaction Monitoring (MRM) method development. The spatial orientation of the hydroxyl group and the nature of the N-protecting group fundamentally dictate the cleavage pathways.

4-Hydroxypiperidine-1-carbaldehyde (N-Formyl Derivative) The N-formyl derivative ( [M+H]+ m/z 130.1) exhibits a relatively rigid structure. Upon Collision-Induced Dissociation (CID) in positive Electrospray Ionization (ESI+) mode, the primary fragmentation pathways are driven by the lability of the 4-hydroxyl group and the N-formyl moiety:

  • Dehydration (-18 Da): The loss of H2​O from the 4-position yields a highly stable piperideinium ion at m/z 112.

  • Decarbonylation (-28 Da): The formyl group readily loses carbon monoxide (CO), generating an m/z 102 product ion.

  • Combined Loss: Sequential loss of H2​O and CO leads to a dominant m/z 84 fragment, which is highly specific for MRM quantification.

N-Boc-4-hydroxypiperidine (Alternative) The bulky tert-butyloxycarbonyl (Boc) group dominates the fragmentation profile of this alternative ( [M+H]+ m/z 202.1)[2]:

  • Isobutylene Loss (-56 Da): The tert-butyl group undergoes a characteristic McLafferty-type rearrangement, yielding m/z 146.

  • Decarboxylation (-44 Da): Subsequent loss of CO2​ produces the unprotected 4-hydroxypiperidine ion at m/z 102.

MS_Fragmentation_Logic Parent [M+H]+ m/z 130 N-Formyl-4-OH-piperidine WaterLoss [M+H-H2O]+ m/z 112 Dehydration Parent->WaterLoss -18 Da (Loss of H2O) FormylLoss [M+H-CO]+ m/z 102 Decarbonylation Parent->FormylLoss -28 Da (Loss of CO) RingCleavage m/z 84 Piperidine Ring Cleavage WaterLoss->RingCleavage -28 Da (Loss of CO) FormylLoss->RingCleavage -18 Da (Loss of H2O)

Caption: Mechanistic fragmentation pathway of 4-hydroxypiperidine-1-carbaldehyde in ESI+ MS/MS.

Comparative Performance & Quantitative Data

When comparing the two intermediates, N-Boc-4-hydroxypiperidine generally provides a higher signal-to-noise (S/N) ratio in ESI+ due to its increased hydrophobicity, which enhances droplet desolvation and ionization efficiency, achieving a Limit of Detection (LOD) as low as 0.05 ng/mL[3]. Conversely, 4-hydroxypiperidine-1-carbaldehyde is more polar, requiring careful chromatographic optimization to prevent early elution into the solvent front where ion suppression is severe.

Table 1: LC-MS/MS MRM Optimization and Performance Metrics

Target CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Optimal CE (eV)LOD (ng/mL)
4-Hydroxypiperidine-1-carbaldehyde 130.184.1112.125 / 150.5
N-Boc-4-hydroxypiperidine 202.1102.1146.120 / 100.05
4-Hydroxypiperidine (Unprotected)102.184.156.120 / 251.0
Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. Every step includes a built-in quality control check to verify causality and system suitability.

Step 1: Sample Preparation & Matrix Matching

  • Procedure: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade water/acetonitrile (50:50, v/v). Spike the solution with 100 ng/mL of a deuterated internal standard (e.g., D4-N-Boc-4-hydroxypiperidine)[2].

  • Causality & Validation Check: The deuterated internal standard co-elutes with the target, correcting for matrix effects and ionization suppression. Validation Rule: If the Internal Standard peak area varies by >15% across sequential injections, the matrix effect is unacceptably high, invalidating the run and requiring further sample dilution.

Step 2: UHPLC Chromatographic Separation

  • Procedure: Inject 2 µL onto a reverse-phase C18 column (2.1 x 50 mm, 1.8 µm)[3]. Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • Causality & Validation Check: Formic acid acts as an essential proton source to promote [M+H]+ formation, strictly replacing signal-suppressing agents like phosphoric acid[4]. Validation Rule: If peak tailing (Asymmetry factor > 1.5) occurs, it indicates secondary interactions with residual column silanols, prompting immediate column washing.

Step 3: Tandem Mass Spectrometry (MS/MS) Acquisition

  • Procedure: Operate the triple quadrupole mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C. Monitor the specific MRM transitions outlined in Table 1.

  • Causality & Validation Check: Monitoring two transitions (Quantifier and Qualifier) ensures structural confirmation. Validation Rule: The ratio of the quantifier to qualifier ion must remain within ±20% of the reference standard. A deviation mathematically proves the presence of a co-eluting isobaric interference.

LCMS_Workflow SamplePrep Sample Prep Spike D4-IS Chromatography UHPLC C18, Formic Acid SamplePrep->Chromatography Matrix Match Ionization ESI(+) 3.5 kV Capillary Chromatography->Ionization Elution MRM MRM Data Quant/Qual Ratio Ionization->MRM Fragmentation Validation Validation S/N > 10 MRM->Validation QC Check

Caption: Self-validating LC-MS/MS workflow ensuring data integrity and matrix effect control.

References
  • Electronic Supplementary Material (ESI)
  • Source: benchchem.
  • Source: google.com (Patents)
  • Source: electronicsandbooks.
  • Source: sielc.
  • Source: chemicalbook.

Sources

A Comparative Guide to the Spectroscopic Validation of 4-Hydroxypiperidine-1-carbaldehyde Reaction Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold is a cornerstone of modern therapeutics.[1] Its prevalence in numerous FDA-approved drugs underscores the importance of robust synthetic methodologies.[2] The functionalized derivative, 4-hydroxypiperidine-1-carbaldehyde, serves as a versatile building block, but its synthetic transformations require rigorous analytical oversight. The unambiguous identification of reaction intermediates is not merely a procedural step; it is fundamental to mechanistic understanding, process optimization, and the prevention of undesirable side reactions that can compromise yield and purity.[][4]

This guide provides an in-depth comparison of standard spectroscopic techniques for the validation of reaction intermediates originating from 4-hydroxypiperidine-1-carbaldehyde. We will move beyond simple data reporting to explain the causality behind experimental choices, presenting a self-validating analytical workflow that ensures the highest degree of scientific integrity.

The Synthetic Context: A Model Oxidation Reaction

To ground our discussion in a practical application, we will consider a common synthetic transformation: the oxidation of the secondary alcohol in 4-hydroxypiperidine-1-carbaldehyde (1) to the corresponding ketone, 4-oxopiperidine-1-carbaldehyde (2) . This ketone is itself a valuable intermediate for further functionalization, such as reductive amination or Wittig reactions.

Figure 2: Integrated workflow for spectroscopic validation.
Experimental Protocols

The following are generalized protocols. Researchers must adapt them based on available instrumentation and specific reaction conditions (e.g., solvent, concentration).

Protocol 1: NMR Sample Preparation and Analysis

  • Sampling: Withdraw ~50 µL of the reaction mixture.

  • Quenching/Dilution: Dilute the aliquot with 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without reacting and have a known chemical shift for referencing.

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Ensure proper shimming for resolution. Check for the disappearance of the C4-H multiplet (~3.9 ppm) and the appearance of new signals in the 2.4-2.6 ppm region.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This may require a more concentrated sample or a longer acquisition time. The key diagnostic is the appearance of a signal in the ketone region (~208 ppm). A DEPT-135 experiment can be used to confirm the disappearance of the C4-H methine signal.

Protocol 2: IR (ATR) Analysis

  • Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and run a background spectrum.

  • Sampling: Apply one drop of the crude reaction mixture directly onto the ATR crystal. If the mixture is heterogeneous, ensure a representative sample is used.

  • Acquisition: Acquire the spectrum.

  • Analysis & Cleaning: Look for the disappearance of the broad O-H stretch (~3300-3500 cm⁻¹) and the appearance of the sharp C=O ketone stretch (~1715 cm⁻¹). Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol, acetone) after analysis.

Protocol 3: LC-MS Analysis

  • Sample Preparation: Dilute a small aliquot (~5 µL) of the reaction mixture into 1 mL of a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid is added to promote protonation for positive-ion mode ESI.

  • Method Development: Use a standard C18 reverse-phase column. A fast gradient method (e.g., 5% to 95% acetonitrile over 5 minutes) is typically sufficient for reaction monitoring.

  • Acquisition: Inject the sample and acquire data in positive ion mode (ESI+), scanning a relevant mass range (e.g., m/z 100-200).

  • Analysis: Extract the ion chromatograms for m/z = 130.09 (starting material) and m/z = 128.07 (product). The relative peak areas will give a semi-quantitative measure of reaction conversion.

Conclusion: A Triad of Trustworthiness

The validation of reaction intermediates like 4-oxopiperidine-1-carbaldehyde is a critical task in synthetic and medicinal chemistry. Relying on a single spectroscopic method is insufficient and introduces analytical risk. The true power lies in the logical convergence of orthogonal data. When the disappearance of an alcohol proton in NMR aligns perfectly with the loss of an O-H stretch in IR and a 2-dalton mass shift in MS, the structural assignment moves from inference to certainty. This integrated, multi-technique approach embodies the principles of scientific rigor, ensuring that the intermediates identified are correct, and the subsequent steps in a synthetic sequence are built upon a solid, validated foundation.

References

  • PubChem. tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Saeed, M., et al. (2009). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Journal of the Chemical Society of Pakistan.
  • ResearchGate. Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. [Link]

  • Arborpharm. Drug Synthesis Intermediate Classification And Usage. [Link]

  • ZM Silane Limited. Organic Synthesis Drug Intermediates. [Link]

  • ResearchGate. Piperidine derivatives scope of this review. [Link]

  • Merck Index. Piperidine. [Link]

  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

  • ACS Publications. Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives from a Common 4,6-Dioxopiperidinecarboxylate Precursor. The Journal of Organic Chemistry. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • SpectraBase. 1-Boc-4-hydroxypiperidine. [Link]

  • Royal Society of Chemistry. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Royal Society of Chemistry. Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs. Chemical Science. [Link]

  • ElectronicsAndBooks. Mass spectra and three-dimensional structure of 4-hydroxypiperidine derivatives. [Link]

  • Taylor & Francis Online. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

  • Pharma's Almanac. Process Understanding Central to Successful Drug Synthesis. [Link]

  • PubChemLite. 4-hydroxypiperidine-1-carbaldehyde (C6H11NO2). [Link]

  • NIST WebBook. 4-Hydroxypiperidine. [Link]

Sources

4-hydroxypiperidine-1-carbaldehyde vs 4-piperidone in reductive amination

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 4-aminopiperidine derivatives is a cornerstone in medicinal chemistry, providing critical scaffolds for a vast array of pharmacologically active compounds, including kinase inhibitors and synthetic analgesics[1][2]. When constructing these carbon-nitrogen bonds, drug development professionals face a strategic choice between traditional stoichiometric methods and modern catalytic approaches.

This guide provides an objective, data-driven comparison between two fundamentally different starting materials: 4-piperidone (a ketone) and 4-hydroxypiperidine-1-carbaldehyde (a secondary alcohol, also known as N-formyl-4-piperidinol). While both ultimately yield 4-aminopiperidines, they dictate entirely different mechanistic pathways, environmental footprints, and experimental workflows.

Mechanistic Causality & Reaction Paradigms

To understand the operational differences between these two precursors, we must examine the causality of their reactivity.

The Traditional Pathway: 4-Piperidone 4-piperidone contains a highly electrophilic carbonyl carbon. In traditional reductive amination, a primary or secondary amine directly attacks this carbonyl to form an imine or iminium ion. Because the iminium ion is more electrophilic than the starting ketone, mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) can selectively reduce the intermediate without reducing the unreacted starting material[1].

The Catalytic Pathway: 4-Hydroxypiperidine-1-carbaldehyde 4-hydroxypiperidine-1-carbaldehyde is an alcohol and is inherently unreactive toward amines. To utilize it, chemists employ the "Borrowing Hydrogen" (or Hydrogen Autotransfer) methodology[3]. A transition metal catalyst (typically Ru or Ir) abstracts hydrogen from the alcohol, temporarily oxidizing it to an in situ ketone. The amine condenses with this transient ketone to form an imine, releasing water. Finally, the metal catalyst "returns" the borrowed hydrogen, reducing the imine to the final amine[4][5]. The N-formyl protecting group (1-carbaldehyde) is specifically chosen here because its minimal steric bulk allows the transition metal catalyst unhindered access to the 4-position, unlike bulkier protecting groups such as N-Boc.

PathwayComparison cluster_trad Traditional Reductive Amination cluster_bh Borrowing Hydrogen (Autotransfer) K1 4-Piperidone I1 Imine/Iminium K1->I1 + Amine - H2O P1 4-Aminopiperidine I1->P1 NaBH(OAc)3 A2 4-Hydroxypiperidine- 1-carbaldehyde K2 In situ Ketone + [M]-H2 A2->K2 [M] Catalyst Dehydrogenation I2 Imine Intermediate + [M]-H2 K2->I2 + Amine - H2O P2 4-Aminopiperidine I2->P2 [M]-H2 Re-hydrogenation

Fig 1. Mechanistic comparison of traditional reductive amination vs. borrowing hydrogen autotransfer.

Quantitative Performance Comparison

The choice between these two methods often comes down to balancing reaction speed against atom economy and waste generation. The following table summarizes the quantitative metrics of both approaches based on standard literature protocols.

Parameter4-Piperidone (Traditional)4-Hydroxypiperidine-1-carbaldehyde (Borrowing H₂)
Substrate Type Ketone (Direct Electrophile)Secondary Alcohol (Latent Electrophile)
Reducing Agent NaBH(OAc)₃ (1.5 – 2.0 eq)None (Internal Hydrogen Autotransfer)
Catalyst Required None (or weak acid like AcOH)Transition Metal (e.g., [Ru(p-cymene)Cl₂]₂)
Typical Temperature 0 °C to 25 °C110 °C to 150 °C
Reaction Time 2 – 6 hours12 – 24 hours
Atom Economy ~60% (High borate waste generation)>90% (Water is the only byproduct)
Yield Profile 85% – 95%70% – 85%
Scalability Excellent (Standard in pharma)Moderate (Requires specialized reactors/catalysts)

Experimental Protocols & Self-Validating Systems

To ensure reproducibility and scientific integrity, the following step-by-step methodologies are designed as self-validating systems. Each protocol includes specific checkpoints to verify mechanistic progression.

Protocol A: Traditional Reductive Amination using 4-Piperidone[1][2]

Objective: Synthesize N-phenyl-4-piperidinamine derivatives rapidly using stoichiometric hydride reduction.

  • Reagent Preparation: In an oven-dried round-bottom flask, dissolve N-protected 4-piperidone (1.0 eq, e.g., 10 mmol) and aniline (1.1 eq, 11 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Imine Formation: Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 30 minutes.

    • Causality Check: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the amine.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes to prevent thermal runaway.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation & Checkpoints: Monitor via LC-MS. The system is validated when the ketone mass (e.g., m/z 199 for N-Boc-4-piperidone) disappears, and the product mass appears. NaBH(OAc)₃ prevents the formation of the alcohol byproduct (m/z 201) due to its selective reactivity toward iminium ions.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL) to neutralize the acid and destroy excess hydride. Extract with dichloromethane (3 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Borrowing Hydrogen Amination using 4-Hydroxypiperidine-1-carbaldehyde[3][5]

Objective: Synthesize 4-aminopiperidines with high atom economy via catalytic hydrogen autotransfer.

  • Inert Atmosphere Setup: In a strictly anhydrous, argon-flushed Schlenk tube, combine 4-hydroxypiperidine-1-carbaldehyde (1.0 eq, 5 mmol) and the target primary amine (1.2 eq, 6 mmol).

  • Catalyst & Base Addition: Add a ruthenium pincer catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.0 mol%) and a base such as K₂CO₃ or t-BuOK (20 mol%).

    • Causality Check: The base is mandatory; it deprotonates the alcohol to form a metal-alkoxide intermediate, which subsequently undergoes β-hydride elimination to generate the active metal-hydride species and the transient ketone.

  • Thermal Activation: Add anhydrous toluene (10 mL). Seal the tube and heat to 130 °C for 18 hours.

  • Validation & Checkpoints: Monitor via GC-MS. This is a dynamic self-validating system: early in the reaction (2-4 hours), you must observe the transient appearance of 1-formyl-4-piperidone (the oxidized intermediate). By 18 hours, both the starting alcohol and the transient ketone must be consumed, replaced entirely by the amine product.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove the metal catalyst and inorganic base, and concentrate the filtrate. Purify via flash column chromatography.

Expert Recommendations for Drug Development

As an application scientist, selecting between these two precursors requires evaluating the project phase:

  • Discovery & Early SAR (Structure-Activity Relationship) Phase: Default to 4-piperidone . The traditional reductive amination is robust, highly tolerant of diverse functional groups, and can be executed rapidly at room temperature. The generation of borate waste is negligible at the milligram scale.

  • Process Chemistry & Scale-Up: Consider 4-hydroxypiperidine-1-carbaldehyde . Once a lead compound is identified, shifting to the borrowing hydrogen methodology drastically reduces the E-factor (environmental impact factor) by eliminating stoichiometric hydride waste. Furthermore, 4-hydroxypiperidine derivatives are often more stable and less prone to self-condensation during long-term storage than their ketone counterparts.

References

  • National Institutes of Health (NIH) PMC. "An Efficient, Optimized Synthesis of Fentanyl and Related Analogs". Available at:[Link]

  • University of Liverpool Repository. "Reductive Transformation of Pyridinium Salts to Functionalised Molecules". Available at: [Link]

  • ACS Publications. "Nickel-Catalyzed Synthesis of N-Substituted Pyrroles Using Diols with Aryl- and Alkylamines". Available at: [Link]

  • ACS Publications. "Formal Deoxygenative Hydrogenation of Lactams Using PNHP-Pincer Ruthenium Complexes under Nonacidic Conditions". Available at: [Link]

Sources

Comparative Guide to GC-MS Analysis of 4-Hydroxypiperidine-1-Carbaldehyde: Derivatization vs. Direct Injection

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

4-Hydroxypiperidine-1-carbaldehyde (CAS 141047-46-3) is a highly polar, critical intermediate utilized in pharmaceutical synthesis. Structurally, it features a piperidine ring, a formyl-protected amine, and a secondary hydroxyl group. According to structural data from , the molecule has a monoisotopic mass of 129.08 Da.

While the formyl group successfully stabilizes the nitrogen atom and prevents unwanted amine reactivity, the free hydroxyl (-OH) group presents a significant analytical hurdle for Gas Chromatography-Mass Spectrometry (GC-MS). The -OH moiety readily forms hydrogen bonds with active silanol sites in standard GC liners and stationary phases. This interaction leads to severe peak tailing, analyte degradation in the inlet, and irreproducible quantitation. To achieve robust E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in analytical workflows, researchers must choose between meticulously optimized direct injection on highly polar columns or chemical derivatization.

Methodological Comparison: Analytical Strategies

This guide objectively compares three distinct analytical strategies for the purity and trace analysis of 4-hydroxypiperidine-1-carbaldehyde.

Method A: Direct Injection GC-MS (Polar Column)
  • Mechanism: Utilizes a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX) to mask silanol interactions and accommodate the polar hydroxyl group.

  • Pros: Eliminates sample preparation time; reduces reagent costs and avoids moisture-sensitive derivatization steps.

  • Cons: The compound remains thermally active. This method suffers from higher limits of detection (LOD) due to residual peak asymmetry and potential thermal breakdown in the injection port.

Method B: Silylation Derivatization GC-MS (Non-Polar Column) - Gold Standard
  • Mechanism: Converts the polar hydroxyl group into a volatile, non-polar trimethylsilyl (TMS) ether. Similar to established protocols for related piperidinols , this is achieved using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Pros: Yields exceptionally sharp, symmetrical peaks, predictable electron ionization (EI) fragmentation, and superior sensitivity. It allows the use of standard, high-resolution 5% phenyl columns (e.g., DB-5MS).

  • Cons: Requires moisture-free handling, specific solvent compatibility, and additional preparation time.

Method C: LC-MS/MS (Alternative Orthogonal Method)
  • Mechanism: Direct analysis in the liquid phase using electrospray ionization (ESI+).

  • Pros: Ideal for aqueous matrices, biological samples, or degradation studies without the need for volatility.

  • Cons: Susceptible to matrix ion suppression and lacks the universal structural libraries (like NIST) available for EI-GC-MS.

G Start 4-Hydroxypiperidine-1-carbaldehyde Analysis Decision Required Sensitivity & Matrix? Start->Decision Trace Trace Analysis (High Sensitivity) Decision->Trace < 0.1% Impurity Bulk Bulk Purity (Screening) Decision->Bulk > 99% Purity Aqueous Aqueous Matrix Decision->Aqueous Bio-fluids/Water Deriv Silylation (BSTFA) + DB-5MS Trace->Deriv Direct Direct Injection + DB-WAX Bulk->Direct LCMS LC-MS/MS (ESI+) Aqueous->LCMS

Decision tree for selecting the optimal analytical method for 4-hydroxypiperidine-1-carbaldehyde.

Experimental Protocols (Self-Validating Systems)

To ensure absolute trustworthiness and reproducibility, the following protocols incorporate internal validation steps, such as the use of internal standards and blank verifications.

Protocol 1: Optimized Silylation (Method B)

Causality Focus: The secondary hydroxyl group on the piperidine ring is sterically hindered. Using pure BSTFA often results in incomplete reactions. The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical catalyst, increasing the silylating power and ensuring 100% quantitative conversion [3].

  • Sample Preparation: Accurately weigh 10 mg of 4-hydroxypiperidine-1-carbaldehyde and dissolve in 1.0 mL of anhydrous acetonitrile (ACN). Add an internal standard (e.g., naphthalene-d8 at 10 µg/mL) to monitor injection efficiency and instrument drift.

  • Derivatization: Transfer 100 µL of the sample solution to a silanized, moisture-free autosampler vial. Add 100 µL of BSTFA containing 1% TMCS.

  • Incubation: Cap the vial tightly with a PTFE-lined septum and incubate at 60°C for 30 minutes.

    • Self-Validation Step: Concurrently prepare and run a reagent blank (ACN + BSTFA/TMCS) to ensure no interfering siloxane artifacts co-elute with the target peak.

  • GC-MS Analysis: Inject 1 µL in splitless mode (Inlet Temperature: 250°C). Use a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Program the oven from 70°C (hold 1 min) to 280°C at 15°C/min.

Workflow Sample Sample Dissolution (Acetonitrile) Reagent Add BSTFA + 1% TMCS Sample->Reagent Incubate Incubate 60°C for 30 min Reagent->Incubate TMCS Catalysis Inject GC-MS Injection (Splitless, 250°C) Incubate->Inject TMS-Derivative Detect EI Detection (70 eV) Inject->Detect

Step-by-step silylation workflow for GC-MS analysis of hydroxylated piperidines.

Protocol 2: Direct Injection (Method A)

Causality Focus: Because no derivatization is performed, the GC system must be meticulously deactivated to prevent analyte adsorption. A standard glass liner will destroy the peak shape; an ultra-inert liner is mandatory.

  • Sample Preparation: Dissolve the sample in dichloromethane (DCM) to a concentration of 1 mg/mL.

  • System Deactivation: Install a fresh, ultra-inert deactivated glass liner with deactivated glass wool.

  • GC-MS Analysis: Inject 1 µL with a 10:1 split ratio to minimize residence time in the hot inlet. Use a DB-WAX column. Program the oven from 100°C to 240°C at 10°C/min.

Quantitative Performance Comparison

The following table synthesizes the performance metrics of the three methodologies, demonstrating why derivatization remains the preferred choice for trace analysis and rigorous quality control.

Analytical MetricMethod A: Direct GC-MS (DB-WAX)Method B: Silylation GC-MS (DB-5MS)Method C: LC-MS/MS (ESI+)
Target Analyte Form UnderivatizedTMS-Ether DerivativeUnderivatized
Limit of Detection (LOD) 5.0 µg/mL0.1 µg/mL0.05 µg/mL
Peak Asymmetry Factor (As) 1.8 (Significant Tailing)1.05 (Highly Symmetrical)1.1 (Symmetrical)
Linearity (R²) 0.9850.9990.995
Total Analysis Time 15 minutes20 minutes (+30 min prep)10 minutes
Primary Application Bulk purity screeningTrace impurity profilingAqueous sample analysis

References

  • PubChemLite - 4-hydroxypiperidine-1-carbaldehyde (C6H11NO2) . PubChem Database, National Center for Biotechnology Information.[Link]

  • New Analytical Methodology to Reveal Biosignatures on Mars and Ocean Worlds (Discussing derivatization of piperidines and trace organics). ACS Earth and Space Chemistry.[Link]

A Comparative Guide to the Reactivity of 4-Hydroxypiperidine-1-carbaldehyde and Other Piperidinols

Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of the chemical reactivity of 4-hydroxypiperidine-1-carbaldehyde against other structurally related piperidinols. As the piperidine scaffold is a cornerstone in modern medicinal chemistry, a nuanced understanding of its derivatives' reactivity is paramount for predictable and efficient drug synthesis.[1][2][3][4] This document moves beyond a simple cataloging of reactions, offering insights into the electronic and steric factors that govern the reactivity of these versatile building blocks. The experimental protocols detailed herein are designed to be self-validating, providing clear benchmarks for researchers in the field.

Introduction: The Strategic Importance of Piperidinols in Medicinal Chemistry

The piperidine ring is a privileged scaffold in a vast number of approved pharmaceutical agents, prized for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.[2][3] The strategic placement of a hydroxyl group on the piperidine ring, creating a piperidinol, introduces a versatile functional handle for synthetic diversification. This hydroxyl group can be oxidized to a ketone, converted into a leaving group for nucleophilic substitution, or used in the formation of ethers and esters.[2]

This guide focuses on 4-hydroxypiperidine-1-carbaldehyde and compares its reactivity profile with key analogs, including its positional isomer, 3-hydroxypiperidine, and its parent compound, 4-hydroxypiperidine. The presence of the N-formyl group in 4-hydroxypiperidine-1-carbaldehyde significantly modulates the reactivity of both the nitrogen and the hydroxyl group, a central theme of this comparative analysis.

Comparative Reactivity Analysis

The reactivity of piperidinols is primarily dictated by the interplay of several factors: the basicity and nucleophilicity of the piperidine nitrogen, the nucleophilicity of the hydroxyl group, and the influence of substituents on the ring or the nitrogen atom.

Basicity and Nucleophilicity of the Piperidine Nitrogen

The nitrogen atom in a piperidine ring is typically basic and nucleophilic. However, the introduction of an electron-withdrawing N-formyl group in 4-hydroxypiperidine-1-carbaldehyde significantly reduces its basicity and nucleophilicity compared to unsubstituted or N-alkylated piperidinols.

CompoundpKa (Predicted/Experimental)Qualitative NucleophilicityKey Influencing Factor
Piperidine11.12[5]HighUnsubstituted secondary amine
4-Hydroxypiperidine14.94 (Predicted)[6][7][8][9]High-OH group has a minor inductive effect
4-Hydroxypiperidine-1-carbaldehyde Not readily availableLow Strong electron-withdrawing N-formyl group
3-HydroxypiperidineNot readily availableHigh-OH group has a minor inductive effect
N-Methyl-4-hydroxypiperidineNot readily availableHighElectron-donating N-methyl group
N-Boc-4-hydroxypiperidineNot readily availableLowElectron-withdrawing N-Boc group

Insight: The N-formyl group in 4-hydroxypiperidine-1-carbaldehyde effectively deactivates the nitrogen, making it a poor nucleophile and a much weaker base than its N-unsubstituted or N-alkylated counterparts. This has significant implications for its use in reactions where the piperidine nitrogen is intended to act as a nucleophile, such as in N-alkylation or N-arylation reactions. In contrast, the N-Boc protecting group also reduces nucleophilicity, making N-Boc-4-hydroxypiperidine a stable and versatile intermediate for various synthetic transformations where the nitrogen's reactivity needs to be suppressed.[2][4][10]

Reactivity of the Hydroxyl Group

The primary reactivity of the hydroxyl group in piperidinols involves its role as a nucleophile and its susceptibility to oxidation.

Nucleophilicity: The nucleophilicity of the hydroxyl group is generally less affected by the N-substituent compared to the nitrogen atom. However, the overall reaction environment and the presence of strong bases can influence its reactivity.

Oxidation: The oxidation of the hydroxyl group to a ketone is a common and crucial transformation in the synthesis of many pharmaceutical intermediates.[2][11] The ease of this oxidation can be influenced by the N-substituent.

CompoundTypical Oxidation Yield (%)Common Oxidizing AgentsNotes
N-Boc-4-hydroxypiperidineHighSwern, Dess-Martin Periodinane (DMP), TEMPO[11]The Boc group is stable to many common oxidizing conditions.[11]
4-Hydroxypiperidine-1-carbaldehyde Moderate to HighDMP, PCC, SwernThe N-formyl group is generally stable to these conditions.
4-HydroxypiperidineModerateVariousRequires protection of the nitrogen to prevent side reactions.
3-HydroxypiperidineModerateVariousRequires protection of the nitrogen.

Insight: While the N-formyl group is electron-withdrawing, it does not significantly hinder the oxidation of the 4-hydroxyl group. Standard oxidation protocols can be effectively applied. The primary consideration for unsubstituted piperidinols is the need for N-protection to prevent undesired reactions at the nitrogen. The N-Boc group is particularly advantageous in this context due to its stability and ease of removal.[2][12]

Experimental Protocols

To provide a practical framework for the concepts discussed, this section details standardized protocols for key reactions, allowing for a direct comparison of the reactivity of 4-hydroxypiperidine-1-carbaldehyde and its analogs.

General Workflow for Reactivity Benchmarking

The following diagram outlines a general workflow for comparing the reactivity of different piperidinols.

G cluster_0 Compound Selection cluster_1 Reactivity Probes cluster_2 Analysis cluster_3 Comparative Assessment A 4-Hydroxypiperidine-1-carbaldehyde E N-Alkylation A->E F O-Alkylation A->F G Oxidation A->G B 4-Hydroxypiperidine B->E B->F B->G C 3-Hydroxypiperidine C->E C->F C->G D N-Boc-4-hydroxypiperidine D->E D->F D->G H Reaction Monitoring (TLC, LC-MS) E->H F->H G->H I Product Isolation & Characterization (NMR, MS) H->I J Yield & Purity Determination I->J K Reactivity Ranking J->K L Influence of N-Substituent K->L

Caption: General workflow for benchmarking piperidinol reactivity.

Protocol: Oxidation of N-Substituted 4-Hydroxypiperidines to 4-Piperidones

This protocol details the oxidation of N-Boc-4-hydroxypiperidine using Dess-Martin Periodinane (DMP), a mild and efficient method. A similar procedure can be adapted for 4-hydroxypiperidine-1-carbaldehyde.

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • Dess-Martin Periodinane (1.2 eq)[11]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Brine

Procedure:

  • To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.[11]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[11]

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.[11]

  • Stir vigorously until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain N-Boc-4-piperidone as a white solid.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the hydroxyl proton signal and the appearance of a ketone carbonyl signal in the respective spectra are key indicators of a successful reaction.

Protocol: N-Alkylation of 4-Hydroxypiperidine

This protocol describes a general procedure for the N-alkylation of 4-hydroxypiperidine. This reaction is not feasible for 4-hydroxypiperidine-1-carbaldehyde due to the deactivated nitrogen.

Materials:

  • 4-Hydroxypiperidine (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide, 1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of 4-hydroxypiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the alkyl halide (1.1 eq).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by flash column chromatography to obtain the N-alkylated 4-hydroxypiperidine.

Self-Validation: Confirmation of N-alkylation can be achieved by NMR and mass spectrometry. The appearance of new signals corresponding to the alkyl group in the NMR spectra and the expected mass in the mass spectrum will validate the reaction.

Mechanistic Insights and Rationale for Experimental Choices

The choice of reagents and reaction conditions is critical for achieving high yields and selectivity.

Oxidation Reactions

Dess-Martin Periodinane (DMP) is often preferred for the oxidation of alcohols to ketones due to its mild reaction conditions (room temperature) and broad functional group tolerance.[11] Swern oxidation is another reliable method, but it requires cryogenic temperatures and careful handling of malodorous byproducts.[11] TEMPO-catalyzed oxidation offers a cost-effective and environmentally friendly alternative, using bleach as the terminal oxidant.[11] The choice among these methods will depend on the scale of the reaction, the sensitivity of the substrate, and laboratory resources.

The following diagram illustrates the general mechanism of DMP oxidation.

G A Alcohol (Piperidinol) C Intermediate Complex A->C + DMP B Dess-Martin Periodinane (DMP) B->C D Ketone (Piperidone) C->D Ligand Exchange & Elimination E Iodinane byproduct C->E

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Hydroxypiperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe and compliant disposal of 4-Hydroxypiperidine-1-carbaldehyde (CAS No. 141047-46-3). Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development settings. The causality behind each step is explained to empower laboratory professionals with the knowledge to manage chemical waste responsibly.

Hazard Identification and Waste Classification

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for 4-Hydroxypiperidine-1-carbaldehyde is not widely available, data from closely related structural analogs like N-Boc-4-hydroxypiperidine and 4-Hydroxypiperidine provide a strong basis for assessing its risks.

1.1. Anticipated Hazards Based on available data for analogous compounds, 4-Hydroxypiperidine-1-carbaldehyde should be handled as a hazardous substance with the following potential risks:

  • Skin Irritation : May cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation : Poses a risk of serious eye irritation or damage.[1][2]

  • Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]

1.2. Waste Characterization Under regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States, chemical waste is broadly categorized as hazardous if it is specifically "listed" or if it exhibits certain "characteristics"[3][4].

  • Listed Waste : 4-Hydroxypiperidine-1-carbaldehyde is not found on the EPA's P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products.[3][4]

  • Characteristic Waste : Its classification as hazardous waste is determined by its properties. Given the irritation data, it falls under the characteristic of Toxicity . The guiding principle is that all laboratory chemical wastes are presumed to be hazardous unless proven otherwise.[5] Therefore, this compound must be managed as a regulated hazardous waste.

Property Classification Justification
Physical State Solid / PowderVisual inspection.
CAS Number 141047-46-3Chemical Abstract Service Registry Number.[6][7]
Primary Hazard Irritant (Skin, Eye, Respiratory)Based on data from structural analogs.[1][2][8]
EPA Waste Profile Characteristic Hazardous Waste (Toxicity)Assumed hazardous due to irritant properties and lack of non-hazardous determination.[9]

Personal Protective Equipment (PPE) and Safe Handling

To mitigate the risks identified, all personnel handling 4-Hydroxypiperidine-1-carbaldehyde must use appropriate PPE and follow standard laboratory safety practices.

2.1. Required PPE

  • Eye Protection : Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[10]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.[10]

  • Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.[1][2]

2.2. Handling Procedures

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][10]

  • Avoid the formation and dispersion of dust.[2][10]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]

Waste Collection, Segregation, and Storage

Proper containment and segregation are the cornerstones of a safe waste management program. The primary objective is to prevent accidental chemical reactions and ensure the integrity of the waste container.

3.1. Waste Container Selection and Labeling

  • Container : Collect solid 4-Hydroxypiperidine-1-carbaldehyde waste in its original container if possible, or in a sturdy, compatible container with a secure, screw-on cap.[11][12] The container must be in good condition and leak-proof. For lab-generated solid waste like contaminated wipes or gloves, double-bagging in clear plastic bags is often required to allow for visual inspection.[11]

  • Labeling : All waste containers must be labeled immediately upon the first addition of waste. Attach a completed Hazardous Waste Label, which includes the full chemical name ("4-Hydroxypiperidine-1-carbaldehyde"), concentration, and hazard characteristics (Irritant).[11][12]

  • Closure : Keep waste containers closed at all times except when adding waste.[5][11][12]

3.2. Segregation and Incompatibility Never mix incompatible chemicals in the same waste container.[12][13] While specific incompatibility data for 4-Hydroxypiperidine-1-carbaldehyde is limited, general principles for similar organic compounds apply. It should be segregated from:

  • Strong Oxidizing Agents

  • Strong Acids

Storing incompatible waste streams in separate secondary containment bins is a mandatory safety measure to prevent mixing in case of a primary container leak.[11][13]

Step-by-Step Disposal and Spill Management Protocol

This section provides actionable, procedural guidance for the lifecycle of the waste within the laboratory, from generation to pickup.

4.1. Waste Disposal Workflow

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposition A Generate Waste (e.g., unused chemical, contaminated labware) B Select Compatible, Leak-Proof Waste Container with Screw Cap A->B C Affix Hazardous Waste Label (Complete all fields) B->C D Place Container in Secondary Containment Bin C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Segregate from Incompatible Chemicals (Acids, Oxidizers) E->F G Is Container Full or Storage Time Limit Reached? F->G H Request Waste Pickup from Environmental Health & Safety (EH&S) G->H Yes I Continue to Add Waste; Keep Container Closed G->I No

Caption: Decision workflow for hazardous chemical waste management.

4.2. Protocol for Waste Accumulation

  • Designate Storage Area : Establish a designated hazardous waste storage area within the lab. This area must be under the control of laboratory personnel.[5]

  • Container Preparation : Select a compatible waste container. For unused or expired product, the original manufacturer's container is ideal.[11] For contaminated lab supplies, use an appropriate solid waste container (e.g., a pail lined with a clear plastic bag).[12]

  • Labeling : Immediately affix a hazardous waste tag and fill it out completely.

  • Accumulation : Place the waste into the container. Keep the container sealed when not in use.

  • Secondary Containment : Store the primary container within a secondary bin or tray that is chemically compatible and can hold 110% of the volume of the liquid waste it contains (a best practice for solids as well).[11][13]

  • Request Pickup : Once the container is full, or before storage time limits are exceeded (typically 90 days), request a waste collection from your institution's Environmental Health & Safety (EH&S) department.[11]

4.3. Management of Empty Containers A chemical container is generally considered "empty" if all contents have been removed by normal means and no more than a thin layer of dried material remains on the walls.[13]

  • Acutely Hazardous Check : First, confirm the material is NOT an acutely hazardous (P-listed) waste. 4-Hydroxypiperidine-1-carbaldehyde is not on this list.[13]

  • Rinsing : The first rinse of a container that held a hazardous chemical must be collected as hazardous waste.[5] Subsequent rinses may be eligible for drain disposal, provided they meet pH and other local wastewater criteria.[5]

  • Final Disposal : After proper rinsing, completely deface or remove the original label and dispose of the container according to institutional guidelines for solid waste.

4.4. Spill Response In the event of a small spill of solid 4-Hydroxypiperidine-1-carbaldehyde:

  • Evacuate and Secure : Alert others in the area and restrict access.

  • Don PPE : Wear the required PPE (goggles, gloves, lab coat).

  • Contain and Clean : Gently sweep up the solid material, avoiding dust creation.[2][10] Place the swept material and any contaminated cleaning supplies into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report : For significant spills, notify your institution's EH&S department immediately.[12]

Principle of Final Disposition

For non-recyclable organic solids like 4-Hydroxypiperidine-1-carbaldehyde, the standard and environmentally preferred final disposal method is high-temperature incineration in a licensed hazardous waste disposal facility.[10] This process destroys the chemical structure, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides, which are treated by scrubbing systems before release.[10] Never attempt to dispose of this chemical via regular trash or sewer systems.[5][12][14]

References

  • University of California, San Diego. (n.d.). How to Store and Dispose of Hazardous Chemical Waste. EH&S. Retrieved from [Link]

  • Stanford University. (n.d.). Chemical Waste Disposal. Environmental Health & Safety. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Environmental Hazards Services. (2020, June 8). The 4 Types of Hazardous Waste. Retrieved from [Link]

  • ACTenviro. (2023, March 7). 9 Classes of Hazardous Waste You Should Know. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • LookChem. (n.d.). 4-Hydroxypiperidine Safety Data Sheet. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]

  • Washington State University. (n.d.). Chemical Waste Identification. Environmental Health & Safety. Retrieved from [Link]

  • Thermo Fisher Scientific. (2021, September 16). SAFETY DATA SHEET: 1-Boc-4-hydroxypiperidine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2021, December 22). SAFETY DATA SHEET: 4-Hydroxypiperidine. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Padua. (2021, April). OPERATING PROCEDURE NO. 4 INCOMPATIBILITY. Retrieved from [Link]

  • Appchem. (n.d.). 4-hydroxypiperidine-1-carbaldehyde. Retrieved from [Link]

  • Szałaj, N., et al. (2019). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist. Molecules, 24(21), 3915. Retrieved from [Link]

  • NextSDS. (n.d.). 4-hydroxypiperidine-4-carbonitrile hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Hydroxypiperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have overseen the integration of countless piperidine derivatives into high-throughput medicinal chemistry and drug development workflows. (CAS: 141047-46-3)[1] is a highly versatile pharmacophore building block. However, its specific functional groups—a secondary hydroxyl and a formamide-like carbaldehyde—impart distinct physicochemical properties and reactivity profiles that mandate precise, uncompromising handling protocols.

This guide provides a field-proven, self-validating system for the safe handling, operational processing, and disposal of this compound.

Physicochemical Profiling & Quantitative Hazard Data

Understanding the inherent risks is the first step in mitigating them. The carbaldehyde moiety acts as a mild electrophile and can interact with biological nucleophiles in mucosal membranes, driving its irritant profile.

Summarized below is the critical safety and physicochemical data required before initiating any laboratory workflow[2]:

Property / Hazard ParameterSpecification / Value
Chemical Name 4-Hydroxypiperidine-1-carbaldehyde
CAS Registry Number 141047-46-3[2]
Molecular Formula C6H11NO2[2]
Molecular Weight 129.16 g/mol [2]
Signal Word Warning[2]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]

Personal Protective Equipment (PPE) Matrix: The Causality of Protection

In advanced laboratory settings, we do not treat PPE as a generic checklist. Each piece of equipment serves as a targeted barrier against a specific physicochemical threat.

  • Ocular Protection (Targeting H319):

    • Requirement: Chemical splash goggles with a continuous orbital seal.

    • Causality: Standard safety glasses with side shields protect against ballistic hazards but fail against vapor accumulation. Given the H319 (Serious Eye Irritation) designation, vapors from the carbaldehyde group can dissolve in the aqueous tear film of the eye, causing acute localized pH changes and severe irritation[2].

  • Dermal Protection (Targeting H315):

    • Requirement: 100% Nitrile gloves (minimum 5 mil thickness) with an extended cuff.

    • Causality: The compound's lipophilicity allows it to permeate compromised skin barriers. Latex offers poor chemical resistance to organic aldehydes and must be avoided.

    • Self-Validation Step: Before donning, perform a pneumatic inflation test (trap air in the glove and squeeze) to ensure zero pinhole defects.

  • Respiratory Protection (Targeting H335):

    • Requirement: Handling strictly within a certified Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood.

    • Causality: H335 indicates respiratory tract irritation[2]. While its vapor pressure is relatively low at room temperature, it becomes a significant inhalation hazard if the material is heated, agitated, or aerosolized during transfer.

Operational Workflow: Step-by-Step Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the current step's success criteria are explicitly met.

Step 1: Environmental Validation

  • Activate the chemical fume hood.

  • Verify the digital face velocity monitor reads between 80–120 feet per minute (fpm) .

  • Self-Validation: If the digital monitor is uncalibrated or absent, tape a 1-inch strip of delicate task wipe (e.g., Kimwipe) to the bottom of the sash. It must pull distinctly inward toward the baffle before you uncap the chemical.

Step 2: Equipment Preparation & Dispensing

  • Line the working surface with a chemical-absorbent, plastic-backed bench pad.

  • Pre-weigh receiving vials and cap them before bringing them into the hood to minimize open-container time.

  • Because 4-Hydroxypiperidine-1-carbaldehyde can present as a viscous liquid or low-melting solid depending on ambient temperature, use a positive displacement pipette (for liquids) or an anti-static micro-spatula (for solids).

  • Causality: Standard air-displacement pipettes will suffer from severe volumetric inaccuracy due to the liquid's viscosity, leading to stoichiometric errors in your downstream assays.

Step 3: Reaction Execution

  • If utilizing 4-Hydroxypiperidine-1-carbaldehyde in complex cross-coupling or sensitive catalytic reactions, execute the transfer under an inert atmosphere (N2/Ar)[3].

  • Causality: Maintaining an inert atmosphere is critical to prevent unwanted side reactions or degradation of sensitive metal catalysts utilized in advanced synthetic steps[3].

Spill Response and Waste Disposal Plan

Immediate, calculated action prevents a localized spill from becoming a broader exposure event.

Step 1: Immediate Containment

  • For micro-spills (<10 mL/g): Immediately cover the spill with an inert absorbent such as dry sand or vermiculite.

  • Causality: Do NOT use paper towels. The mechanical friction of wiping can drive the chemical into the bench pores, increasing the surface area for vaporization and exacerbating the H335 respiratory hazard.

Step 2: Collection & Decontamination

  • Use a non-sparking polyethylene scoop to transfer the agglomerated waste into a sealable, wide-mouth high-density polyethylene (HDPE) container.

  • Wash the affected area with a 10% bleach solution followed by water to neutralize residual organics, capturing all rinsate.

Step 3: Hazardous Waste Disposal

  • Label the container explicitly: "Hazardous Waste: Contains 4-Hydroxypiperidine-1-carbaldehyde (Irritant, Organics)"[4].

  • Store in a secondary containment tray in the satellite accumulation area.

  • Causality: Ensure the waste is strictly segregated from strong oxidizing agents (e.g., peroxides, nitric acid), which could initiate an exothermic reaction with the aldehyde or hydroxyl groups.

Workflow Visualization

Below is the logical progression for safe handling and emergency spill response.

Workflow Start Start: 4-Hydroxypiperidine-1-carbaldehyde PreOp Step 1: Pre-Operation Validation (Fume Hood & PPE Check) Start->PreOp Dispense Step 2: Dispensing & Handling (Positive Displacement / Spatula) PreOp->Dispense Spill Spill Detected? Dispense->Spill Contain Step 3A: Containment (Apply Vermiculite/Sand) Spill->Contain Yes Reaction Step 3B: Reaction Execution (Inert Atmosphere) Spill->Reaction No Waste Step 4: Hazardous Waste Disposal (Segregated Organics) Contain->Waste Reaction->Waste

Operational safety and spill response workflow for 4-Hydroxypiperidine-1-carbaldehyde.

References

  • Title: Electronic Supplementary Material (ESI) for Chemical Science (Catalyst & Reagent Handling) Source: The Royal Society of Chemistry URL: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.